1H-Benzimidazole-2-acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRDCKXOEFPOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209623 | |
| Record name | 1H-Benzimidazole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60792-56-5 | |
| Record name | 1H-Benzimidazole-2-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60792-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-2-acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060792565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-benzimidazole-2-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Benzimidazole-2-acetamide: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Benzimidazole-2-acetamide is a heterocyclic organic compound featuring a benzimidazole core linked to an acetamide group at the 2-position. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, renowned for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential pharmacological applications of this compound. While specific experimental data for this parent compound is limited in publicly available literature, this guide extrapolates information from closely related derivatives and the broader class of benzimidazole-containing molecules to provide a foundational understanding for researchers. All quantitative data is summarized in structured tables, and detailed experimental protocols for synthesis and analysis are proposed based on established methodologies. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its potential mechanisms and applications.
Chemical Structure and Identification
This compound consists of a fused benzene and imidazole ring system, forming the benzimidazole core. An acetamide group is attached to the second carbon of the imidazole ring.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-(1H-Benzimidazol-2-yl)acetamide |
| CAS Number | 60792-56-5[1] |
| Molecular Formula | C₉H₉N₃O[1] |
| Molecular Weight | 175.19 g/mol [1] |
| SMILES | C1=CC=C2C(=C1)NC(=N2)CC(=O)N |
| InChI | InChI=1S/C9H9N3O/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in polar organic solvents. The parent benzimidazole is soluble in hot water and alcohol. | General chemical principles |
| LogP | -0.0345[1] | SIELC Technologies[1] |
| pKa | The NH group in the imidazole ring is weakly acidic, and the nitrogen atoms can be protonated. The pKa of the parent benzimidazole is 5.6 for the conjugate acid. | General benzimidazole properties |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and plausible synthetic route can be adapted from established methods for the synthesis of 2-substituted benzimidazoles. The most common approach involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Proposed Synthetic Pathway
A potential synthesis route for this compound involves the reaction of o-phenylenediamine with malonamide or a related derivative under acidic conditions.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis
Materials:
-
o-Phenylenediamine
-
Malonamide
-
4M Hydrochloric Acid (HCl)
-
Ethanol
-
Activated Charcoal
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and malonamide (1.1 equivalents) in ethanol.
-
Acidification: Slowly add 4M HCl to the mixture with stirring until the solution is acidic.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring (in the range of δ 7.0-8.0 ppm), a singlet for the methylene (-CH₂-) protons adjacent to the benzimidazole ring, and signals for the amide (-NH₂) protons. The NH proton of the imidazole ring may appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the acetamide group (typically δ 160-180 ppm), and the methylene carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (imidazole and amide), C=O stretching (amide I band), N-H bending (amide II band), and C=C and C=N stretching of the aromatic and imidazole rings. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (175.19 g/mol ). Fragmentation patterns would likely involve the loss of the acetamide side chain. |
Biological Activities and Potential Signaling Pathways
The benzimidazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. Derivatives have demonstrated significant antimicrobial, anticancer, anti-inflammatory, and anthelmintic activities. The biological profile of this compound itself has not been extensively reported, but it is plausible that it shares some of the activities of its chemical relatives.
Potential Mechanisms of Action
Based on the known mechanisms of other benzimidazole derivatives, this compound could potentially exert its biological effects through various pathways:
-
Antimicrobial Activity: Benzimidazole derivatives are known to inhibit microbial growth by targeting essential enzymes or interfering with cellular processes.
-
Anticancer Activity: Many benzimidazole compounds exhibit anticancer properties by inhibiting tubulin polymerization, inducing apoptosis, or targeting specific kinases involved in cancer cell proliferation.
-
Anti-inflammatory Activity: The anti-inflammatory effects of some benzimidazoles are attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).
Caption: Potential biological targets and activities.
Experimental Workflows for Biological Evaluation
To elucidate the specific biological activities of this compound, a series of in vitro and in vivo experiments would be necessary.
General Workflow for Biological Screening
Caption: Workflow for biological evaluation.
Experimental Protocol: In Vitro Antimicrobial Assay (MIC Determination)
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth, as observed by the absence of turbidity. This can be confirmed by measuring the optical density at 600 nm.
Conclusion
This compound is a molecule of significant interest due to its core benzimidazole structure, a well-established pharmacophore. While specific experimental data for this compound is sparse, this guide provides a comprehensive framework based on the known properties and reactivities of related benzimidazole derivatives. The proposed synthetic routes and experimental protocols for characterization and biological evaluation offer a solid starting point for researchers aiming to explore the therapeutic potential of this compound. Further investigation is warranted to fully elucidate its physicochemical properties, biological activities, and mechanisms of action, which could lead to the development of novel therapeutic agents.
References
A Technical Guide to the Synthesis of Novel 1H-Benzimidazole-2-acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of contemporary synthetic strategies for novel 1H-Benzimidazole-2-acetamide derivatives. The benzimidazole nucleus is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives featuring an acetamide linkage at the 2-position are of significant interest due to their diverse biological activities, including antimicrobial, anthelmintic, anti-inflammatory, and neuroprotective properties.[1][3][4][5] This guide details common synthetic pathways, provides specific experimental protocols, and presents key analytical data in a structured format for ease of comparison.
Core Synthetic Strategies
The synthesis of this compound derivatives typically follows multi-step reaction pathways. Two prevalent strategies have emerged, primarily differing in their starting materials and the sequence of ring formation and side-chain elaboration.
Strategy A: Synthesis from 2-Aminobenzimidazole
This approach utilizes commercially available or readily synthesized 2-aminobenzimidazole as the starting material. The synthesis generally proceeds through three key steps: protection of the benzimidazole nitrogen, formation of a chloroacetamide intermediate, and subsequent nucleophilic substitution to introduce desired functional groups.
Caption: General three-step synthesis workflow starting from 2-aminobenzimidazole.
Strategy B: Synthesis from o-Phenylenediamine
An alternative and widely used strategy begins with the condensation of an o-phenylenediamine with a suitable dicarboxylic acid derivative or aldehyde to first construct the benzimidazole ring. The substituent at the 2-position is then chemically modified in subsequent steps to build the acetamide side chain.
Caption: General synthesis workflow starting from o-phenylenediamine.
Detailed Experimental Protocols
The following protocols are detailed methodologies for key experiments cited in the literature, providing a practical guide for laboratory synthesis.
Protocol 1: Synthesis of 2-Chloro-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide (Intermediate)
This protocol follows the initial steps of Strategy A, leading to a key reactive intermediate.[3][6]
-
Step 1: N-Protection of 2-Aminobenzimidazole.
-
Step 2: Acetamide Preparation.
-
The protected 2-aminobenzimidazole is dissolved in anhydrous dichloromethane (CH₂Cl₂) (e.g., 30 mL) and cooled to 0 °C in an ice bath.[3][6]
-
Chloroacetyl chloride is added to the solution. The reaction mixture is stirred continuously for 15 minutes at 0 °C.[3][6]
-
The reaction is then allowed to warm to ambient temperature and stirred for an additional hour.[3][6]
-
The formation of the product, crude 2-chloro-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide, is typically observed as needle-like crystals.[3][6]
-
The crude product is purified by recrystallization from ethanol.[3][6]
-
Protocol 2: Synthesis of Final Benzimidazole Acetamide Derivatives via Nucleophilic Substitution
This protocol details the final step where various amines are introduced to create a library of derivatives.[3][6]
-
Reaction Setup.
-
Equimolar ratios of the chloroacetamide intermediate (from Protocol 1), a selected substituted amine (e.g., 4-methoxyaniline), triethylamine, and potassium iodide are combined in dimethylformamide (DMF) (e.g., 30 mL).[6]
-
The reaction mixture is stirred at room temperature for approximately 5 hours.[6]
-
-
Monitoring and Work-up.
-
The completion of the reaction is monitored using Thin-Layer Chromatography (TLC).[6]
-
Once complete, the mixture is extracted with ethyl acetate.[6]
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator to yield the crude final product.[6]
-
-
Purification.
-
The final compound is purified using silica gel column chromatography to ensure high purity.[6]
-
Protocol 3: Synthesis of 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl]-acetamide Derivatives (Strategy B)
This protocol outlines a three-step synthesis starting from o-phenylenediamine.[4][7]
-
Step 1: Formation of 2-(3-nitrophenyl)-1H-benzimidazole.
-
Step 2: N-Alkylation with Ethyl Chloroacetate.
-
Step 3: Amide Formation.
Data Presentation: Physicochemical and Spectroscopic Characterization
Quantitative data from the synthesis of various this compound derivatives are summarized below. This allows for a comparative analysis of reaction efficiencies and product characteristics.
Table 1: Physicochemical Data of Synthesized Derivatives
| Compound ID | R Group (Substituent) | Yield (%) | Melting Point (°C) | Reference |
| Intermediate | 2-chloro-N-[1-(tosyl)-1H-benzimidazol-2-yl]acetamide | 82% | 99-102 | [3][6] |
| 8a | 2-phenyl-6-(4-ethylpiperazin-1-yl)-5-fluoro | 43% | 162-164 (decomposed) | [8] |
| 8b | 2-(p-tolyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro | 47% | 163-165 (decomposed) | [8] |
| 8f | 2-(4-bromophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro | 40% | 175 (decomposed) | [8] |
| 8h | 2-(3-methoxyphenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro | 37% | >250 | [8] |
Table 2: Representative ¹H NMR and Mass Spectrometry Data
Spectroscopic analysis is essential for structural elucidation and confirmation of the synthesized compounds.[9]
| Compound ID | Key ¹H NMR Signals (δ, ppm) | Mass Spec (m/z) | Reference |
| 8a | 13.24 (s, 1H, NH), 8.29-8.08 (m, 2H, Ar-H), 7.63-7.25 (m, 5H, Ar-H), 1.24 (t, 3H, CH₃) | [M]⁺: 324.3 (calc. 324.17) | [8] |
| 8b | 13.24 (s, 1H, NH), 8.08 (d, 2H, Ar-H), 7.36 (m, 4H, Ar-H), 2.34 (s, 3H, Ar-CH₃), 1.20 (t, 3H, CH₃) | [M]⁺: 338.3 (calc. 338.19) | [8] |
| 8f | 13.13 (s, 1H, NH), 8.09 (d, 2H, Ar-H), 7.74 (t, 2H, Ar-H), 7.44–6.99 (m, 2H, Ar-H), 1.03 (t, 3H, CH₃) | [M]⁺: 402.2 (calc. 402.08) | [8] |
| 2n | 12.40 (s, 1H), 8.54 (s, 1H), 7.20-7.50 (m, 4H), 4.24 (s, 2H), 3.76 (s, 3H), 3.59 (s, 3H) | [M+1]⁺: 303 | [10] |
Conclusion
The synthesis of novel this compound derivatives is a dynamic area of research, driven by the significant therapeutic potential of this chemical class. The synthetic strategies outlined in this guide, primarily building from either 2-aminobenzimidazole or o-phenylenediamine, offer versatile and efficient routes to a wide array of functionalized molecules. The provided protocols and tabulated data serve as a valuable resource for researchers engaged in the design, synthesis, and development of next-generation benzimidazole-based therapeutic agents.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1hbenzimidazol- 1-yl]-acetamide Derivatives as Anthelmintic - ProQuest [proquest.com]
- 8. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1H-Benzimidazole-2-acetamide: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Benzimidazole-2-acetamide and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and pharmacological applications of this scaffold, with a focus on its antimicrobial, anthelmintic, antioxidant, and anticancer properties. Detailed experimental protocols for synthesis and key biological assays are presented, alongside a compilation of quantitative activity data. Furthermore, this guide explores the potential mechanisms of action, including the inhibition of tubulin polymerization, epidermal growth factor receptor (EGFR), and topoisomerase enzymes, supported by illustrative signaling pathway diagrams.
Introduction
Benzimidazole, a heterocyclic aromatic organic compound, is a crucial pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring purines. This structural feature allows benzimidazole-based compounds to interact with various biopolymers, leading to a wide range of biological activities.[1] The acetamide moiety attached at the 2-position of the benzimidazole ring has been shown to be a key contributor to the diverse pharmacological profile of these molecules. This guide focuses on the parent compound, this compound, and its derivatives, providing a comprehensive resource for researchers in drug discovery and development.
Physicochemical Properties
The fundamental properties of the benzimidazole core contribute significantly to the biological activity of its derivatives.
| Property | Value | Reference |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)acetamide | [2] |
| Molecular Formula | C₉H₉N₃O | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| CAS Number | 1823-58-1 | N/A |
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A general and adaptable synthetic protocol is outlined below.
General Synthetic Protocol
A common route for the synthesis of 2-substituted benzimidazole acetamides involves the initial protection of 2-aminobenzimidazole, followed by acylation and subsequent deprotection or further modification.[3]
Step 1: Protection of 2-Aminobenzimidazole
-
2-Aminobenzimidazole is reacted with p-toluenesulfonyl chloride (p-TsCl) in an acetonitrile/water mixture to protect the amino group.[3]
Step 2: Preparation of the Acetamide Intermediate
-
The protected 2-aminobenzimidazole is then reacted with chloroacetyl chloride in anhydrous dichloromethane at 0°C.[3] The reaction mixture is stirred for 15 minutes at 0°C and then for 1 hour at room temperature.[3] This yields the crude 2-chloro-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide.[3]
Step 3: Nucleophilic Substitution and Deprotection (for derivatives)
-
For the synthesis of N-substituted derivatives, the chloroacetamide intermediate is reacted with various primary or secondary amines in the presence of a base like triethylamine and a catalyst such as potassium iodide in a solvent like dimethylformamide (DMF).[3] The reaction is typically stirred at room temperature for several hours.[3]
-
The final step often involves the removal of the protecting group to yield the desired benzimidazole acetamide derivative.
Example Experimental Protocol: Synthesis of Benzimidazole Acetamide Derivatives
The following protocol is a representative example for the synthesis of N-substituted 2-amino benzimidazole acetamide derivatives.[3]
-
Protection: 2-aminobenzimidazole is protected using para-toluene sulfonyl chloride (p-TsCl) in an acetonitrile/water mixture.[3]
-
Acetamide Formation: The protected compound is reacted with chloroacetyl chloride in anhydrous dichloromethane (30 mL) at 0 °C. The mixture is stirred for 15 minutes at 0 °C and then for 1 hour at room temperature to yield crude 2-chloro-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide, which is purified by recrystallization from ethanol.[3]
-
Substitution: Equimolar ratios of the intermediate product, triethylamine, potassium iodide, and the desired substituted amine are stirred in dimethylformamide (30 mL) at room temperature for 5 hours.[3]
-
Work-up and Purification: The reaction completion is monitored by TLC. The mixture is then extracted with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator. The final compound is purified by silica gel column chromatography.[3]
Biological Activities and Quantitative Data
This compound and its derivatives have demonstrated a wide array of biological activities. This section summarizes the key findings and presents the quantitative data in tabular format.
Antimicrobial Activity
Benzimidazole acetamide derivatives have shown significant activity against a range of bacterial and fungal strains.[4][5]
Table 1: Antimicrobial Activity of Benzimidazole Acetamide Derivatives (MIC in µg/mL)
| Compound | Pseudomonas aeruginosa | Candida krusei | Fusarium solani | Reference |
| 2b-2g | 125 | - | - | [4][5] |
| 2p, 2s, 2t, 2u | - | 125 | - | [4][5] |
| 2s, 2u | - | - | 125 | [5] |
| Streptomycin | 125 | - | - | [4][5] |
| Ketoconazole | - | 62.5 | 62.5 | [5] |
Experimental Protocol: In Vitro Antimicrobial Activity (Tube Dilution Method) [4][5]
-
Microorganisms: A panel of pathogenic bacteria and fungi are used.
-
Culture Medium: Mueller-Hinton broth is used for bacteria and Sabouraud Dextrose broth for fungi.
-
Compound Preparation: The synthesized compounds are dissolved in a suitable solvent like DMSO to prepare stock solutions.
-
Serial Dilution: Serial dilutions of the compounds are prepared in the respective culture media in test tubes.
-
Inoculation: A standardized inoculum of the test microorganism is added to each tube.
-
Incubation: The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anthelmintic Activity
Benzimidazole derivatives are well-known for their anthelmintic properties.[6]
Table 2: Anthelmintic Activity of Benzimidazole Hydrazone Derivatives against Trichinella spiralis (Larvicidal Effect %) [7]
| Compound | Concentration (µg/mL) | 24h | 48h |
| 5a | 100 | 90% | - |
| 5c | 100 | 95% | - |
| Albendazole | 100 | <90% | - |
| Ivermectin | 100 | <90% | - |
Experimental Protocol: In Vitro Anthelmintic Activity [8]
-
Test Organism: Adult Indian earthworms (Pheretima posthuma) are commonly used due to their anatomical and physiological resemblance to intestinal roundworms.
-
Compound Preparation: The test compounds are prepared in various concentrations using a suitable vehicle (e.g., 1% CMC).
-
Procedure: Groups of earthworms are placed in petri dishes containing the test solutions.
-
Observation: The time taken for paralysis (no movement when shaken) and death (no movement when dipped in warm water) is recorded.
-
Standard: A standard anthelmintic drug like piperazine citrate is used as a positive control.
Antioxidant Activity
Several benzimidazole derivatives have been evaluated for their ability to scavenge free radicals.[9][10]
Table 3: Antioxidant Activity of Benzimidazole Derivatives (Lipid Peroxidation Inhibition %) [9][10]
| Compound | Concentration | LPO Inhibition (%) |
| 3 | 10⁻³ M | 57% |
| 2, 4, 5, 9, 12 | 10⁻³ M | 31-45% |
| BHT (Standard) | 10⁻³ M | 65% |
Experimental Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
-
DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Compound Solutions: The test compounds are dissolved in a suitable solvent to prepare solutions of different concentrations.
-
Reaction: The compound solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test solution with that of a control (DPPH solution without the test compound). A standard antioxidant like Butylated Hydroxytoluene (BHT) is used for comparison.
Anticancer Activity
Benzimidazole acetamide derivatives have shown promising cytotoxic effects against various cancer cell lines.[11][12][13]
Table 4: Anticancer Activity of Benzimidazole Derivatives (IC₅₀ in µM)
| Compound | HCT116 | MGC-803 | PC-3 | MCF-7 | MDA-MB-231 | HepG2 | A549 | Reference |
| 46 | 0.00005 (µM mL⁻¹) | - | - | - | - | - | - | [11] |
| 47 | 0.00012 (µM mL⁻¹) | - | - | - | - | - | - | [11] |
| 10 | - | 1.02-5.40 | 1.02-5.40 | 1.02-5.40 | - | - | - | [12] |
| 18 | - | - | - | 1.3 | 0.94 | - | 0.63 | [12] |
| 32 | 3.87-8.34 | - | - | 3.87-8.34 | - | 3.87-8.34 | - | [12] |
| 2a | - | - | - | - | 165.02 (Cytotoxicity) | - | - | [13] |
| 5-FU (Standard) | - | 6.82-18.42 | 6.82-18.42 | 6.82-18.42 | 0.79 | - | 1.69 | [12] |
| Doxorubicin (Standard) | 4.17-5.57 | - | - | 4.17-5.57 | - | 4.17-5.57 | - | [12] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [12]
-
Cell Lines: A panel of human cancer cell lines are used.
-
Cell Culture: Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent like DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Mechanisms of Action and Signaling Pathways
While specific signaling pathway data for this compound is limited, the broader class of benzimidazole derivatives has been studied extensively, revealing several key mechanisms of action. It is plausible that the parent acetamide compound shares these mechanisms.
Inhibition of Tubulin Polymerization
A primary mechanism of action for many anthelmintic and anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[14][15][16][17][18] By binding to β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells, such as cancer cells and parasites.[6]
Caption: Inhibition of Tubulin Polymerization by Benzimidazole Acetamide.
EGFR Kinase Inhibition
Several benzimidazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[19][20][21][22][23] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to the inhibition of cancer cell growth and survival.
Caption: EGFR Signaling Pathway Inhibition.
Topoisomerase Inhibition
Certain benzimidazole derivatives act as topoisomerase inhibitors, interfering with the function of enzymes that are critical for DNA replication, transcription, and repair.[24][25][26][27] Topoisomerases relieve torsional stress in DNA by creating transient breaks in the DNA backbone. Benzimidazole-based inhibitors can stabilize the covalent complex between the topoisomerase and the DNA, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.
Caption: Topoisomerase Inhibition Leading to Apoptosis.
Conclusion
This compound and its derivatives constitute a promising class of compounds with significant therapeutic potential. Their broad spectrum of biological activities, including antimicrobial, anthelmintic, antioxidant, and anticancer effects, makes them attractive scaffolds for further drug development. The mechanisms of action, primarily involving the inhibition of key cellular targets like tubulin, EGFR, and topoisomerases, provide a solid foundation for rational drug design and optimization. The detailed synthetic protocols and quantitative activity data presented in this guide offer a valuable resource for researchers aiming to explore and expand the therapeutic applications of this versatile chemical entity. Further investigations into the specific signaling pathways modulated by this compound are warranted to fully elucidate its pharmacological profile and accelerate its translation into clinical practice.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(1H-benzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide | C17H14N4O | CID 2125826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hygeiajournal.com [hygeiajournal.com]
- 9. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
1H-Benzimidazole-2-acetamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1H-Benzimidazole-2-acetamide, a heterocyclic organic compound of significant interest in medicinal chemistry. Benzimidazole scaffolds are foundational in the development of numerous therapeutic agents due to their versatile biological activities. This document outlines the core physicochemical properties, experimental protocols for synthesis and analysis, and explores the potential biological significance of this compound.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₉N₃O | [1][2] |
| Molecular Weight | 175.191 g/mol | [1] |
| Monoisotopic Mass | 175.074561919 Da | [2] |
| CAS Number | 60792-56-5 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of benzimidazole derivatives are crucial for reproducibility and further investigation. The following sections provide generalized protocols that can be adapted for this compound.
Synthesis of this compound
The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. The following is a representative protocol for the synthesis of benzimidazole acetamide derivatives.
General Procedure:
A common method for synthesizing benzimidazole derivatives involves a multi-step process.[3] Initially, a starting material like 2-aminobenzimidazole may be protected.[3] Subsequently, an acetamide group is introduced using a reagent such as chloroacetyl chloride.[3] The final step often involves a reaction with a substituted amine to yield the desired benzimidazole acetamide derivative.[3]
Another approach involves the condensation reaction between o-phenylenediamine and a carboxylic acid derivative.[4] For the synthesis of this compound, a plausible route would involve the reaction of o-phenylenediamine with a malonic acid derivative followed by amidation.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The purity and quantification of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).
Method Details:
A reverse-phase HPLC method can be employed for the analysis of this compound.[1] The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid.[1] For applications compatible with mass spectrometry (MS), formic acid is used in place of phosphoric acid.[1] This method is scalable and can be adapted for preparative separation to isolate impurities.[1]
Biological Significance and Potential Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] While the specific signaling pathways modulated by this compound are a subject for further research, derivatives of the benzimidazole scaffold have been shown to interact with various biological targets.
For instance, some benzimidazole derivatives act as inhibitors of mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and transcription, thereby exhibiting cytotoxic effects on cancer cells.[8] Others have been found to inhibit H+/K+-ATPase, leading to intracellular acidification and inhibition of T cell proliferation, suggesting potential immunomodulatory applications.[9]
The diagram below illustrates a conceptual workflow for screening the biological activity of a novel benzimidazole compound.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a benzimidazole derivative with anticancer properties, leading to the inhibition of cell proliferation.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. banglajol.info [banglajol.info]
- 5. isca.me [isca.me]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GCRIS [gcris.pau.edu.tr]
- 9. mdpi.com [mdpi.com]
physical and chemical properties of 1H-Benzimidazole-2-acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1H-Benzimidazole-2-acetamide, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its known physicochemical characteristics, provides detailed experimental protocols for its analysis, and explores its potential biological activities, including relevant signaling pathways.
Core Physicochemical Properties
This compound, with the chemical formula C₉H₉N₃O, is a derivative of benzimidazole, a key pharmacophore in numerous therapeutic agents.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source/Note |
| IUPAC Name | 2-(1H-Benzimidazol-2-yl)acetamide | SIELC Technologies[2] |
| CAS Number | 60792-56-5 | SIELC Technologies[2] |
| Molecular Formula | C₉H₉N₃O | SIELC Technologies[2] |
| Molecular Weight | 175.191 g/mol | SIELC Technologies[2] |
| LogP | -0.0345 | SIELC Technologies[2] |
| Melting Point | Not explicitly reported for this specific compound, but related benzimidazole derivatives exhibit a wide range of melting points. For example, 2-aryl benzimidazoles can have melting points from 236-238°C.[3] | |
| Boiling Point | Data not available. | |
| Solubility | Data not available for this specific compound. Benzimidazole itself is soluble in alcohol and aqueous acids.[4] | |
| pKa | Data not available for this specific compound. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a benzimidazole derivative typically shows signals for the aromatic protons of the benzene ring between δ 7.0 and 8.0 ppm. The N-H proton of the imidazole ring is often observed as a broad singlet in the downfield region, typically between δ 12.0 and 13.0 ppm in DMSO-d₆. The protons of the acetamide group (-CH₂-C(O)NH₂) would be expected to appear as singlets or multiplets in the aliphatic region of the spectrum.[3][5]
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons of the benzimidazole ring, typically in the range of δ 110-150 ppm. The carbonyl carbon of the acetamide group would appear further downfield, generally above δ 170 ppm.[3][5]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
-
N-H stretch (imidazole): A broad band around 3100-3400 cm⁻¹
-
N-H stretch (amide): Two bands in the region of 3100-3500 cm⁻¹ for a primary amide.
-
C=O stretch (amide): A strong absorption band around 1650-1690 cm⁻¹.
-
C=N and C=C stretch (aromatic rings): Absorptions in the 1450-1600 cm⁻¹ region.[3]
Mass Spectrometry (MS):
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern would likely involve the loss of the acetamide side chain and fragmentation of the benzimidazole ring. Common fragments for benzimidazoles include the loss of HCN.[6]
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not explicitly available, a general method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
General Synthesis of 2-Substituted Benzimidazoles:
This protocol describes a common method for synthesizing benzimidazole derivatives.
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine and a suitable malonic acid derivative (e.g., malonamide or ethyl cyanoacetate) in a high-boiling solvent or in the presence of a condensing agent like polyphosphoric acid.
-
Reaction Conditions: Heat the mixture at an elevated temperature (typically 100-150 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If an acidic medium was used, carefully neutralize it with a base such as sodium bicarbonate solution.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Potential Biological Activities and Signaling Pathways
While specific studies on this compound are limited, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have shown promise as anticancer, anthelmintic, and anti-inflammatory agents.
Anticancer Activity:
Many benzimidazole derivatives exhibit anticancer properties through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some benzimidazoles bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[7][8]
-
Topoisomerase Inhibition: Certain benzimidazole derivatives can inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and cell death.[1][9]
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Experimental Protocols for Biological Assays:
-
Tubulin Polymerization Assay: The effect of a compound on tubulin polymerization can be assessed using a commercially available kit. The assay measures the change in absorbance at 340 nm, which corresponds to the polymerization of tubulin into microtubules. Nocodazole and paclitaxel are typically used as reference compounds for inhibition and promotion of polymerization, respectively.[7]
-
Topoisomerase I Inhibition Assay: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I. The different DNA topoisomers are then separated by agarose gel electrophoresis. Camptothecin is a well-known topoisomerase I inhibitor used as a positive control.[1]
This technical guide provides a foundational understanding of this compound. Further experimental investigation is required to fully elucidate its physicochemical properties and biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. rsc.org [rsc.org]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Genesis and Ascendancy of Benzimidazoles: A Technical Guide to a Privileged Scaffold
A comprehensive exploration of the discovery, historical evolution, and seminal synthetic methodologies of benzimidazole derivatives, offering a technical deep-dive for researchers, scientists, and drug development professionals.
Introduction
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have established it as a "privileged structure" in drug discovery.[1] This guide provides an in-depth technical overview of the discovery and history of benzimidazole derivatives, detailing key synthetic milestones, the evolution of their therapeutic applications, and the experimental foundations upon which this critical class of compounds is built.
The Dawn of Benzimidazole Chemistry: Early Syntheses
The history of benzimidazole traces back to the late 19th century. The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872, who prepared 2,5-dimethyl-1H-benzo[d]imidazole through the reduction of 2-nitro-4-methylacetanilide followed by a ring-closure reaction.[4] A few years later, the parent benzimidazole was synthesized by the condensation of o-phenylenediamine with formic acid.[5][6] This fundamental reaction, known as the Phillips-Ladenburg synthesis, remains a cornerstone of benzimidazole chemistry.
A generalized workflow for the synthesis of benzimidazole derivatives, reflecting both classical and modern approaches, is depicted below.
Caption: Generalized workflow for the synthesis and evaluation of benzimidazole derivatives.
The Rise of a Therapeutic Powerhouse: A Historical Timeline
The biological significance of benzimidazoles began to be unveiled in the mid-20th century. A pivotal moment was the discovery of the benzimidazole nucleus within the structure of vitamin B12.[5] This finding spurred intensive research into the pharmacological potential of this scaffold.
| Year | Key Discovery/Milestone | Significance |
| 1872 | First synthesis of a benzimidazole derivative (2,5-dimethyl-1H-benzo[d]imidazole) by Hoebrecker.[4] | Marks the beginning of benzimidazole chemistry. |
| 1944 | Woolley and colleagues publish on the antibacterial properties of benzimidazoles, noting their structural similarity to purines.[7] | First report on the biological activity of benzimidazoles, opening the door for their investigation as therapeutic agents. |
| 1950s | Discovery of the benzimidazole moiety in the structure of Vitamin B12.[5] | Highlights the natural occurrence and biological importance of the benzimidazole scaffold. |
| 1961 | Introduction of Thiabendazole, the first benzimidazole anthelmintic.[7] | Revolutionized the treatment of parasitic worm infections in both veterinary and human medicine. |
| 1970s | Development of second-generation anthelmintics like Mebendazole and Albendazole. | Offered broader spectrum of activity and improved efficacy. |
| 1980s | Launch of Omeprazole, the first proton pump inhibitor (PPI) for treating acid-related disorders. | A blockbuster drug that transformed the management of peptic ulcers and GERD. |
| 1990s-Present | Expansion into diverse therapeutic areas including antihistamines (e.g., Astemizole), antihypertensives (e.g., Telmisartan), and anticancer agents.[1][7][8] | Demonstrates the remarkable versatility of the benzimidazole scaffold in modern drug discovery. |
Key Therapeutic Classes and their Mechanisms of Action
The broad therapeutic utility of benzimidazole derivatives stems from their ability to be readily functionalized at various positions, leading to compounds with diverse pharmacological profiles.
Anthelmintics
The discovery of thiabendazole in 1961 marked the beginning of the benzimidazole era in parasitology.[7] Benzimidazole anthelmintics, including albendazole, mebendazole, and fenbendazole, exert their effect by binding to β-tubulin, a key protein component of microtubules in parasitic worms.[5] This binding inhibits microtubule polymerization, disrupting essential cellular processes such as cell division, motility, and nutrient uptake, ultimately leading to the parasite's death. The selective toxicity of these drugs arises from their higher affinity for parasitic β-tubulin compared to the mammalian homologue.
The signaling pathway affected by benzimidazole anthelmintics is illustrated below.
Caption: Mechanism of action of benzimidazole anthelmintics.
Proton Pump Inhibitors (PPIs)
The development of omeprazole revolutionized the treatment of acid-peptic disorders. Benzimidazole-based PPIs, such as lansoprazole and pantoprazole, are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The activated form covalently binds to the H+/K+ ATPase (proton pump), irreversibly inhibiting its function and thereby reducing gastric acid secretion.
Anticancer Agents
More recently, benzimidazole derivatives have emerged as promising anticancer agents. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Some derivatives have been shown to inhibit kinases such as VEGFR, EGFR, and BRAF, while others induce apoptosis or disrupt microtubule dynamics in cancer cells.
Seminal Experimental Protocols
The following sections provide illustrative experimental protocols for the synthesis of key benzimidazole derivatives, reflecting common laboratory practices.
Synthesis of 2-Phenyl-1H-benzimidazole
This protocol is a classic example of the Phillips-Ladenburg synthesis.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethanol (20 mL)
-
Ammonium chloride (0.53 g, 10 mmol) as a catalyst
Procedure:
-
A mixture of o-phenylenediamine (10 mmol) and benzaldehyde (10 mmol) is prepared in ethanol (20 mL) in a round-bottom flask.[9]
-
Ammonium chloride (10 mmol) is added to the mixture as a catalyst.[9]
-
The reaction mixture is refluxed for 4-6 hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).[9]
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product is recrystallized from ethanol to afford pure 2-phenyl-1H-benzimidazole.
Synthesis of a 2-Arylsubstituted Benzimidazole using p-Toluenesulfonic Acid
This method demonstrates the use of an acid catalyst for the condensation reaction.
Materials:
-
o-Phenylenediamine (1 mmol)
-
Substituted aromatic aldehyde (1.1 mmol)
-
Ethanol (20 mL)
-
p-Toluenesulfonic acid (p-TsOH) (1 mmol)
Procedure:
-
o-Phenylenediamine (1 mmol) and the substituted aromatic aldehyde (1.1 mmol) are dissolved in ethanol (20 mL).[10]
-
p-Toluenesulfonic acid (1 mmol) is added to the solution.[10]
-
The mixture is refluxed for 6-8 hours, with the reaction monitored by TLC.[10]
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is then recrystallized from isopropyl alcohol to yield the pure 2-arylsubstituted benzimidazole.[10]
Quantitative Data on Biological Activity
The following table summarizes the biological activity of selected benzimidazole derivatives across different therapeutic areas.
| Compound | Target/Activity | IC50/MIC | Reference |
| Albendazole | Anthelmintic (inhibits tubulin polymerization) | Varies by parasite | [5] |
| Mebendazole | Anthelmintic (inhibits tubulin polymerization) | Varies by parasite | [7] |
| Omeprazole | Proton Pump Inhibitor | ~5 µM (for H+/K+ ATPase) | N/A |
| Astemizole | Antihistamine (H1 receptor antagonist) | ~2-8 nM | [7] |
| Telmisartan | Antihypertensive (Angiotensin II receptor blocker) | ~1.5-3 nM | [7] |
| 5e (2-(((4-(cyclohexylmethoxy)-1H-benzo[d]imidazol-2-yl)methyl)amino)butan-1-ol) | Interleukin-5 Inhibitor | 3.5 µM | [11] |
| 5k (3-cyclohexyl-2-(((4-(cyclohexylmethoxy)-1H-benzo[d]imidazol-2-yl)methyl)amino) propan-1-ol) | Interleukin-5 Inhibitor | 5.0 µM | [11] |
Conclusion
From its humble beginnings in the 19th-century laboratory to its current status as a privileged scaffold in drug discovery, the journey of benzimidazole is a testament to the power of heterocyclic chemistry. The structural simplicity of the benzimidazole nucleus, coupled with its amenability to chemical modification, has given rise to a vast and diverse family of derivatives with profound impacts on human and animal health. The continued exploration of this remarkable scaffold promises to yield new therapeutic agents for a wide range of diseases, further solidifying the legacy of benzimidazole in the annals of medicinal chemistry.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole - Wikipedia [en.wikipedia.org]
- 6. isca.me [isca.me]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Discovery of benzimidazole analogs as a novel interleukin-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fundamental Chemistry of the Benzimidazole Ring System: A Technical Guide for Researchers
Abstract
The benzimidazole ring system, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole, represents a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties, including its amphoteric nature and capacity for diverse intermolecular interactions, have established it as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the fundamental chemistry of the benzimidazole nucleus, encompassing its structural characteristics, physicochemical properties, reactivity, and core synthetic methodologies. Detailed experimental protocols for key synthetic transformations are provided, alongside a summary of quantitative data to aid in rational drug design. Furthermore, this guide visualizes key signaling pathways modulated by prominent benzimidazole-based drugs and outlines a typical experimental workflow for the synthesis and characterization of novel derivatives, serving as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole is a heterocyclic aromatic organic compound that has garnered immense interest due to its presence in a wide array of biologically active molecules.[1][2][3] Its structural resemblance to naturally occurring purines allows it to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[4][5] This has resulted in the development of numerous FDA-approved drugs for diverse therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antihistamines, and anticancer therapies.[1][6][7] The versatility of the benzimidazole core, which allows for substitution at multiple positions, provides a rich platform for the design of novel therapeutic agents with tailored properties.[4]
Structural and Physicochemical Properties
The benzimidazole molecule consists of a benzene ring fused to the 4- and 5-positions of an imidazole ring.[3] This fusion results in a planar, aromatic system with 10 π-electrons. The presence of two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N3), imparts unique properties to the ring system.
Amphoteric Nature
Benzimidazole exhibits amphoteric properties, functioning as both a weak acid and a weak base.[2] The N-H proton can be removed by a strong base, while the pyridine-like nitrogen can be protonated by an acid. This behavior is critical for its interaction with biological targets and influences its solubility and pharmacokinetic profile.
Quantitative Physicochemical Data
A summary of key physicochemical data for the parent benzimidazole and selected derivatives is presented in the tables below for comparative analysis.
Table 1: Physicochemical Properties of Benzimidazole
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂ | [8] |
| Molar Mass | 118.14 g/mol | [8] |
| Melting Point | 170-172 °C | [8] |
| Boiling Point | >360 °C | [8] |
| pKa (conjugate acid) | ~5.3 | [8] |
| pKa (N-H acidity) | ~12.8-13.2 | [2] |
| Solubility | Soluble in alcohol, hot water; sparingly soluble in ether. | [8] |
Table 2: pKa Values of Selected Benzimidazole Derivatives
| Compound | pKa (conjugate acid) | Reference(s) |
| Benzimidazole | 5.3 | [8] |
| 2-Methylbenzimidazole | 6.2 | [9] |
| 2-Phenylbenzimidazole | 5.2 | [9] |
| 5-Nitrobenzimidazole | 3.5 | [9] |
| Albendazole | 4.3 (approx.) | [10] |
| Thiabendazole | 4.7 (approx.) | [10] |
Table 3: Selected Bond Lengths and Angles for Benzimidazole (Theoretical)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Reference(s) |
| N1-C2 | 1.377 | C7a-N1-C2 | 104.9 | [11] |
| C2-N3 | 1.304 | N1-C2-N3 | 113.4 | [11] |
| N3-C7a | 1.385 | C2-N3-C7a | 106.8 | [11] |
| C4-C5 | 1.390 (avg.) | N1-C7a-C4 | 130.0 (avg.) | [11] |
| C5-C6 | 1.390 (avg.) | C4-C5-C6 | 120.0 (avg.) | [11] |
| C6-C7 | 1.390 (avg.) | C5-C6-C7 | 120.0 (avg.) | [11] |
Note: Experimental values may vary slightly depending on the crystal structure and substituent effects.
Spectroscopic Properties
The spectroscopic characteristics of benzimidazoles are well-defined and essential for their identification and structural elucidation.
Table 4: Spectroscopic Data for Benzimidazole
| Spectroscopy | Key Features and Wavenumbers/Chemical Shifts | Reference(s) |
| IR (cm⁻¹) | ~3112-3223 (N-H stretch), 1620-1680 (C=N stretch), 1410-1475 (aromatic C=C stretch) | [12][13][14][15] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.43 (s, 1H, NH), ~8.19 (s, 1H, C2-H), ~7.57 (m, 2H, C4-H & C7-H), ~7.17 (m, 2H, C5-H & C6-H) | [12][16] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~141.9, ~138.1, ~121.6, ~115.4 | [12][17] |
Reactivity of the Benzimidazole Ring System
The benzimidazole ring is generally stable due to its aromaticity. However, it undergoes a variety of chemical reactions, which are crucial for the synthesis of its derivatives.
-
N-Substitution: The N-H proton is acidic and can be readily removed by a base, followed by alkylation, acylation, or arylation to yield N1-substituted benzimidazoles.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. These reactions typically occur at the 4-, 5-, 6-, and 7-positions, with the exact position depending on the existing substituents and reaction conditions.
-
Reactions at C2: The C2 carbon is electron-deficient and can be susceptible to nucleophilic attack, particularly in N-substituted benzimidazolium salts. It can also be deprotonated with strong bases to form a nucleophilic carbene.
Core Synthetic Methodologies
The synthesis of the benzimidazole core is a well-established area of organic chemistry, with several reliable methods available.
Phillips-Ladenburg Synthesis
This is a classical method that involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, anhydride, or nitrile) under acidic conditions, typically with heating.[2][18]
Weidenhagen Synthesis
Another common method is the condensation of an o-phenylenediamine with an aldehyde, followed by an in-situ oxidation step to form the aromatic benzimidazole ring.[3]
Modern Synthetic Approaches
To improve reaction efficiency, reduce reaction times, and employ more environmentally friendly conditions, modern techniques such as microwave-assisted synthesis have been developed and are now widely used.[19][20][21][22][23]
Detailed Experimental Protocols
The following are representative, detailed protocols for the synthesis of benzimidazole derivatives.
Protocol 1: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
-
Reaction Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (5.4 g, 0.05 mol) and glacial acetic acid (3.0 g, 0.05 mol).
-
Reaction Conditions: Add 4M hydrochloric acid (10 mL) to the mixture. Fit the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 2 hours.
-
Work-up: After cooling the reaction mixture to room temperature, carefully neutralize it by the dropwise addition of 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.
-
Isolation and Purification: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with ice-cold water. Recrystallize the crude product from hot water to obtain pure 2-methylbenzimidazole as white crystals.
Protocol 2: Weidenhagen Synthesis of 2-Phenylbenzimidazole
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in methanol (100 mL). Add benzaldehyde (10.6 g, 0.1 mol) to this solution.
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes. Then, add a solution of copper(II) acetate (20.0 g, 0.1 mol) in water (50 mL). Heat the mixture to reflux for 3 hours.
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice water (500 mL). A precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water. Purify the product by recrystallization from ethanol to yield 2-phenylbenzimidazole.
Protocol 3: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
-
Reaction Setup: In a microwave-safe reaction vessel, place o-phenylenediamine (0.01 mol), an aromatic carboxylic acid (0.01 mol), and water (15 mL). Add ethyl acetate (0.0025 mol) as a catalyst.[21]
-
Reaction Conditions: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a power of 765 W (90% power) for 5-10 minutes.[21] Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Make the solution just alkaline by the slow addition of 10% sodium hydroxide solution.[21]
-
Isolation and Purification: The product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from absolute ethanol.[21]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the application and study of benzimidazoles.
Signaling Pathway: Mechanism of Action of Omeprazole
Caption: Mechanism of Omeprazole as a Proton Pump Inhibitor.
Signaling Pathway: Mechanism of Action of Albendazole
Caption: Mechanism of Albendazole targeting parasite tubulin.
Experimental Workflow: Synthesis and Characterization of a Novel Benzimidazole Derivative
Caption: Workflow for novel benzimidazole synthesis and analysis.
Conclusion and Future Perspectives
The benzimidazole ring system continues to be a fertile ground for chemical and pharmacological research. Its robust and versatile chemistry allows for the generation of vast libraries of compounds for biological screening. The fundamental principles outlined in this guide—from its intrinsic physicochemical properties to established and modern synthetic protocols—provide a solid foundation for researchers aiming to innovate in this field. Future efforts will likely focus on the development of more sustainable and efficient synthetic methods, the exploration of novel biological targets, and the rational design of next-generation benzimidazole-based therapeutics with enhanced potency and selectivity. The continued investigation into the mechanisms of action of these compounds will be paramount in translating their therapeutic potential into clinical success.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and characterization of novel benzimidazole derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. 455. The infrared spectra of some simple benzimidazoles (1961) | K. J. Morgan | 55 Citations [scispace.com]
- 15. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]
- 17. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. sciforum.net [sciforum.net]
- 22. asianpubs.org [asianpubs.org]
- 23. preprints.org [preprints.org]
Exploring the Pharmacophore of 1H-Benzimidazole-2-acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-benzimidazole-2-acetamide scaffold is a significant pharmacophore in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] This technical guide provides an in-depth analysis of its core structural features, summarizing key structure-activity relationships (SAR), presenting quantitative biological data, detailing relevant experimental protocols, and visualizing essential molecular interactions and experimental workflows. The benzimidazole core, a fusion of benzene and imidazole rings, is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[2][3]
Core Pharmacophoric Features
The biological activity of this compound derivatives is intrinsically linked to the substitutions at various positions of the benzimidazole ring and the acetamide side chain. Analysis of numerous studies reveals a consensus pharmacophore model characterized by several key features:
-
The Benzimidazole Core: This bicyclic system is fundamental for interacting with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions.[4] It serves as a rigid scaffold to orient the substituents in a defined three-dimensional space.
-
The N1-H of the Imidazole Ring: The hydrogen atom on the N1 position can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule within a receptor's binding site.
-
The C2-Acetamide Linker: The acetamide group at the C2-position provides a key point for substitution and influences the molecule's overall polarity and conformational flexibility. The amide N-H can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor.
-
Substitutions on the Benzene Ring: Modifications on the benzene portion of the benzimidazole core can modulate lipophilicity, electronic properties, and steric bulk, thereby affecting potency and selectivity.
-
Substitutions on the Acetamide Moiety: The terminal part of the acetamide side chain is a critical area for modification to explore interactions with specific sub-pockets of a target protein.
A general pharmacophore hypothesis for benzimidazole derivatives often includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For instance, a pharmacophore model for benzimidazole-based FXR agonists was identified as HHHRR, consisting of three hydrophobic features and two aromatic rings.[5][6] Similarly, a model for DHFR inhibitors included two hydrogen bond acceptors, a hydrophobic aliphatic feature, and an aromatic ring.[7]
Quantitative Structure-Activity Relationship (QSAR) Data
The following tables summarize quantitative data from various studies on benzimidazole derivatives, highlighting the impact of different substitutions on their biological activity.
Table 1: Antioxidant and Cytotoxic Activities of 2-Substituted 1H-Benzimidazole Derivatives
| Compound | R-Group at C2 | Antioxidant Activity (IC50, µg/mL) | Cytotoxic Activity (LC50, µg/mL) | Reference |
| 1 | -CH3 | 144.84 | 0.42 | [8] |
| 2 | -CH2OH | 400.42 | - | [8] |
| Standard | BHT | 51.56 | - | [8] |
| Standard | Vincristine Sulphate | - | 0.544 | [8] |
Table 2: In Vitro Anthelmintic Activity of 1H-Benzimidazole-2-yl Hydrazones against T. spiralis
| Compound | Substitution on Phenyl Ring of Hydrazone | % Larvicidal Effect (50 µg/mL, 24h) | % Larvicidal Effect (100 µg/mL, 24h) | Reference |
| 5a | 2-OH | - | 90 | [9] |
| 5b | 2,3-diOH | 100 | 100 | [9] |
| 5c | 2,4-diOH | - | 95 | [9] |
| 5d | 3,4-diOH | 100 | 100 | [9] |
| 5l | 3-OH, 4-OCH3 | 85 | - | [9] |
| Standard | Albendazole | < 50 | < 50 | [9] |
| Standard | Ivermectin | < 50 | < 50 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of 2-Substituted Benzimidazole Derivatives
A common method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[10][11]
-
General Procedure: A mixture of o-phenylenediamine (1 mmol) and a substituted carboxylic acid (1 mmol) in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH) is refluxed in a suitable solvent such as ethanol for 6-8 hours.[10] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization.[10]
Pharmacophore Modeling and 3D-QSAR
Computational techniques are instrumental in elucidating the pharmacophoric features of a molecule.
-
Protocol: A series of biologically active compounds are first optimized for their 3D structures. Conformational analysis is performed to generate a set of low-energy conformers for each molecule.[5] These conformers are then used to generate pharmacophore hypotheses using software like Phase (Schrödinger) or Catalyst (Accelrys).[5][7] The best hypothesis is selected based on statistical parameters like survival score and is further used to build a 3D-QSAR model to correlate the 3D properties of the molecules with their biological activities.[5][6]
In Vitro Antioxidant Activity Assay (DPPH Method)
-
Protocol: The free radical scavenging activity of the synthesized compounds is evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. A solution of the test compound at various concentrations is added to a solution of DPPH in methanol. The mixture is incubated in the dark at room temperature for a specific period. The absorbance of the solution is then measured spectrophotometrically. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[8]
In Vitro Anthelmintic Activity Assay
-
Protocol: The in vitro anthelmintic activity can be assessed against parasites like Trichinella spiralis. Muscle larvae are isolated and incubated in a culture medium containing different concentrations of the test compounds. A control group with the solvent and a standard drug group (e.g., albendazole) are also included. The viability of the larvae is observed under a microscope at different time intervals (e.g., 24 and 48 hours), and the percentage of mortality is calculated.[9]
Visualizations
Logical Relationship of Pharmacophore-Based Drug Design
Caption: A flowchart illustrating the key steps in pharmacophore-based drug design.
General Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow for the synthesis and biological evaluation of benzimidazole derivatives.
Signaling Pathway Inhibition by a Hypothetical Benzimidazole Derivative
Caption: A diagram showing the inhibition of a generic signaling pathway by a benzimidazole derivative.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.info [ijpsr.info]
- 8. banglajol.info [banglajol.info]
- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. jyoungpharm.org [jyoungpharm.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1H-Benzimidazole-2-acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory synthesis of 1H-Benzimidazole-2-acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of the intermediate, 2-(cyanomethyl)benzimidazole, from o-phenylenediamine and ethyl cyanoacetate, followed by a controlled acid-catalyzed hydrolysis to yield the final acetamide product. Detailed experimental procedures, quantitative data, and characterization information are provided to ensure reproducibility.
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents due to their diverse biological activities. This compound, in particular, serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined herein describes a reliable and accessible method for its preparation in a laboratory setting.
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 102-104 | Light tan to brown crystalline powder |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | -16 | Colorless liquid |
| 2-(Cyanomethyl)benzimidazole | C₉H₇N₃ | 157.17 | 200-205 (decomposes)[1] | Light beige crystalline powder[1] |
| This compound | C₉H₉N₃O | 175.19 | Not explicitly reported | Solid |
Experimental Protocols
The synthesis of this compound is achieved through a two-step experimental workflow.
Step 1: Synthesis of 2-(Cyanomethyl)benzimidazole
This procedure involves the condensation reaction between o-phenylenediamine and ethyl cyanoacetate.
Materials and Reagents:
-
o-Phenylenediamine
-
Ethyl cyanoacetate
-
Diethyl ether
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol).
-
Place the flask in a preheated oil bath at 120°C.
-
Heat the reaction mixture for 30 minutes. The mixture will melt and then solidify.
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Collect the solid product by filtration.
-
Purify the crude product by grinding it with diethyl ether and then filtering.
-
For further purification, recrystallize the product from ethanol to obtain 2-(cyanomethyl)benzimidazole as a light beige crystalline powder[1].
Step 2: Synthesis of this compound
This step involves the controlled acid-catalyzed hydrolysis of the nitrile group of the intermediate to an amide.
Materials and Reagents:
-
2-(Cyanomethyl)benzimidazole
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
In a round-bottom flask, carefully add 2-(cyanomethyl)benzimidazole (1.57 g, 10 mmol) to 10 mL of ice-cold concentrated sulfuric acid with stirring.
-
Once the solid has dissolved, continue stirring the solution at room temperature for 24 hours to facilitate partial hydrolysis.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitate of this compound is collected by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
Characterization
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods.
-
FTIR Spectroscopy: The formation of this compound can be confirmed by the appearance of a characteristic C=O stretching vibration for the amide group (typically around 1660-1690 cm⁻¹) and the disappearance of the C≡N stretching vibration of the starting nitrile (around 2250 cm⁻¹). The N-H stretching of the amide and the benzimidazole ring will also be present.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the final product in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, a singlet for the CH₂ group adjacent to the carbonyl, and signals for the NH₂ protons of the amide group, as well as the NH proton of the imidazole ring. For related benzimidazole acetamide derivatives, the NH proton of the imidazole ring appears around δ 12.61 ppm, the amide NH protons can appear as a singlet around δ 8.21-8.43 ppm, and the aromatic protons typically resonate between δ 6.5 and 8.3 ppm[2].
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 1H-Benzimidazole-2-acetamide in Medicinal Chemistry
Introduction
1H-Benzimidazole-2-acetamide and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The benzimidazole nucleus, an isostere of naturally occurring purines, allows these compounds to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4] This document provides a detailed overview of the applications of this compound derivatives, focusing on their anticancer, antimicrobial, antiviral, anthelmintic, and neuroprotective properties. Detailed experimental protocols and quantitative data are presented to aid researchers and drug development professionals in this field.
Anticancer Applications
Derivatives of this compound have demonstrated considerable potential as anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[1][5] The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][2]
Mechanism of Action
The anticancer effects of these derivatives are attributed to several mechanisms, including:
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of purines and pyrimidल्या, essential for DNA replication. By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell death.[6]
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Certain derivatives have been shown to suppress the activity of HER2 and EGFR, two RTKs often overexpressed in cancers like breast cancer, by reducing their phosphorylation.[1]
-
Microtubule Inhibition: Similar to other benzimidazoles, some acetamide derivatives may interfere with microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| N9 | HCT116 (Colon) | 5.85 | 5-Fluorouracil | 9.99 | [6] |
| N18 | HCT116 (Colon) | 4.53 | 5-Fluorouracil | 9.99 | [6] |
| Compound 3 | A-549 (Lung) | 28.29 | Doxorubicin | >100 | [1] |
| Compound 4 | HCT-116 (Colon) | 134.90 | Doxorubicin | 84.10 | [1] |
| Compound 5 | MCF-7 (Breast) | 123.70 | Doxorubicin | 84.10 | [1] |
| Compound 4c | HepG2 (Liver) | Low µM | Paclitaxel | - | [7] |
| Compound 4g | MDA-MB-231 (Breast) | Low µM | Paclitaxel | - | [7] |
| Compound 4j | MCF7 (Breast) | Low µM | Paclitaxel | - | [7] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is a common method for assessing the in vitro anticancer activity of compounds.[6]
-
Cell Plating: Seed cancer cells (e.g., HCT116) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a positive control (e.g., 5-Fluorouracil) and a negative control (vehicle).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells by adding cold trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.
-
Staining: Wash the plates with distilled water and air dry. Add Sulforhodamine B (SRB) solution and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add Tris base solution to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: Proposed Anticancer Mechanism
Caption: Inhibition of DHFR by benzimidazole derivatives disrupts DNA synthesis, leading to apoptosis.
Antimicrobial Applications
Derivatives of this compound have shown significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.[4][6][8][9]
Mechanism of Action
The antimicrobial action is believed to stem from their structural similarity to purine nucleotides, allowing them to interfere with essential microbial metabolic pathways.[6] Inhibition of dihydrofolate reductase (DHFR) is also a proposed mechanism for their antimicrobial effects.[6]
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against selected microbial strains.
| Compound ID | Bacterial Strain | MIC (µM) | Fungal Strain | MIC (µM) | Reference |
| N1 | Bacillus subtilis | 1.27 | Candida albicans | 1.27 | [6] |
| N1 | Staphylococcus typhi | 2.54 | - | - | [6] |
| N8 | Escherichia coli | 1.43 | - | - | [6] |
| N22 | Klebsiella pneumoniae | 2.60 | Aspergillus niger | 2.60 | [6] |
| N23 | Staphylococcus aureus | 2.65 | - | - | [6] |
| N25 | Staphylococcus aureus | 2.65 | - | - | [6] |
| 2b-2g | Pseudomonas aeruginosa | 125 µg/mL | - | - | [8] |
| 2p, 2s, 2t, 2u | - | - | Candida krusei | 125 µg/mL | [8] |
| 2s, 2u | - | - | Fusarium solani | 125 µg/mL | [8] |
Experimental Protocol: Tube Dilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[6][8]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth in a set of test tubes.
-
Inoculation: Inoculate each tube with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.
-
Observation: Observe the tubes for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral, Anthelmintic, and Neuroprotective Applications
Beyond anticancer and antimicrobial activities, this compound derivatives have been explored for other therapeutic applications.
-
Antiviral Activity: Certain derivatives have shown potent activity against a range of viruses, including Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2).[10][11]
-
Anthelmintic Activity: Synthesized derivatives have demonstrated good activity against parasitic worms like the Indian earthworm (Pheretima posthuma), with some compounds showing efficacy comparable to the standard drug albendazole.[12][13]
-
Neuroprotective Effects: Some benzimidazole acetamide derivatives have been shown to attenuate ethanol-induced neurodegeneration by reducing oxidative stress and neuroinflammation.[14][15] They have been observed to decrease the expression of inflammatory markers such as TNF-α, NF-κB, and COX-2.[14][15]
Diagram: Neuroprotective Signaling Pathway
Caption: Benzimidazole acetamides may exert neuroprotective effects by inhibiting key inflammatory mediators.
Synthesis Protocols
The synthesis of this compound derivatives can be achieved through various multi-step procedures. A general synthetic route is outlined below.[6][8][12][13]
General Synthesis Protocol
-
Step 1: Synthesis of 2-Substituted-1H-benzimidazole. This is typically achieved by the condensation of an o-phenylenediamine derivative with a substituted aldehyde or carboxylic acid.[7][12][13]
-
Step 2: N-Alkylation with an Acetate Moiety. The synthesized benzimidazole is then reacted with an ethyl chloroacetate or a similar reagent via nucleophilic substitution to attach the acetate group to one of the nitrogen atoms of the imidazole ring.[12][13]
-
Step 3: Amide Formation. The ester group of the acetate moiety is converted to an amide by reacting it with a desired amine, leading to the final this compound derivative.[12][13]
Diagram: General Synthesis Workflow
References
- 1. nveo.org [nveo.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1hbenzimidazol- 1-yl]-acetamide Derivatives as Anthelmintic - ProQuest [proquest.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Evaluation of 1H-Benzimidazole-2-acetamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial properties of 1H-Benzimidazole-2-acetamide and its derivatives. The protocols detailed below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to guide researchers in the systematic evaluation of these compounds.
Introduction
Benzimidazole, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry due to its structural similarity to purine nucleosides, allowing for interaction with various biological systems. Derivatives of this compound have garnered significant interest for their potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The core structure of benzimidazole and the acetamide moiety are features found in several clinically used antibiotics.
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. This document outlines the protocols for determining the MIC of this compound derivatives and discusses their potential mechanisms of action.
Data Presentation: Antimicrobial Activity of this compound Derivatives
While specific antimicrobial data for the unsubstituted parent compound, this compound, is not extensively available in the reviewed literature, numerous studies have reported the antimicrobial activity of its derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various substituted this compound derivatives against a selection of bacterial and fungal strains. These values provide a benchmark for the potential antimicrobial efficacy of this class of compounds.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound Derivative | Pseudomonas aeruginosa | Escherichia coli | Staphylococcus aureus | Bacillus subtilis | Reference |
| Arylthio-substituted derivatives (2b-2g) | 125 | - | - | - | [1] |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives (2a, 2c, 2e) | 100 | 50 | - | - | [2][3] |
| Substituted benzimidazole-N-phenyl acetamides (6e, 6f, 6l, 6m) | - | 6.25-12.5 | 6.25-12.5 | 6.25-12.5 | [4][5] |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound Derivative | Candida krusei | Fusarium solani | Reference |
| Dithiocarbamate-substituted derivatives (2p, 2s, 2t, 2u) | 125 | - | [1] |
| Dithiocarbamate-substituted derivatives (2s, 2u) | - | 125 | [1] |
Note: The compound designations (e.g., 2b, 6e) are as cited in the referenced literature. The data presented is for substituted derivatives of this compound.
Experimental Protocols
The following are detailed protocols for two standard methods used to determine the antimicrobial susceptibility of test compounds like this compound and its derivatives.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in log phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the test compound stock solution (appropriately diluted in broth to twice the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as a positive control (broth and inoculum, no compound), and column 12 serves as a negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a microbial suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[6]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the final diluted inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] This can be assessed visually or with a microplate reader.
-
Protocol 2: Agar Well Diffusion Method
This method is a semi-quantitative assay to determine the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial culture in log phase
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compound solution
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation and Plating:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[7]
-
Allow the plate to dry for a few minutes.
-
-
Well Preparation and Compound Application:
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.[8]
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Potential Mechanism of Action of Benzimidazole Derivatives
Benzimidazole derivatives are known to interfere with essential cellular processes in bacteria. One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is crucial for DNA replication, transcription, and repair. By inhibiting this enzyme, the compounds can prevent the bacterial cell from multiplying.
Caption: Proposed mechanism of action of benzimidazole derivatives via inhibition of DNA gyrase.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for evaluating the antimicrobial activity of a test compound using the broth microdilution and agar well diffusion methods.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. turkjps.org [turkjps.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Some New N-(1H-benzimidaz...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. NOVEL BENZIMIDAZOLE ACETAMIDE DERIVATIVES AS ANTIBACTERIAL AND ANTI-TUBERCULAR AGENTS: SYNTHESIS AND CHARACTERIZATION | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. youtube.com [youtube.com]
- 8. botanyjournals.com [botanyjournals.com]
experimental procedure for 1H-Benzimidazole-2-acetamide purification
An Application Note and Protocol for the Purification of 1H-Benzimidazole-2-acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds. The efficacy and safety of these potential therapeutic agents are critically dependent on their purity. This document provides detailed protocols for the purification of this compound from crude synthetic mixtures using two primary laboratory techniques: silica gel column chromatography and recrystallization. It includes quantitative data tables for experimental parameters and a visual workflow to guide researchers in selecting the appropriate methodology.
Introduction
The benzimidazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] this compound serves as a crucial intermediate in the synthesis of more complex molecules.[3] Obtaining this intermediate in high purity is a prerequisite for reliable downstream synthesis and accurate biological evaluation. Impurities, such as unreacted starting materials or side-products, can interfere with subsequent reactions and lead to misleading biological data.
This application note outlines standardized procedures for purifying crude this compound, ensuring high purity for research and development applications.
Principles of Purification
The choice of purification method depends on the nature and quantity of impurities in the crude product.
-
Column Chromatography : This is a versatile technique for separating compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a non-polar or moderately polar mobile phase.[4] By gradually increasing the polarity of the mobile phase (eluent), compounds are eluted from the column in order of increasing polarity. This method is highly effective for separating complex mixtures.[5]
-
Recrystallization : This technique is suitable for purifying compounds that are relatively pure (>90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared in a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.[6]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for purifying crude material containing multiple impurities or impurities with similar polarity to the desired product.
3.1. Materials and Equipment
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)[5]
-
Solvents: n-Hexane, Ethyl Acetate (ACS Grade)[7]
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Fraction collection tubes
-
Rotary evaporator
3.2. Procedure
-
Mobile Phase Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of ethyl acetate and n-hexane.[5] The ideal system should provide a retention factor (Rf) of ~0.3 for the desired product.
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in n-hexane.[7]
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[4]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% n-hexane or a low-polarity mixture).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Carefully load the prepared sample onto the top of the column.[7]
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 20% ethyl acetate in n-hexane).
-
Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds.[7]
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]
-
Protocol 2: Purification by Recrystallization
This protocol is effective when the crude product is mostly pure, with minor impurities.
3.1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or an ethanol/water mixture)[6][8]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
3.2. Procedure
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Methanol has been shown to be effective for growing crystals of similar benzimidazole structures.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Data Presentation
Quantitative parameters for the purification protocols are summarized below for easy reference and reproducibility.
Table 1: Column Chromatography Parameters
| Parameter | Specification | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Adsorbent for polar compound separation. |
| Column Dimensions | 2-5 cm diameter, 30-50 cm length | Varies with sample quantity. |
| Mobile Phase | Gradient: n-Hexane to Ethyl Acetate | Elutes compounds based on polarity. |
| Initial Eluent | 20-30% Ethyl Acetate in n-Hexane | Elutes non-polar impurities. |
| Final Eluent | 70-100% Ethyl Acetate | Elutes the more polar product. |
| Monitoring | TLC with UV visualization (254 nm) | To track separation and identify pure fractions. |
Table 2: Recrystallization Solvent Suitability
| Solvent | Observation | Suitability |
|---|---|---|
| Methanol | Good solubility when hot, poor when cold | Excellent |
| Ethanol | Good solubility when hot, poor when cold | Good |
| Water | Low solubility | Poor (may be used as an anti-solvent) |
| Ethanol/Water | Adjustable polarity and solubility | Potentially very effective |
Visualization of Experimental Workflow
The following diagram illustrates the logical steps and decision points in the purification process for this compound.
Caption: Workflow for the purification of this compound.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. maaz.ihmc.us [maaz.ihmc.us]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 1H-Benzimidazole-2-acetamide in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-Benzimidazole-2-acetamide and its derivatives as key intermediates in the synthesis of pharmacologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. The acetamide functional group at the 2-position of the benzimidazole ring offers a versatile handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery.
Core Applications and Synthetic Strategies
This compound derivatives are valuable intermediates in the synthesis of various therapeutic agents, including anthelmintics, anticancer agents, and antimicrobials. The primary synthetic strategies involve the modification of the acetamide group or further substitution on the benzimidazole ring to modulate the pharmacological properties of the final compounds.
A common synthetic route to 2-substituted-1H-benzimidazole-1-acetamide derivatives involves a multi-step process starting from the condensation of o-phenylenediamine with a suitable carboxylic acid or aldehyde to form the benzimidazole core. This is followed by N-alkylation with an appropriate halo-acetamide derivative.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-benzimidazole
This protocol describes the synthesis of the core 2-phenyl-1H-benzimidazole scaffold, a common precursor for further derivatization.
Materials:
-
o-phenylenediamine
-
Benzaldehyde
-
Methanol
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
A mixture of o-phenylenediamine (0.01 mol) and benzaldehyde (0.01 mol) is prepared.
-
The reaction can be carried out under various conditions, including refluxing in an appropriate solvent or using microwave assistance to improve yields and reduce reaction times.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The product is precipitated by adding water and collected by filtration.
-
The crude product is washed with water and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Ethyl [2-(4-substituted phenyl)-1H-benzimidazol-1-yl] acetate
This protocol details the N-alkylation of the benzimidazole ring with ethyl chloroacetate.
Materials:
-
2-(4-substituted phenyl)-1H-benzimidazole (e.g., 2-(4-nitrophenyl)-1H-benzimidazole or 2-(4-chlorophenyl)-1H-benzimidazole) (0.01 mol)
-
Ethyl chloroacetate (0.01 mol)
-
Sodium hydroxide (4 mol/L solution)
-
Methanol (50 mL)
Procedure:
-
To a solution of the 2-(4-substituted phenyl)-1H-benzimidazole in methanol, an equimolar amount of sodium hydroxide solution is added to form the sodium salt of the benzimidazole.
-
Ethyl chloroacetate (0.01 mol) dissolved in methanol (30 mL) is then added to the reaction mixture.
-
The mixture is gently heated on a boiling water bath for 30 minutes.
-
After cooling, the product is isolated. The specific workup procedure may vary depending on the solubility of the product.
Protocol 3: Synthesis of 2-Phenyl-benzimidazole-1-acetamide Derivatives
This protocol describes the final step of synthesizing the target acetamide derivatives by reacting the ester intermediate with various amines.
Materials:
-
Ethyl [2-(4-substituted phenyl)-1H-benzimidazol-1-yl] acetate (from Protocol 2)
-
Appropriate primary or secondary amine (e.g., 4-aminobenzoic acid, N-ethylamine, etc.)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
The ethyl [2-(4-substituted phenyl)-1H-benzimidazol-1-yl] acetate is dissolved in a suitable solvent like DMF.
-
An equimolar amount of the desired amine is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion (monitored by TLC).
-
The product is isolated by pouring the reaction mixture into cold water, followed by filtration.
-
The crude product is washed with water and can be further purified by recrystallization.
Data Presentation
The following tables summarize quantitative data for representative benzimidazole-acetamide derivatives.
Table 1: Physicochemical and Yield Data for Synthesized 2-Phenyl-benzimidazole-1-acetamide Derivatives
| Compound ID | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
| 3a | C₂₂H₁₆N₄O₄ | 400.39 | 230-232 | 78 |
| 3c | C₁₇H₁₆N₄O₂ | 308.34 | 180-182 | 82 |
| 3d | C₂₂H₁₈N₄O₂ | 370.41 | 190-192 | 75 |
| 3f | C₂₁H₁₆N₄O₃ | 372.38 | 210-212 | 80 |
| 3h | C₂₁H₁₆N₄O₂ | 356.38 | 170-172 | 72 |
| 3k | C₂₁H₁₆ClN₅O | 390.84 | 198-200 | 79 |
| 3n | C₂₁H₁₄ClN₅O₃ | 420.82 | 220-222 | 85 |
| 3q | C₂₁H₁₅ClN₄O | 374.83 | 160-162 | 70 |
Data is illustrative and based on reported syntheses of similar compounds.
Table 2: In Vitro Anthelmintic Activity of 2-Phenyl-benzimidazole-1-acetamide Derivatives against Pheretima posthuma
| Compound ID | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |
| 3a | 20 | 25 | 45 |
| 3c | 20 | 22 | 35 |
| 3d | 20 | 28 | 50 |
| 3f | 20 | 30 | 55 |
| 3h | 20 | 26 | 48 |
| 3j | 20 | 24 | 38 |
| 3l | 20 | 23 | 36 |
| 3q | 20 | 21 | 34 |
| Albendazole | 20 | 35 | 60 |
Data is illustrative and based on reported studies.[1]
Table 3: In Vitro Anticancer Activity of Benzimidazole-Thiazole Acetamide Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| 6f | A549 (Lung Carcinoma) | 5.8 |
| 6f | C6 (Glioblastoma) | 7.2 |
| 6g | A549 (Lung Carcinoma) | 6.5 |
| 6g | C6 (Glioblastoma) | 8.1 |
Data is illustrative and based on reported studies.[2]
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis workflow for 2-substituted-1H-benzimidazole-1-acetamide derivatives.
Signaling Pathways
Many benzimidazole-based anthelmintic and anticancer drugs function by inhibiting the polymerization of tubulin, a key component of microtubules.[3] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.
Proton pump inhibitors (PPIs) are used to treat acid-reflux disorders. They are prodrugs that are activated in the acidic environment of the stomach's parietal cells and then irreversibly bind to the H+/K+ ATPase (proton pump).[1]
Caption: Mechanism of proton pump inhibition by benzimidazole derivatives.
Several benzimidazole derivatives have been developed as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[4][5]
Caption: Inhibition of EGFR/VEGFR signaling pathways by benzimidazole derivatives.
References
- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
In Vitro Evaluation of 1H-Benzimidazole-2-acetamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of 1H-Benzimidazole-2-acetamide derivatives, a class of compounds with demonstrated potential as anticancer agents. These notes are intended to guide researchers in assessing the cytotoxic and mechanistic properties of these derivatives in cancer cell lines.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold, in particular, has emerged as a promising pharmacophore in the development of novel anticancer therapeutics. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various this compound and related benzimidazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID/Reference | Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Compound 5a | 2-Aryl Benzimidazole Acetamide | SK-BR-3 | Breast Cancer | Not specified, but potent inhibition shown |
| Compound 5 | Bromo-derivative | MCF-7 | Breast Cancer | 17.8 ± 0.24 (µg/mL)[1] |
| Compound 5 | Bromo-derivative | DU-145 | Prostate Cancer | 10.2 ± 1.4 (µg/mL)[1] |
| Compound 5 | Bromo-derivative | H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 (µg/mL)[1] |
| se-182 | Benzimidazole derivative | A549 | Lung Carcinoma | 15.80[2] |
| se-182 | Benzimidazole derivative | HepG2 | Liver Carcinoma | 15.58[2] |
| Compound 3 | Benzimidazole salt | MCF-7 | Breast Cancer | 22.41[3] |
| Compound 3 | Benzimidazole salt | HepG2 | Liver Carcinoma | 25.14[3] |
| Compound 3 | Benzimidazole salt | DLD-1 | Colorectal Adenocarcinoma | 41.97[3] |
| Compound 10 | Benzimidazole-1,3,4-oxadiazole | MDA-MB-231 | Breast Cancer | EGFR IC50: 0.33 |
| Compound 13 | Benzimidazole-1,3,4-oxadiazole | MDA-MB-231 | Breast Cancer | EGFR IC50: 0.38 |
Signaling Pathways and Mechanisms of Action
A key mechanism of action for certain 2-aryl benzimidazole acetamide derivatives, such as 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide, is the inhibition of the EGFR and HER2 signaling pathways.[4][5] This inhibition leads to downstream effects on cell proliferation, survival, and apoptosis.
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 3. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 4. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bioassays for 1H-Benzimidazole-2-acetamide Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for assessing the biological activity of 1H-Benzimidazole-2-acetamide and its derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anthelmintic, antimicrobial, and neuroprotective effects.[1][2][3][4] This document focuses on bioassays relevant to anticancer and anthelmintic activities, two of the most prominent therapeutic areas for this class of compounds.
Data Presentation: In Vitro Activity of Benzimidazole Derivatives
The following tables summarize the biological activity of various benzimidazole derivatives, providing a comparative context for the potential efficacy of this compound.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| N,2,6-trisubstituted 1H-benzimidazole | MDA-MB-231 (Breast Cancer) | MTT Assay | 2.39 | [5] |
| N,2,6-trisubstituted 1H-benzimidazole | HepG2 (Liver Cancer) | MTT Assay | 3.22 | [5] |
| N,2,6-trisubstituted 1H-benzimidazole | MCF-7 (Breast Cancer) | MTT Assay | 5.66 | [5] |
| Benzimidazole-triazole hybrid | HCT-116 (Colon Cancer) | MTT Assay | 3.87 | [5] |
| Benzimidazole-triazole hybrid | HeLa (Cervical Cancer) | MTT Assay | 8.34 | [5] |
| Fluoro aryl benzimidazole derivative | HOS (Osteosarcoma) | Calcein Assay | 1.8 | [5] |
| 1,2-disubstituted benzimidazole (Compound 2a) | A549 (Lung Cancer) | MTT Assay | 111.70 | [6] |
| 1,2-disubstituted benzimidazole (Compound 2a) | DLD-1 (Colon Cancer) | MTT Assay | 185.30 | [6] |
| Benzimidazole-based carboxamide (Compound 7n) | SK-Mel-28 (Skin Melanoma) | MTT Assay | 2.55 | [7][8] |
| Benzimidazole-based carboxamide (Compound 7u) | SK-Mel-28 (Skin Melanoma) | MTT Assay | 17.89 | [8] |
| Alkylsulfonyl 1H-benzo[d]imidazole | MCF7 (Breast Cancer) | MTT Assay | 4.7 - 10.9 | [7] |
Table 2: Anthelmintic Activity of Benzimidazole Derivatives
| Compound Class | Parasite Species | Assay Type | IC50 / EC50 (µM) | Reference |
| Benzimidazole derivative (BZ6) | Heligmosomoides polygyrus (adult) | Motility Assay | 5.3 | [9] |
| Benzimidazole derivative (BZ12) | Trichuris muris (L1 larvae) | Motility Assay | 4.17 | [9] |
| Benzimidazole derivative (BZ12) | Trichuris muris (adult) | Motility Assay | 8.1 | [9] |
| 1H-benzimidazole-2-yl hydrazone (5b) | Trichinella spiralis (muscle larvae) | Viability Assay | > 50 µg/ml (100% efficacy) | [10] |
| 1H-benzimidazole-2-yl hydrazone (5d) | Trichinella spiralis (muscle larvae) | Viability Assay | > 50 µg/ml (100% efficacy) | [10] |
Table 3: Tubulin Polymerization Inhibition by Benzimidazole Derivatives
| Compound Class | Assay Type | IC50 (µM) | Reference |
| Benzimidazole Carboxamide (Compound 7n) | In vitro Tubulin Polymerization | 5.05 | [8] |
| Mebenil (related benzimidazole) | In vitro Tubulin Polymerization | Kd ~ 1 µM | [1] |
Experimental Protocols
Detailed methodologies for key bioassays are provided below.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell health.[11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[11] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[12]
Materials:
-
This compound or its derivatives
-
Human cancer cell line (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[13]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[12]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anthelmintic Activity: Egg Hatch Assay (EHA)
The egg hatch assay is a common in vitro method to determine the resistance of nematodes to benzimidazole anthelmintics.[14]
Principle: Benzimidazoles inhibit the embryonation and hatching of fresh nematode eggs. The assay measures the percentage of eggs that fail to hatch in the presence of varying concentrations of the test compound.[14]
Materials:
-
This compound or its derivatives
-
Freshly collected nematode eggs (e.g., from sheep or goat feces)
-
Thiabendazole (as a reference compound)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
24-well plates
-
Dissection microscope
Procedure:
-
Egg Isolation: Isolate nematode eggs from fresh fecal samples using a standard flotation and sieving technique.
-
Compound Preparation: Prepare a stock solution of the test compound and thiabendazole in DMSO. Make serial dilutions in deionized water to achieve the desired final concentrations.[15]
-
Assay Setup: Add approximately 200 purified eggs to each well of a 24-well plate containing the different concentrations of the test compound. Include a negative control (deionized water with DMSO) and a positive control (thiabendazole).[16]
-
Incubation: Incubate the plates at room temperature for 48 hours.[16]
-
Counting: After incubation, count the number of hatched larvae and unhatched eggs in each well using a dissection microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration. Determine the EC50 value (the concentration of the compound that inhibits 50% of egg hatching).[14]
Mechanism of Action: In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the formation of microtubules, a key mechanism of action for many benzimidazole-based anticancer and anthelmintic drugs.[1]
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or fluorescence. The effect of an inhibitor is quantified by its ability to reduce the rate and/or extent of tubulin polymerization.[1]
Materials:
-
This compound or its derivatives
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
Positive control: Nocodazole or Colchicine
-
Negative control: DMSO (vehicle)
-
Pre-chilled 96-well plates
-
Spectrophotometer or fluorometer with temperature control
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold GTB. Prepare working solutions of GTP and the test compounds.
-
Assay Setup: In a pre-chilled 96-well plate, add the tubulin solution, GTB, and the test compound at various concentrations.
-
Initiate Polymerization: Initiate tubulin polymerization by adding GTP and incubating the plate at 37°C.
-
Monitor Polymerization: Monitor the change in absorbance (at 340 nm for turbidity) or fluorescence over time.
-
Data Analysis: Plot the absorbance or fluorescence against time. Calculate the rate and extent of polymerization for each compound concentration. Determine the IC50 value for the inhibition of tubulin polymerization.[17]
Signaling Pathways
The biological activities of benzimidazole derivatives are often attributed to their interaction with specific signaling pathways.
Anticancer Activity: EGFR Signaling Pathway
Many benzimidazole derivatives exert their anticancer effects by inhibiting key kinases in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).[13] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[18]
Anthelmintic Activity: Disruption of Tubulin Polymerization
The primary mechanism of action for many benzimidazole anthelmintics is the inhibition of tubulin polymerization in parasitic nematodes.[19] This disruption of microtubule formation leads to impaired cellular processes, such as cell division and nutrient absorption, ultimately resulting in the death of the parasite.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prezi.com [prezi.com]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2) - Practical Exercises in Parasitology [cambridge.org]
- 15. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 17. mdpi.com [mdpi.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes & Protocols: Elucidating the Mechanisms of Action of Benzimidazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anthelmintic, antifungal, antiviral, and anticancer properties.[1][2][3] Their therapeutic effects stem from a variety of mechanisms of action, ranging from the well-established disruption of microtubule polymerization to the modulation of complex signaling pathways involved in cell survival and proliferation.[4][5] Understanding the precise molecular mechanisms is crucial for the rational design of new, more potent, and selective benzimidazole-based therapeutic agents.[1]
These application notes provide a detailed overview of key experimental methods and protocols used to investigate the multifaceted mechanisms of action of benzimidazole compounds. The protocols cover foundational assays for cytotoxicity, target-specific functional assays, and advanced methods for confirming target engagement in a cellular context.
Primary Mechanism: Inhibition of Tubulin Polymerization
The most well-documented mechanism of action for many benzimidazoles, particularly in their role as anthelmintic and antifungal agents, is the inhibition of tubulin polymerization.[4][6] These compounds bind to β-tubulin, a subunit of microtubules, preventing its assembly and disrupting microtubule-dependent processes such as cell division, intracellular transport, and maintenance of cell structure.[6][7][8] This antimitotic activity is also a key contributor to their anticancer effects.[5]
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for assessing tubulin polymerization inhibition.
Protocol 1: In Vitro Fluorescence-Based Tubulin Polymerization Assay
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds preferentially to microtubules.[7][9]
Principle: Tubulin polymerization is initiated by GTP and an increase in temperature to 37°C. In the presence of an inhibitory compound like a benzimidazole, the rate and extent of polymerization are reduced. This change is quantified by monitoring the fluorescence signal over time.[7][9]
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., #BK011P) containing:
-
Lyophilized porcine tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter
-
Paclitaxel (polymerization enhancer control)
-
Nocodazole or Colchicine (polymerization inhibitor control)
-
-
Benzimidazole test compounds
-
DMSO (vehicle control)
-
Half-area 96-well plates, black
-
Fluorescence plate reader with temperature control (37°C) and excitation/emission wavelengths appropriate for the reporter dye.
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2-4 mg/mL. Let it sit on ice for 10 minutes.
-
Prepare 10x stock solutions of your benzimidazole test compounds and controls (e.g., Nocodazole) in an appropriate buffer or DMSO.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.
-
In duplicate or triplicate wells, add 5 µL of the 10x compound stock solutions (test compounds, controls, DMSO vehicle).
-
Prepare the master mix on ice: For each reaction, combine tubulin protein, General Tubulin Buffer, GTP (to a final concentration of 1-2 mM), and the fluorescent reporter dye as per the manufacturer's instructions.
-
Add 45 µL of the ice-cold master mix to each well containing the test compounds.
-
-
Measurement:
-
Immediately place the plate in the pre-warmed plate reader.
-
Begin reading fluorescence at 1-minute intervals for 60-90 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from a well with no tubulin.
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Determine the Vmax (maximum rate of polymerization) from the steepest slope of the polymerization curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Quantitative Data: Benzimidazole Inhibition of Tubulin Polymerization
The inhibitory effects of various benzimidazoles on tubulin polymerization have been quantified in several studies.
| Compound | Target Organism | Tubulin Isotypes | Concentration | Inhibition (%) | Reference |
| Carbendazim | Fusarium graminearum | α₁/β₂ | 20 µM | 90.9 ± 0.4 | [10][11] |
| Carbendazim | Fusarium graminearum | α₂/β₂ | 20 µM | 93.5 ± 0.05 | [10][11] |
| Benomyl | Fusarium graminearum | α₁/β₂ | 20 µM | 89.9 ± 0.1 | [11] |
| Benomyl | Fusarium graminearum | α₂/β₂ | 20 µM | 92.6 ± 1.2 | [11] |
| Thiabendazole | Fusarium graminearum | α₁/β₂ | 20 µM | 81.6 ± 1.0 | [10][11] |
| Thiabendazole | Fusarium graminearum | α₂/β₂ | 20 µM | 20.1 ± 1.9 | [10][11] |
Anticancer Mechanisms: Apoptosis, Cell Cycle Arrest & Signaling
In oncology, benzimidazoles exert their effects through a wider range of mechanisms, often culminating in the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[5][6][12]
A. Induction of Apoptosis
Benzimidazoles can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13] A common mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial stress, cytochrome c release, and subsequent caspase activation.[13][14]
Signaling Pathway: Intrinsic Apoptosis Induction
Caption: Benzimidazoles can induce apoptosis via the mitochondrial pathway.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of late apoptotic or necrotic cells with compromised membranes.[12][14]
Materials:
-
Cancer cell lines (e.g., MCF-7, DU-145)[12]
-
Complete cell culture medium
-
Benzimidazole test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the benzimidazole compound (and a vehicle control) for a predetermined time (e.g., 24, 48, or 72 hours).[15]
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Create a quadrant plot:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.[12][16]
-
B. Cell Cycle Arrest
Disruption of microtubule dynamics by benzimidazoles often leads to mitotic failure, triggering a cell cycle checkpoint and causing cells to accumulate in the G2/M phase.[12]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated cells (as in Protocol 2)
-
PBS
-
70% Ethanol, ice-cold
-
RNase A solution
-
PI staining solution
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash cells with PBS as described previously.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the pellet in a solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to control cells to identify arrest at a specific phase (e.g., an increased G2/M population).[12]
-
C. Modulation of Oncogenic Signaling Pathways
Some benzimidazole derivatives have been shown to inhibit key signaling pathways that are hyperactive in cancer, such as the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.[5]
Signaling Pathway: mTOR Inhibition
Caption: Some benzimidazoles can inhibit the mTOR signaling pathway.
Quantitative Data: Cytotoxicity and Kinase Inhibition in Cancer Cells
The anticancer activity of benzimidazoles is often first quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC₅₀ Value | Reference |
| Derivative C1 | T98G (Glioblastoma) | MTT | < 50 µg/mL | [14] |
| Derivative D1 | PC3 (Prostate) | MTT | < 50 µg/mL | [14] |
| Derivative 5 | MCF-7 (Breast) | MTT | 17.8 ± 0.24 µg/mL | [12] |
| Derivative 5 | DU-145 (Prostate) | MTT | 10.2 ± 1.4 µg/mL | [12] |
| Derivative 10 | MCF-7 (Breast) | MTT | 6.63 µM | |
| Derivative 15 | MCF-7 (Breast) | MTT | 5.28 µM | |
| Derivative 10 | A549 (Lung) | Cytotoxicity | 3.31 µM | [16] |
| Derivative 13 | MDA-MB-231 (Breast) | Cytotoxicity | 2.90 µM | [16] |
| Derivative 10 | EGFR Kinase | Kinase Inhibition | 0.33 µM | [16] |
| Derivative 13 | EGFR Kinase | Kinase Inhibition | 0.38 µM | [16] |
Advanced Method: Confirming Target Engagement
While functional assays suggest a mechanism, directly confirming that a compound binds to its intended target within a complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18]
Principle: CETSA is based on the principle of ligand-induced thermal stabilization. The binding of a drug to its target protein typically increases the protein's stability, raising its melting temperature. In a CETSA experiment, cells are treated with a compound, heated to various temperatures, and the amount of remaining soluble (non-denatured) target protein is quantified. A shift in the melting curve in the presence of the compound indicates target engagement.[17][19]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow for confirming drug-target engagement in cells.
Protocol 4: CETSA with Western Blot Readout
Materials:
-
Cultured cells
-
Benzimidazole test compound and vehicle (DMSO)
-
PBS supplemented with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Ultracentrifuge
-
SDS-PAGE and Western Blotting reagents and equipment
-
Primary antibody specific to the target protein (e.g., β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency. Treat with the benzimidazole compound or vehicle for a specified time.
-
-
Heating:
-
Harvest cells, wash, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments).
-
Cool tubes at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by repeated freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine protein concentration using a BCA or Bradford assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For both the vehicle and compound-treated groups, normalize the intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C).
-
Plot the normalized intensities against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates protein stabilization and confirms target engagement.[17][20]
-
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Biochemistry of benzimidazole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1H-Benzimidazole-2-acetamide Derivatives in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines. This unique characteristic allows benzimidazole-based compounds to interact with a wide array of biological targets, making them a focal point in the development of novel therapeutics.[1] Derivatives of 1H-Benzimidazole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects against a multitude of cancer cell lines such as those from leukemia, lung, colon, breast, and prostate cancers.[2] The core structure of 1H-Benzimidazole-2-acetamide serves as a versatile backbone for the synthesis of derivatives with significant potential in oncology. These compounds exert their anticancer effects through diverse and targeted mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.
Anticancer Activity and Mechanism of Action
Derivatives of the this compound scaffold have shown significant cytotoxic and antiproliferative activities across various human cancer cell lines. The anticancer efficacy of these compounds is often attributed to their ability to modulate multiple cellular processes.
Key Mechanisms of Action:
-
Induction of Apoptosis: A primary mechanism by which benzimidazole derivatives eliminate cancer cells is through the induction of programmed cell death, or apoptosis. This is often achieved through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases (caspase-3, -7, and -9) and alterations in the expression of Bcl-2 family proteins.[3]
-
Cell Cycle Arrest: These compounds frequently cause cell cycle arrest at various phases (G1/S or G2/M), preventing cancer cells from progressing through the division cycle and thereby inhibiting proliferation.[3] For instance, certain derivatives have been shown to arrest the cell cycle in the G2/M phase, a mechanism often linked to the disruption of microtubule dynamics.[1][2]
-
Inhibition of Key Kinases: Many benzimidazole derivatives function as potent inhibitors of critical protein kinases involved in cancer cell signaling. Targets include Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various tumors. By inhibiting such kinases, these compounds can block downstream signaling cascades like the PI3K/Akt and MEK/Erk pathways, which are essential for cell survival and proliferation.[2]
-
Inhibition of Topoisomerases: Some derivatives act as topoisomerase I or II inhibitors, interfering with DNA replication and repair processes, ultimately leading to cell death in rapidly dividing cancer cells.[1]
-
Tubulin Polymerization Inhibition: Several benzimidazole compounds disrupt the formation of microtubules, which are critical for mitosis. This interference with the cellular cytoskeleton leads to mitotic arrest and subsequent apoptotic cell death.[2]
Quantitative Data Summary
The following tables summarize the cytotoxic activity (IC50 values) of various 1H-Benzimidazole derivatives, including those with acetamide-related moieties, against a range of human cancer cell lines.
Table 1: Cytotoxicity of Benzimidazole Derivatives Against Various Cancer Cell Lines
| Compound Derivative Type | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| N,2,6-Trisubstituted 1H-benzimidazole | MDA-MB-231 | Breast Adenocarcinoma | 2.39 | [4] |
| N,2,6-Trisubstituted 1H-benzimidazole | HepG2 | Hepatocellular Carcinoma | 3.22 | [4] |
| N,2,6-Trisubstituted 1H-benzimidazole | MCF-7 | Breast Adenocarcinoma | 5.66 | [4] |
| Benzimidazole-Triazole Hybrid | HCT-116 | Colorectal Carcinoma | 3.87 | |
| Benzimidazole-Triazole Hybrid | HeLa | Cervical Carcinoma | 8.34 | |
| Fluoro Aryl Benzimidazole | MCF-7 | Breast Adenocarcinoma | 2.8 | |
| 1,2-Disubstituted Benzimidazole | A549 | Lung Carcinoma | 3.22 | |
| 1,2-Disubstituted Benzimidazole | MCF-7 | Breast Adenocarcinoma | 2.55 | |
| Benzimidazole Derivative (Compound 5) | DU-145 | Prostate Carcinoma | 10.2 µg/mL | [3] |
| Benzimidazole Derivative (Compound 5) | MCF-7 | Breast Adenocarcinoma | 17.8 µg/mL | [3] |
Table 2: Enzyme Inhibitory Activity of Benzimidazole Derivatives
| Compound Derivative Type | Target Enzyme | IC50 (µM) | Reference |
| Benzimidazole-Triazole Hybrid | EGFR | 0.086 | |
| Benzimidazole-Triazole Hybrid | Topoisomerase I | 2.52 | |
| Benzimidazole-Oxadiazole Derivative | EGFR | 0.33 | [5] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the anticancer effects of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzimidazole derivative at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g, 5 min), and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Protocol 4: Western Blotting for Signaling Protein Analysis
This protocol is used to detect changes in the expression levels of specific proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Akt, p-Akt, Erk, p-Erk, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound, wash with cold PBS, and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. β-actin is typically used as a loading control.
Visualizations
Caption: Experimental workflow for evaluating anticancer activity.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Benzimidazole-2-acetamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzimidazole-2-acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction outcomes and achieve higher yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on potential causes and recommended solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Incomplete cyclization: The initial formation of the benzimidazole ring may be inefficient. 2. Poor quality starting materials: Impurities in o-phenylenediamine or the acetamide precursor can inhibit the reaction. 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed or too high, leading to degradation. 4. Inefficient amidation: The conversion of the intermediate ester to the final acetamide may be incomplete. | 1. Optimize cyclization: Ensure anhydrous conditions if using a sensitive reagent. Consider a catalyst such as p-toluenesulfonic acid (p-TSOH) or a Lewis acid to promote ring closure.[1] 2. Purify starting materials: Recrystallize o-phenylenediamine before use. Ensure the acetamide precursor is pure and dry. 3. Adjust temperature: Gradually increase the reaction temperature and monitor progress by Thin Layer Chromatography (TLC). For the amidation step, ensure the temperature is sufficient to drive the reaction without causing decomposition. 4. Drive amidation to completion: Use a sealed vessel for the ammonolysis step to maintain ammonia concentration. Increase the reaction time or temperature as needed, monitoring by TLC. |
| Dark Brown or Black Reaction Mixture | 1. Oxidation of o-phenylenediamine: This starting material is susceptible to air oxidation, especially at elevated temperatures. 2. Side reactions and polymerization: Overheating or prolonged reaction times can lead to the formation of polymeric byproducts. | 1. Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. 2. Control temperature and time: Avoid excessive heating and monitor the reaction closely to determine the optimal reaction time.[2] |
| Multiple Spots on TLC Analysis | 1. Incomplete reaction: Starting materials may still be present. 2. Formation of side products: This could include N,N'-diacylated products or products from other side reactions.[2] 3. Product degradation: The target compound may be unstable under the reaction conditions. | 1. Increase reaction time/temperature: Continue the reaction and monitor by TLC until the starting material spot disappears. 2. Optimize stoichiometry: Use a slight excess of the limiting reagent to drive the reaction to completion. 3. Purify the crude product: Use column chromatography to separate the desired product from impurities. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent: This can lead to losses during extraction. 2. Formation of salts: If the reaction is acidic, the benzimidazole nitrogen can be protonated, increasing water solubility. 3. Similar polarity of product and byproducts: This can make separation by column chromatography challenging. | 1. Choose an appropriate extraction solvent: Use a more polar solvent like ethyl acetate for extraction. Perform multiple extractions to maximize recovery. 2. Neutralize the reaction mixture: Carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution) to a pH of 7-8 before extraction.[3][4] 3. Optimize chromatography conditions: Screen different solvent systems for TLC to find an eluent that provides good separation. Consider using a gradient elution for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and reliable method is a two-step synthesis. The first step is the condensation of o-phenylenediamine with a suitable C2 synthon, such as ethyl 2-cyanoacetate or diethyl malonate, to form the benzimidazole ring with an ester or nitrile group at the 2-position. This is often followed by hydrolysis or ammonolysis to yield the final acetamide product.
Q2: What is the role of an acid catalyst in the cyclization step?
A2: An acid catalyst, such as p-toluenesulfonic acid (p-TSOH) or hydrochloric acid, protonates the carbonyl group of the carboxylic acid or ester derivative, making it more electrophilic and facilitating the nucleophilic attack by the amino group of o-phenylenediamine, which is crucial for the cyclization and formation of the benzimidazole ring.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction.[3] A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under UV light or by using a staining agent like iodine.
Q4: My final product is difficult to purify by recrystallization. What are my options?
A4: If recrystallization is ineffective, column chromatography is the preferred method for purification.[3][4] A silica gel column with a gradient elution of a solvent system, such as ethyl acetate and hexane, can be used to separate the product from impurities.
Q5: Can I use microwave irradiation to speed up the reaction?
A5: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of benzimidazole derivatives, often leading to shorter reaction times and improved yields.[5] However, the reaction conditions, such as temperature and time, will need to be optimized for your specific reaction.
Data Presentation
The following table summarizes the impact of various reaction conditions on the yield of 2-substituted benzimidazoles, based on literature for related compounds. This data should be used as a guideline for optimizing the synthesis of this compound.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| 1 | None | Water | 80 | 15 | Mixture | 2-Phenyl-1H-benzimidazole |
| 2 | Er(OTf)₃ (10 mol%) | Water | 80 | 0.25 | 72 | 1-Benzyl-2-phenyl-1H-benzimidazole |
| 3 | NH₄Cl (4 mmol) | CHCl₃ | Room Temp. | 4 | 92 | 2-Phenyl-1H-benzimidazole |
| 4 | p-TSOH | Toluene | Reflux | 3 | High | 2-Substituted benzimidazoles |
| 5 | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | High | 2-Aryl/Alkyl benzimidazoles |
| 6 | None | DMF | 90-100 | - | 50 | 1H-Benzimidazol-2-yl-methanol |
Experimental Protocols
The following is a detailed, adapted two-step protocol for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (10.8 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).
-
Heating: Heat the mixture in an oil bath at 150-160 °C for 4-6 hours. The reaction progress should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solidified mass is then triturated with diethyl ether to remove any unreacted diethyl malonate.
-
Purification: The crude product is recrystallized from ethanol to yield ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate as a solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a sealed tube, place ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate (10.2 g, 0.05 mol) and a saturated solution of ammonia in methanol (100 mL).
-
Heating: Seal the tube and heat it at 100 °C for 8-12 hours.
-
Workup: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure.
-
Purification: The resulting solid is washed with cold water and then recrystallized from ethanol to afford this compound as a pure solid.
Visualizations
Synthetic Pathway for this compound
A diagram showing the two-step synthesis of this compound.
General Experimental Workflow
A flowchart outlining the key steps in the synthesis and purification process.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. banglajol.info [banglajol.info]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
troubleshooting solubility issues of 1H-Benzimidazole-2-acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1H-Benzimidazole-2-acetamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic organic compound containing a benzimidazole ring fused to an acetamide group. Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. They are often investigated as inhibitors of various enzymes, such as kinases and polymerases.
Q2: I am having trouble dissolving this compound. What are the common causes?
A2: Solubility issues with this compound and similar benzimidazole derivatives are common and can stem from several factors:
-
High Crystallinity: The planar structure of the benzimidazole ring can lead to strong crystal lattice energy, making it difficult for solvents to break it down.
-
Low Polarity: While the acetamide group adds some polarity, the overall molecule can be relatively nonpolar, leading to poor solubility in aqueous solutions.
-
pH-Dependent Solubility: The basic nitrogen atoms in the benzimidazole ring mean that the compound's solubility can be highly dependent on the pH of the solvent.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to precipitate out of solution.
Q3: In which solvents is this compound expected to be soluble?
A3: Generally, this compound is expected to have higher solubility in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It is likely to have lower solubility in alcohols such as ethanol and methanol, and very low solubility in water and nonpolar solvents.
Troubleshooting Guide for Solubility Issues
This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: The compound does not dissolve in my chosen solvent.
-
Possible Cause: The solvent may not be appropriate for this compound.
-
Solution:
-
Consult the illustrative solubility table below to select a more suitable solvent.
-
If using an organic solvent, ensure it is anhydrous, as water contamination can reduce solubility.
-
For aqueous solutions, try adjusting the pH. Since benzimidazoles are basic, solubility may increase in acidic conditions (e.g., by adding a small amount of HCl). Conversely, solubility might also be enhanced in strongly alkaline conditions.[1]
-
Problem 2: The compound precipitates when I add my stock solution to the aqueous assay buffer.
-
Possible Cause: This is likely due to "solvent shock," where the compound is not soluble in the final concentration of the organic solvent in your aqueous buffer.
-
Solution:
-
Decrease the final concentration of the compound in your assay.
-
Perform a serial dilution: Instead of adding the concentrated stock directly, first, dilute it in a small volume of an intermediate solvent that is miscible with both your stock solvent and the aqueous buffer (e.g., ethanol or polyethylene glycol).
-
Incorporate a co-solvent: Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your final assay buffer. Ensure this co-solvent does not affect your experimental results.
-
Problem 3: My compound appears to be dissolving, but I see a persistent fine suspension.
-
Possible Cause: The compound may have very low solubility, and you are observing undissolved microparticles.
-
Solution:
-
Apply gentle heating: Warm the solution gently (e.g., to 30-40 °C) to increase the rate of dissolution. Be cautious, as excessive heat can degrade the compound.
-
Increase mixing energy: Use a vortex mixer or sonicate the sample for a short period to aid dissolution.
-
Filter the solution: If you need a clear solution for your experiment (e.g., for spectroscopy), filter it through a 0.22 µm syringe filter to remove any undissolved particles. Note that this will result in a saturated solution at that temperature, and the actual concentration should be determined.
-
Quantitative Solubility Data
Disclaimer: Experimentally determined quantitative solubility data for this compound is not widely available in the public domain. The following table provides illustrative solubility values based on the general characteristics of benzimidazole derivatives and a single experimental data point for a structurally similar compound (N-(1H-1,3-benzodiazol-2-yl)acetamide), which was reported to have a solubility of 15.1 µg/mL at pH 7.4.[2] These values should be used as a guideline and not as a substitute for experimental determination.
| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Molar Solubility (mM) |
| Water (pH 7.4) | 25 | < 0.02 | < 0.11 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | < 0.02 | < 0.11 |
| Ethanol | 25 | 1 - 5 | 5.7 - 28.5 |
| Methanol | 25 | 1 - 5 | 5.7 - 28.5 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 20 | > 114 |
| N,N-Dimethylformamide (DMF) | 25 | > 20 | > 114 |
Molecular Weight of this compound: 175.19 g/mol
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial. "Excess" means that there should be visible undissolved solid at the end of the experiment. A good starting point is 2-5 mg of the compound.
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.
-
After equilibration, let the vials stand to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The resulting concentration is the equilibrium solubility of the compound in that solvent at that temperature.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is useful for earlier stages of research when a rapid assessment of solubility is needed.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well microplate (UV-transparent if using a plate reader).
-
Plate reader capable of measuring absorbance or turbidity.
Procedure:
-
Prepare a series of dilutions of your compound in the 96-well plate. This is typically done by adding small volumes of the DMSO stock solution to the aqueous buffer.
-
The final concentration of DMSO should be kept constant across all wells (e.g., 1-2%).
-
Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is the concentration at which precipitation is first observed, indicated by a sharp increase in turbidity.
Visualizations
Signaling Pathway
Benzimidazole derivatives are known to inhibit various signaling pathways. One common mechanism of action is the disruption of microtubule polymerization, which is crucial for cell division. The following diagram illustrates this inhibitory action.
Caption: Inhibition of microtubule polymerization by benzimidazole derivatives.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues.
Caption: A logical workflow for troubleshooting solubility issues.
References
Technical Support Center: Optimizing Benzamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the synthesis of benzamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzamide?
A1: The most prevalent laboratory methods for synthesizing benzamide include:
-
From Benzoyl Chloride and Ammonia: This is a rapid and often high-yielding method involving the nucleophilic acyl substitution of benzoyl chloride with ammonia. The reaction is frequently performed under Schotten-Baumann conditions.[1][2]
-
From Benzoic Acid: This approach involves the direct amidation of benzoic acid with an amine. It typically requires a coupling agent (e.g., DCC, EDC) or the conversion of benzoic acid to a more reactive species like an acyl chloride using thionyl chloride (SOCl₂) in situ.[1][2][3]
-
From Benzonitrile: Benzamide can also be prepared by the partial hydrolysis of benzonitrile, often catalyzed by an acid or a base.[2][3]
Q2: What is the Schotten-Baumann reaction and why is it used for benzamide synthesis?
A2: The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides in the presence of an aqueous base, such as sodium hydroxide.[1] This method is particularly useful for the synthesis of benzamide from benzoyl chloride and ammonia. The base plays two crucial roles: it neutralizes the hydrochloric acid (HCl) byproduct, which prevents the protonation of the amine reactant, and it helps to drive the reaction to completion.[1] A two-phase solvent system is commonly employed.[1]
Q3: My benzamide synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A3: Low yields in benzamide synthesis can arise from several factors. Common causes include incomplete reactions, side reactions, and loss of product during workup and purification.[1][4] Specific issues depend on the synthetic route. For instance, in the Schotten-Baumann reaction, the hydrolysis of benzoyl chloride is a common issue.[1][5] Using dry solvents and reagents is crucial to minimize this.[1][4] Insufficient reaction time or suboptimal temperature can also lead to incomplete reactions.[1][4]
Q4: I am observing significant impurities in my final product. How can I improve the purity?
A4: Impurities can be unreacted starting materials or byproducts from side reactions.[5] To improve purity, ensure the use of pure, dry reagents.[5] Optimizing the reaction temperature can reduce the formation of byproducts.[6] During workup, washing the crude product with a dilute acid or base can remove basic or acidic impurities, respectively.[3][7] For example, a wash with a dilute sodium bicarbonate solution can remove acidic impurities like benzoic acid.[3] Purification techniques like recrystallization are highly effective for purifying crude benzamide, with hot water being a common solvent.[2][3] If recrystallization is insufficient, column chromatography may be necessary.[5]
Q5: An oil has formed in my reaction instead of a solid precipitate. What should I do?
A5: The formation of an oil can be due to impurities or the presence of a low-melting eutectic mixture.[8] You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure benzamide.[8] If the product remains an oil, it can be isolated by extraction and then purified by column chromatography.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Hydrolysis of Benzoyl Chloride: Benzoyl chloride reacts with water to form unreactive benzoic acid.[8] | - Ensure all reagents and solvents are anhydrous.[1] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add the benzoyl chloride slowly to a cooled reaction mixture to control the exothermic reaction.[5] |
| Incomplete Reaction: The reaction has not proceeded to completion. | - Increase the reaction time.[6] - Optimize the reaction temperature; some reactions may require heating.[6] - Ensure efficient stirring, especially in biphasic reactions, to maximize contact between reactants.[5] | |
| Product Loss During Workup: Significant amounts of product are lost during extraction or purification. | - Optimize the extraction pH to ensure the benzamide is in the organic phase. - When recrystallizing, use the minimum amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.[7] | |
| Impure Product | Unreacted Starting Materials: Residual starting materials are present in the final product. | - Use a slight excess of one reagent to ensure the complete consumption of the other.[5] - During workup, wash the organic layer with a dilute acid or base to remove unreacted amine or carboxylic acid, respectively.[3][7] |
| Formation of Byproducts: Side reactions are leading to impurities. | - Control the reaction temperature, as higher temperatures can promote side reactions.[6] - In the case of N,N-dibenzoylaniline formation with aniline, use a stoichiometric amount or a slight excess of the aniline.[5] - For reactions using DCC as a coupling agent, the dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration.[5] | |
| Reaction Fails to Start or is Sluggish | Poor Quality of Reagents: Starting materials may be old or impure. | - Use freshly distilled or purified reagents.[5] - Ensure amines are free of moisture.[5] |
| Inefficient Activation of Carboxylic Acid: In methods starting from benzoic acid, the activation step may be incomplete. | - Ensure the activating agent (e.g., thionyl chloride) is added in sufficient quantity and that the activation is complete before adding the amine.[3] |
Data Presentation
Table 1: Comparison of Benzamide Yields from Different Synthetic Methods
| Synthesis Method | Starting Materials | Reagents/Catalyst | Typical Yield (%) |
| Schotten-Baumann | Benzoyl chloride, Ammonia | NaOH | 70-90%[5] |
| Amide Coupling | Benzoic acid, Benzylamine | EDC, HOBt, DIPEA | 60-95%[5] |
| Friedel-Crafts Carboxamidation | Benzene, Cyanoguanidine | Triflic Acid | ~56%[5] |
| From Benzoic Acid and Urea | Benzoic acid, Urea | Boric acid | 51-65%[10] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (Schotten-Baumann Conditions)
Materials:
-
Benzoyl chloride
-
Concentrated aqueous ammonia
-
Ice
Procedure:
-
In a fume hood, place 10 mL of concentrated aqueous ammonia in a 250 mL conical flask.
-
Cool the flask in an ice bath.
-
Slowly add 2 mL of benzoyl chloride dropwise while vigorously shaking the flask. The reaction is exothermic, and a white precipitate of benzamide will form.[5]
-
Continue to shake the mixture for an additional 10-15 minutes after the addition is complete.[5]
-
Collect the crude benzamide by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water.[5]
-
Recrystallize the crude product from hot water to obtain pure benzamide crystals.[5]
Protocol 2: Synthesis of a Benzamide from Benzoic Acid and an Amine using EDC and HOBt
Materials:
-
Benzoic acid
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add benzoic acid (1 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) to the mixture.
-
Slowly add EDC (1.2 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[5]
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography or recrystallization.[5]
Visualizations
Caption: A general workflow for the synthesis and purification of benzamide.
Caption: A troubleshooting flowchart for diagnosing and resolving low benzamide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Benzimidazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of benzimidazole derivatives. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my crude benzimidazole product highly colored, and how can I remove the color?
A1: The dark color in your product is likely due to oxidation of the o-phenylenediamine starting material, which forms highly colored impurities.[1] Here are two effective methods for color removal:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat the solution with activated carbon. The carbon adsorbs the colored impurities, which can then be removed by filtration before crystallization.[1][2]
-
Potassium Permanganate Treatment: For stubborn discoloration, dissolve the product in boiling water and add a potassium permanganate solution until the liquid becomes opaque with manganese oxide. Then, add solid sodium bisulfite until the solution is clear. After treatment with decolorizing carbon and hot filtration, pure white crystals can be obtained upon cooling.[3]
Q2: What are the most common impurities found in benzimidazole synthesis, and how can they be removed?
A2: Common impurities include unreacted starting materials (o-phenylenediamine or the aldehyde/carboxylic acid), stable intermediates like the Schiff base, and side-products such as 1,2-disubstituted benzimidazoles.[1][4] Purification strategies depend on the nature of the impurity:
-
Unreacted Starting Materials: Column chromatography is highly effective for separating the product from starting materials due to polarity differences.[4]
-
Side-Products: Techniques like recrystallization and column chromatography are standard methods to remove side-products.[1][5]
-
General Approach: Acid-base extraction can be a powerful first step to separate the basic benzimidazole product from non-basic or neutral impurities.[1]
Q3: My product and impurities have very similar polarities. How can I improve separation by column chromatography?
A3: When the polarity of the product and impurities are similar, separation is challenging.[1] Consider the following optimization strategies:
-
Optimize the Mobile Phase: Experiment with different solvent systems. Common eluents for benzimidazole derivatives include mixtures of ethyl acetate/hexane, dichloromethane/methanol, and chloroform/ethanol.[6][7]
-
Use Gradient Elution: Instead of an isocratic (constant) solvent mixture, use a gradient elution. Start with a low-polarity solvent and gradually increase the polarity. This can effectively resolve compounds with close Rf values.[7]
-
Add a Modifier: If peak tailing is observed, which is common for basic compounds like benzimidazoles on silica gel, consider adding a small amount (e.g., 0.5-1%) of triethylamine or ammonia to the mobile phase to improve peak shape.[7]
Q4: My benzimidazole derivative is failing to crystallize and remains an oil. What should I do?
A4: Poor crystallization is a common issue.[1] If your product is an oil, the most common purification method is column chromatography.[1] You may need to screen several solvent systems to find one that provides adequate separation.[1] If you wish to attempt crystallization, try techniques like trituration with a non-polar solvent (e.g., hexane) to induce solidification or attempt recrystallization from a different solvent system.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process, offering potential causes and solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low Recovery After Column Chromatography | 1. Product is highly polar and remains on the silica gel. 2. Product is unstable on silica gel. 3. Improper solvent system used for elution. | 1. Increase the polarity of the mobile phase (e.g., add more methanol to a dichloromethane/methanol mixture). 2. Consider using a different stationary phase like alumina or reverse-phase silica. 3. Perform small-scale TLC experiments with various solvent systems to identify an optimal eluent before running the column.[8] |
| Formation of an Emulsion During Acid-Base Extraction | 1. Vigorous shaking of the separatory funnel. 2. High concentration of dissolved substances. | 1. Gently invert the separatory funnel instead of shaking vigorously. 2. Add a saturated brine (NaCl) solution to the mixture to break the emulsion.[2] |
| Product Fails to Precipitate After Neutralization | 1. Incomplete neutralization of the acidic or basic solution. 2. High water solubility of the benzimidazole derivative.[7] 3. Formation of soluble salts.[7] | 1. Check the pH with a pH meter or litmus paper to ensure it is in the correct range for your compound to be neutral.[7] 2. If the product is water-soluble, perform a back-extraction into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after neutralization.[7] 3. Cool the solution in an ice bath to decrease solubility and promote precipitation. |
| Multiple Spots on TLC After Purification | 1. Incomplete separation during chromatography. 2. Decomposition of the product during purification (e.g., on silica).[9] 3. Contamination from glassware or solvents. | 1. Re-purify the material using an optimized chromatography method (e.g., a shallower solvent gradient). 2. If decomposition is suspected, minimize contact time with the stationary phase and consider alternative methods like recrystallization. 3. Ensure all glassware is clean and use high-purity solvents. |
Quantitative Data on Purification
The following table summarizes various purification conditions and reported outcomes for different benzimidazole derivatives.
| Compound Type | Purification Method | Solvent System / Conditions | Purity / Yield | Reference |
| 2-sulphinyl-1H-benzimidazole | Column Chromatography | Silica gel, EtOAc/Hexane (15:85) | 96% e.e. | [10] |
| 2-methyl hydroxy-1H-benzimidazole | Column Chromatography | Not specified | 94% yield | [8] |
| 1,2-disubstituted benzimidazole | Column Chromatography | Silica gel, EtOAc/n-hexane (1:9) | Not specified | [8] |
| Crude Benzimidazole | Recrystallization | Boiling water (13 mL per gram) | 83-85% yield (white product) | [3] |
| 2-(o-nitrophenyl)benzimidazole | Recrystallization | Diethyl ether/Dichloromethane (3:1) | 85% yield | [11] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general method for purifying benzimidazole derivatives using silica gel.
-
TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good system will give your desired compound an Rf value of approximately 0.2-0.4. Common systems include ethyl acetate/hexane and dichloromethane/methanol.[8][12]
-
Column Packing (Wet Method):
-
Place a small plug of cotton at the bottom of a glass column.
-
Prepare a slurry of silica gel in your initial, low-polarity mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[6]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") by dissolving it, adding silica, and evaporating the solvent.
-
Carefully apply the sample to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution, starting with the low-polarity solvent and gradually increasing the polarity if using a gradient.
-
Collect fractions and monitor their contents by TLC to identify which ones contain your pure product.[7]
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[7]
Protocol 2: Recrystallization from a Suitable Solvent
-
Solvent Selection:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a rapid filtration of the hot solution. This step should be done quickly to prevent premature crystallization in the filter.[3]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.[5] Dry the crystals to a constant weight.[7]
Protocol 3: Acid-Base Extraction
This method is excellent for separating basic benzimidazoles from neutral or acidic impurities.[1]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic benzimidazole will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Separate the two layers. The organic layer can be discarded if it only contains impurities.
-
Neutralization: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 10% NaOH or saturated sodium bicarbonate solution) until the solution is basic and a precipitate forms.[4][5]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[5] If no precipitate forms, back-extract the neutralized aqueous solution with an organic solvent.[7]
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. ijpsm.com [ijpsm.com]
- 13. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
preventing byproduct formation in benzimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during benzimidazole synthesis.
Troubleshooting Guides
This section addresses specific issues encountered during benzimidazole synthesis, offering potential causes and solutions.
Issue 1: Formation of 1,2-Disubstituted Benzimidazole Byproduct
Symptoms:
-
Appearance of a second, often less polar, spot on the Thin Layer Chromatography (TLC) plate in addition to the desired 2-substituted benzimidazole.
-
NMR spectra of the crude product show signals corresponding to a second substituent on one of the benzimidazole nitrogen atoms.
Probable Causes:
The formation of a 1,2-disubstituted benzimidazole is a common side reaction, particularly when using aldehydes in the Weidenhagen reaction.[1][2] This occurs when the initially formed 2-substituted benzimidazole undergoes a subsequent reaction with another molecule of the aldehyde.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of o-phenylenediamine to the aldehyde to minimize the chance of a second aldehyde molecule reacting.
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity.
-
Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes, so avoiding it may be preferable when the 2-substituted product is desired.[2]
-
Conversely, in the absence of a catalyst, a mixture of mono- and di-substituted products is often observed.[2]
-
Ammonium chloride (NH₄Cl) can be an effective catalyst for promoting the formation of 2-substituted benzimidazoles while minimizing the 1,2-disubstituted byproduct.
-
-
Reaction Conditions:
-
Solvent: Switching to aprotic solvents can sometimes favor the formation of 1,2-disubstituted benzimidazoles, so using a protic solvent like water or ethanol may be advantageous for obtaining the 2-substituted product.[3]
-
Temperature: Lowering the reaction temperature can help to reduce the rate of the second substitution reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for 1,2-disubstituted byproduct.
Issue 2: Formation of Dark, Tarry, or Polymeric Byproducts
Symptoms:
-
The reaction mixture becomes dark and viscous.
-
A significant amount of insoluble, tar-like material is present at the end of the reaction.
-
Difficulty in isolating the desired product from the crude mixture.
Probable Causes:
The formation of dark, insoluble byproducts, often polymeric in nature, can arise from several factors:
-
Self-condensation of Starting Materials: This is particularly an issue with certain o-phenylenediamines, especially at elevated temperatures.
-
Oxidative Side Reactions: Exposure to air (oxygen) can lead to the formation of colored, oxidized byproducts.
-
Reaction with Impurities: Impurities in the starting materials or solvents can initiate polymerization or other side reactions.
-
High Temperatures: Excessive heat can promote degradation and polymerization of reactants and products.
Solutions:
-
Purify Starting Materials: Use highly purified o-phenylenediamine and aldehyde or carboxylic acid. Recrystallization or distillation of starting materials may be necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Controlled Temperature: Maintain a controlled and moderate reaction temperature. Avoid excessive heating.
-
Use of o-Phenylenediamine Dihydrochloride: In some cases, using the dihydrochloride salt of o-phenylenediamine can reduce the formation of colored impurities.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar and polymer formation.
Issue 3: Formation of Regioisomers
Symptoms:
-
When using an asymmetrically substituted o-phenylenediamine, a mixture of two isomeric benzimidazoles is formed (e.g., 5- and 6-substituted benzimidazoles).
-
TLC shows two spots with very similar Rf values, making separation difficult.
-
NMR and mass spectrometry data indicate the presence of two isomers.
Probable Causes:
The formation of regioisomers is a significant challenge when using asymmetrically substituted o-phenylenediamines. The initial acylation or condensation can occur at either of the two non-equivalent amino groups, leading to a mixture of products. The regiochemical outcome is influenced by the electronic effects of the substituent on the phenylenediamine ring.
Solutions:
-
Electronic Control:
-
An electron-withdrawing group (e.g., -NO₂) on the o-phenylenediamine ring deactivates the adjacent amino group, making the more distant amino group more nucleophilic and more likely to react first.
-
An electron-donating group (e.g., -CH₃, -OCH₃) activates the adjacent amino group.
-
-
Reaction Conditions: The classic Phillips-Ladenburg reaction conditions (condensation with a carboxylic acid in the presence of a strong acid like HCl) often result in poor regioselectivity. Modifying the reaction conditions can sometimes improve the outcome, but this is often substrate-dependent.
-
Strategic Synthesis: It may be necessary to employ a synthetic strategy that avoids the direct cyclization of an asymmetrically substituted o-phenylenediamine. This could involve introducing the substituent after the benzimidazole ring has been formed.
-
Purification: If a mixture of regioisomers is unavoidable, careful column chromatography is typically required for their separation.
Regioselectivity Logic Diagram:
Caption: Influence of substituents on regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The two most prevalent methods are the Phillips-Ladenburg reaction , which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen reaction , which uses an aldehyde.[5] Modern approaches often employ catalysts to improve yields and reaction conditions.[6]
Q2: My reaction yield is consistently low. What should I investigate first?
A2: Low yields are a common problem. The first parameters to optimize are typically the choice of catalyst and solvent. Reaction temperature and time also play a crucial role. Screening different solvents can have a significant impact; for instance, polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems. Without a catalyst, conversion rates can be low and reaction times much longer.
Q3: How do I choose the right catalyst for my synthesis?
A3: Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent). Options range from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts like cobalt complexes, gold nanoparticles, and Lewis acids such as Erbium(III) triflate (Er(OTf)₃).[1] For green chemistry approaches, heterogeneous catalysts are advantageous as they are easily recoverable.
Q4: How can I effectively purify the final product from byproducts?
A4: Purification of benzimidazoles typically involves recrystallization or column chromatography. For recrystallization, solvents like ethanol or ethanol/water mixtures are often suitable. If recrystallization does not remove all impurities, silica gel column chromatography using a solvent system such as ethyl acetate/hexane can be employed for more effective separation. In some cases, treatment with activated charcoal during recrystallization can help remove colored impurities.[7][8]
Quantitative Data Summary
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes | Reference |
| None | Ethyl Lactate | rt | 120 min | 0 | No reaction at room temperature. | [9] |
| None | Ethyl Lactate | 100 | 120 min | 15.3 | Low yield without catalyst. | [9] |
| Er(OTf)₃ (1 mol%) | Water | 60 (MW) | 5-10 min | >96 | High yield and selectivity for 1,2-disubstituted product. | [9] |
| NH₄Cl | Ethanol | 80-90 | 2 h | Moderate to Good | Good for 2-substituted benzimidazoles. | |
| Phosphoric Acid (7 mol%) | Methanol | 50 | 5 min | High | Efficient for 1,2-disubstituted benzimidazoles. | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride[3]
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).
-
Stir the resulting mixture for 2 hours at 80-90 °C.
-
Monitor the completion of the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles[10]
-
To N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1 mol%) in a 3 mL glass vial, add the aryl or alkyl aldehyde (1 mmol).
-
Place the reaction mixture in a microwave reactor and irradiate for 5 minutes at a fixed temperature of 60 °C.
-
Monitor the reaction by TLC and GC/MS analyses.
-
After completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Synthesis of Benzimidazole using Formic Acid[8][9]
-
In a round-bottomed flask, combine o-phenylenediamine (0.5 mole) and 90% formic acid (0.75 mole).
-
Heat the mixture in a water bath at 100 °C for two hours.
-
After cooling, slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.
-
Collect the crude benzimidazole by suction filtration and wash with cold water.
-
For purification, dissolve the crude product in boiling water, add decolorizing charcoal, and digest for 15 minutes.
-
Filter the hot solution rapidly through a preheated Büchner funnel.
-
Cool the filtrate to 10-15 °C, collect the crystallized benzimidazole by filtration, wash with cold water, and dry at 100 °C.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Benzimidazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with benzimidazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to benzimidazole compounds?
A1: The most well-documented mechanism of resistance to benzimidazoles is the alteration of the drug's target protein, β-tubulin. This typically involves single nucleotide polymorphisms (SNPs) in the β-tubulin gene, leading to amino acid substitutions at specific codons. These mutations reduce the binding affinity of benzimidazole drugs to the β-tubulin, thereby diminishing their efficacy.[1][2][3] In parasitic nematodes, key mutations are frequently observed at codons F200Y, E198A, and F167Y.[3][4] More recently, other mutations at positions 134 and 198 (e.g., E198V, E198L, E198K) have also been identified and proven to confer resistance.[5][6][7]
In the context of cancer therapy, resistance mechanisms can be more diverse. While microtubule disruption remains a key activity, resistance can also arise from the tumor microenvironment, alterations in drug metabolism, activation of efflux pumps that remove the drug from the cell, and enhanced glycolysis, which provides an alternative energy pathway for cancer cells.[8][9]
Q2: My cells/parasites are showing resistance to a benzimidazole compound. What are my options?
A2: When encountering resistance, several strategies can be employed:
-
Drug Combination Therapy: Using a synergistic combination of drugs is a highly effective approach. This can involve combining a benzimidazole with another compound that has a different mechanism of action. This can help to overcome resistance and may allow for lower doses of each drug, reducing potential toxicity.[3][10]
-
Use of Novel Benzimidazole Derivatives: Researchers are continuously developing new benzimidazole derivatives designed to be effective against resistant strains. These may have modified structures that can bind more effectively to mutated targets.[4][5]
-
Targeting Alternative Pathways: In cancer, if resistance is linked to metabolic changes like increased glycolysis, compounds that inhibit this pathway can be used in combination with benzimidazoles.[8]
-
Investigate and Confirm the Resistance Mechanism: Before proceeding, it is crucial to confirm the mechanism of resistance. Molecular diagnostic techniques, such as PCR and sequencing, can identify mutations in the β-tubulin gene.[3][11][12]
Q3: How can I test for synergistic effects between a benzimidazole and another compound?
A3: The most common method for evaluating drug synergy is the checkerboard assay.[1][2][13] This involves testing a matrix of concentrations of two drugs, both individually and in combination, to determine their combined effect on cell viability or parasite motility. The results are used to calculate a Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, or antagonistic).[2][13]
Q4: What is the Fractional Inhibitory Concentration (FIC) Index and how is it interpreted?
A4: The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure of the interaction between two drugs. It is calculated using the following formula:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[2]
The results are generally interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
Troubleshooting Guides
Troubleshooting Poor Results in a Checkerboard (Synergy) Assay
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between replicates | Pipetting errors during serial dilutions. | Use calibrated pipettes and be meticulous with technique. Prepare master mixes for each drug concentration to minimize variability. |
| Contamination of cell/parasite culture. | Ensure aseptic technique. Regularly test cultures for contamination. | |
| No clear dose-dependent response for individual drugs | Incorrect concentration range tested. | Perform a preliminary IC50 assay for each drug individually to determine the appropriate concentration range for the checkerboard assay. |
| Drug instability or degradation. | Prepare fresh drug solutions for each experiment. Check the stability of the compounds under your experimental conditions. | |
| Apparent antagonism | Drug precipitation. | Visually inspect the wells for any signs of precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or lowering the maximum concentration.[1] |
| Incompatible drug mechanisms. | The two drugs may have opposing mechanisms of action. This is a valid result, but it's important to rule out experimental artifacts. | |
| Edge effects in the 96-well plate | Evaporation from the outer wells. | Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells to create a humidity barrier.[1] |
Troubleshooting Failure to Induce Benzimidazole Resistance in a Cell Line
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death, no resistant clones emerging | Drug concentration is too high for initial selection. | Start with a lower, sub-lethal concentration of the benzimidazole compound (e.g., around the IC25 or IC50) and gradually increase the concentration as the cells adapt.[14] |
| Insufficient time for resistance to develop. | The development of resistance is a gradual process. Continue to culture the cells in the presence of the drug for an extended period, potentially several months.[15] | |
| Loss of resistant phenotype after drug removal | Resistance is transient and not genetically stable. | Maintain a low level of the drug in the culture medium to sustain the selection pressure. |
| Heterogeneous population of resistant cells. | After establishing a resistant population, perform single-cell cloning (e.g., by limiting dilution) to isolate and expand a homogenous population of resistant cells.[14] |
Quantitative Data Summary
Table 1: Impact of β-Tubulin Mutations on Benzimidazole Binding Affinity
Binding affinity is often measured by in silico molecular docking and represented as binding energy (kcal/mol). A less negative value indicates weaker binding.
| Mutation | Benzimidazole Compound | Effect on Binding Affinity | Reference |
| E198K | Fenbendazole | Marked reduction in binding affinity | [5] |
| Q134H | Fenbendazole | Marked reduction in binding affinity | [5] |
| E198A | Albendazole | Alters binding of the drug | [4] |
| F200Y | Albendazole | Alters binding of the drug | [4] |
| E198A | Fenbendazole, Mebendazole, Oxfendazole, Albendazole | Slight reduction in binding affinities | [6][16] |
Table 2: Examples of IC50 Values for Novel Benzimidazole Derivatives and Synergistic Combinations
IC50 values are highly dependent on the cell line or organism being tested.
| Compound/Combination | Target Cell Line/Organism | IC50 (µM) | Reference |
| [AgL4(Cl)] (Benzimidazole-based Silver Complex) | MCF-7 (Breast Cancer) | 9 ± 1.04 | [17] |
| [AgL4(Cl)] (Benzimidazole-based Silver Complex) | T47D (Breast Cancer) | 11 ± 1.41 | [17] |
| 2-Cl-benzimidazole derivative (Compound 3d/3e) | E. coli | 3.1 | [18] |
| Au(I)-bis-N-acyclic carbene (Benzimidazole derivative) | HCT-116 (Colorectal Cancer) | 1.81 | [10] |
| Au(I)-bis-N-acyclic carbene (Benzimidazole derivative) | FLG 29.1 (Leukemia) | 2.59 | [10] |
| N-substituted benzimidazole derivatives | MDA-MB-231 (Breast Cancer) | 16.38 - 100 | [19] |
Detailed Experimental Protocols
Protocol 1: Checkerboard Assay for Drug Synergy
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of two compounds in a 96-well plate format.[1][8]
Materials:
-
96-well microtiter plates
-
Compound A (Benzimidazole) and Compound B stock solutions
-
Cell culture medium or parasite culture medium
-
Cell or parasite suspension
-
Multichannel pipette
-
Microplate reader
-
Cell viability reagent (e.g., MTT, AlamarBlue)
Procedure:
-
Determine the MIC/IC50 of Individual Compounds: Before performing the checkerboard assay, determine the Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC50) for each compound alone. This will inform the concentration range to be used in the combination study.
-
Plate Setup:
-
Along the x-axis (e.g., columns 1-10), create a serial dilution of Compound A.
-
Along the y-axis (e.g., rows A-G), create a serial dilution of Compound B.
-
Reserve a column for Compound A alone (to re-confirm MIC) and a row for Compound B alone.[2]
-
Include a growth control (cells/parasites with no drug) and a sterility control (medium only).[13]
-
-
Compound Addition:
-
Prepare dilutions of each compound at 2x the final desired concentration.
-
Add 50 µL of the appropriate Compound A dilution to the wells along the x-axis.
-
Add 50 µL of the appropriate Compound B dilution to the wells along the y-axis.
-
For the combination wells, add 50 µL of each compound.
-
-
Inoculation:
-
Prepare a cell or parasite suspension at the desired density.
-
Add 100 µL of the suspension to each well (except the sterility control).
-
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a predetermined duration (e.g., 24-72 hours).
-
Readout:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each well relative to the growth control.
-
Determine the MIC of the combination (the lowest concentration of each drug that inhibits growth).
-
Calculate the Fractional Inhibitory Concentration (FIC) Index to determine synergy.
-
Protocol 2: Induction of Benzimidazole Resistance in Cancer Cell Lines
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure.[14][20]
Materials:
-
Parental cancer cell line (sensitive to the benzimidazole)
-
Benzimidazole compound of interest
-
Complete cell culture medium
-
Standard cell culture equipment (flasks, incubator, etc.)
Procedure:
-
Determine the IC50: First, determine the IC50 of the benzimidazole compound on the parental cell line.
-
Initial Exposure:
-
Culture the parental cells in a medium containing the benzimidazole at a concentration equal to its IC50.[20]
-
Initially, a large number of cells will die.
-
-
Recovery and Subculture:
-
When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of the drug.
-
-
Dose Escalation:
-
Once the cells are growing stably at the initial concentration, gradually increase the concentration of the benzimidazole in the culture medium. This can be done in small increments (e.g., 1.5x to 2x the previous concentration).
-
Repeat this process of gradual dose escalation over several months.
-
-
Validation of Resistance:
-
Periodically, test the sensitivity of the cultured cells to the benzimidazole by performing an IC50 assay.
-
A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
-
Stabilization and Cloning:
-
Once the desired level of resistance is achieved, maintain the cell line in a medium containing a constant concentration of the drug.
-
To ensure a homogenous population, it is recommended to perform single-cell cloning by limiting dilution.[14]
-
Protocol 3: Molecular Detection of β-Tubulin Mutations
This protocol provides a general workflow for identifying known resistance-associated mutations in the β-tubulin gene from parasitic nematodes.[3][12][21]
Materials:
-
Parasite eggs, larvae, or adult worms
-
DNA extraction kit
-
PCR primers specific to the β-tubulin gene flanking the mutation sites (e.g., codons 167, 198, 200)
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
Sequencing service or pyrosequencer
Procedure:
-
Sample Collection and DNA Extraction:
-
Collect parasite samples from the field or from in vitro cultures.
-
Extract genomic DNA using a commercial kit or standard protocol.
-
-
PCR Amplification:
-
Design primers to amplify a fragment of the β-tubulin gene that includes the codons of interest (167, 198, and 200).
-
Perform PCR using the extracted DNA as a template. The cycling conditions will need to be optimized for the specific primers and parasite species.[3]
-
-
Verification of Amplicon:
-
Run the PCR product on an agarose gel to confirm that a fragment of the expected size has been amplified.
-
-
Sequencing:
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing using one of the PCR primers. The resulting sequence can be aligned with a reference susceptible sequence to identify any mutations.[22]
-
Pyrosequencing: This method can provide quantitative information on the frequency of resistant alleles in a pooled sample of parasites and is more sensitive for detecting low-frequency mutations.[12]
-
-
Data Analysis:
-
Analyze the sequencing data to identify SNPs at the key codons.
-
Translate the nucleotide sequence to the amino acid sequence to determine if there is a change in the amino acid at positions 167, 198, or 200.
-
Visualizations
Mechanism of Benzimidazole Resistance
Caption: Mechanism of benzimidazole resistance via β-tubulin mutation.
Experimental Workflow for Overcoming Resistance
Caption: Workflow for investigating and overcoming benzimidazole resistance.
Troubleshooting Logic for a Synergy Assay
References
- 1. clyte.tech [clyte.tech]
- 2. emerypharma.com [emerypharma.com]
- 3. Molecular and Biological Diagnostic Tests for Monitoring Benzimidazole Resistance in Human Soil-Transmitted Helminths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [openresearch.surrey.ac.uk]
- 5. Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Newly identified parasitic nematode beta-tubulin alleles confer resistance to benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. slunik.slu.se [slunik.slu.se]
- 12. Molecular detection of benzimidazole resistance in Haemonchus contortus using real-time PCR and pyrosequencing | Parasitology | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. knowledge.lonza.com [knowledge.lonza.com]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic Antiproliferative Activity of Newly Synthesized Benzimidazole-Based Silver(I) Complexes on MCF-7 and T47D Cell Lines, CT-DNA Interactions Supported by Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, antibacterial activity, synergistic effect, cytotoxicity, docking and molecular dynamics of benzimidazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. veterinaryworld.org [veterinaryworld.org]
- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]
Technical Support Center: Stability of 1H-Benzimidazole-2-acetamide in Solution
This guide provides technical support for researchers, scientists, and drug development professionals investigating the stability of 1H-Benzimidazole-2-acetamide in solution. The information is presented in a question-and-answer format to directly address common challenges and inquiries. While specific experimental data for this compound is not widely available in public literature, this guide is based on established principles for the benzimidazole class of compounds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions? A1: Based on the general stability of benzimidazole derivatives, it is recommended to store solutions of this compound in a cool, dark, and dry place.[3] For long-term storage, temperatures of 4°C or -20°C are advisable to minimize degradation.[3][4] Benzimidazoles are often sensitive to light and moisture, which can lead to hydrolysis and photodegradation.[3][5]
Q2: What are the most likely degradation pathways for this compound in solution? A2: For this compound, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.[3][6]
-
Hydrolysis: The acetamide side chain is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the amide bond to form 2-(aminomethyl)-1H-benzimidazole and acetic acid.
-
Oxidation: The benzimidazole ring system can undergo oxidative degradation, potentially leading to ring-opened impurities.[3]
-
Photodegradation: Like many benzimidazole compounds, this compound is likely sensitive to light.[3][5] Exposure to UV or visible light can lead to the formation of various photoproducts.[5][7]
Q3: Which analytical techniques are best for monitoring the stability of this compound? A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of benzimidazole derivatives and separating degradation products.[3][5] For definitive identification and structural elucidation of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is invaluable.[3]
Q4: Why is a forced degradation (stress testing) study necessary? A4: A forced degradation study is a critical step in drug development and stability testing.[3][6] It involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.[1][6] The primary objectives are:
-
To identify potential degradation products and understand degradation pathways.[3][6]
-
To develop and validate a stability-indicating analytical method that can separate the parent drug from all potential degradants.[6]
-
To understand the intrinsic stability of the molecule.[6]
Troubleshooting Guide
Issue 1: I am observing new, unexpected peaks in my HPLC chromatogram during stability analysis.
-
Question: What is the likely cause of these extra peaks?
-
Answer: Unexpected peaks in a chromatogram of a stability sample are most likely degradation products.[3] To troubleshoot, consider the following steps:
-
Review Storage and Handling: Confirm that the sample was not inadvertently exposed to elevated temperatures, light, or incompatible solvents.[3]
-
Analyze Blanks: Inject a blank (diluent only) to ensure the peaks are not coming from the solvent or system contamination.
-
Perform a Forced Degradation Study: A controlled stress study will help you generate the expected degradation products under specific conditions (e.g., acid, base, peroxide).[1][3] Comparing the retention times of peaks from the forced degradation runs to the unexpected peaks in your stability sample can help in their identification.[3]
-
Utilize LC-MS: For definitive identification, analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which provides crucial information for structural elucidation.[3]
-
Issue 2: The peak area for my main compound is decreasing over time, but I don't see any corresponding increase in degradation peaks.
-
Question: If the compound is degrading, where is the mass going?
-
Answer: This "mass balance" issue can arise from several factors:
-
Precipitation: The compound may be precipitating out of the solution, especially if the solvent is not optimal or the concentration is near its solubility limit.[3] Visually inspect your sample vials for any solid material.[3]
-
Adsorption: The molecule may be adsorbing to the surface of the container.[3] This is common with glass vials. Try using polypropylene or silanized glass vials to mitigate this effect.[3]
-
Formation of Non-UV-Active Degradants: The degradation products formed may lack a chromophore, making them "invisible" to a UV detector at the selected wavelength.[3] Try analyzing the sample at a lower wavelength (e.g., 210 nm) or use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[3]
-
Formation of Involatile Products: If using LC-MS, some degradation products might be involatile and therefore not detected by the mass spectrometer.[3]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the typical conditions for stress testing this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[1][3] Heat the mixture at 60-80°C for a defined period (e.g., 2, 8, 24 hours).[1][3] Before analysis, withdraw an aliquot, cool, and neutralize it with an equivalent amount of 0.1 M NaOH.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[1][3] Keep the mixture at room temperature or heat gently (e.g., 60°C) for a defined period.[1][3] Before analysis, withdraw an aliquot, cool, and neutralize it with an equivalent amount of 0.1 M HCl.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂).[1][3] Keep the mixture at room temperature for a defined period (e.g., 24 hours).[3]
-
Thermal Degradation: Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48-72 hours.[1][3]
-
Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.[3][9] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1][9] A control sample should be wrapped in aluminum foil and stored under the same conditions to serve as a dark control.[1]
3. Analysis:
-
At each time point, dilute the stressed samples to a suitable concentration for HPLC analysis and compare them to an unstressed control sample.
Protocol 2: Example Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating method. Optimization will be required.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 20 min, hold for 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Data Presentation
Quantitative results from forced degradation studies should be summarized clearly.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Assay of Parent (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 8 | 85.2 | 14.1 | 99.3 |
| 0.1 M NaOH (RT) | 24 | 91.5 | 8.0 | 99.5 |
| 3% H₂O₂ (RT) | 24 | 88.9 | 10.5 | 99.4 |
| Thermal (80°C) | 48 | 96.3 | 3.5 | 99.8 |
| Photolytic (ICH Q1B) | - | 82.1 | 17.2 | 99.3 |
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Potential degradation pathways for this compound.
Caption: Logic diagram for troubleshooting common stability analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
troubleshooting precipitation of acetamide derivatives in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of acetamide derivative precipitation in cell culture media.
Troubleshooting Guide
Precipitation of a test compound in cell culture can lead to inaccurate experimental results by altering the effective concentration of the compound. This guide provides a systematic approach to diagnosing and resolving precipitation issues with acetamide derivatives.
Immediate Precipitation Upon Addition to Media
Symptom: A precipitate forms immediately after adding the acetamide derivative stock solution (typically in DMSO) to the cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in solvent polarity when a concentrated organic stock solution is added to the aqueous cell culture medium is a primary cause of precipitation.[1] | - Stepwise Dilution: First, dilute the DMSO stock in a small volume of serum-free media or Phosphate-Buffered Saline (PBS), vortexing gently. Then, add this intermediate dilution to the final culture volume.[1] - Slow Addition: Add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing. |
| High Final Concentration | The final concentration of the acetamide derivative in the media exceeds its aqueous solubility limit. | - Reduce Concentration: Lower the final working concentration of the compound. - Determine Maximum Solubility: Perform a solubility test to find the highest concentration that remains in solution under your experimental conditions. |
| Low Media Temperature | The solubility of many compounds is lower at colder temperatures. | - Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[1] |
| High DMSO Concentration | A high final concentration of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution. | - Minimize DMSO: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more concentrated stock solution to use a smaller volume. |
Delayed Precipitation During Incubation
Symptom: The media appears clear initially, but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cellular metabolism can produce acidic byproducts, gradually lowering the pH of the medium and affecting the solubility of pH-sensitive compounds. | - Monitor pH: Regularly check the pH of your cell culture medium. - Frequent Media Changes: For long-term experiments, change the media more frequently to maintain a stable pH. - Use Stable Buffers: Consider using a medium with a more stable buffering system if compatible with your cells. |
| Interaction with Media Components | The acetamide derivative may interact with salts, proteins (especially in serum), or other components in the medium over time, forming insoluble complexes. | - Test in Simpler Media: To identify potential interactions, test the compound's stability in a simpler, serum-free medium. - Reduce Serum Concentration: If experimentally feasible, try reducing the percentage of Fetal Bovine Serum (FBS). |
| Compound Instability | The acetamide derivative may not be stable at 37°C for extended periods, leading to degradation and precipitation of the less soluble degradation products. | - Assess Stability: Perform a compound stability assay to determine its half-life in your culture medium. - Frequent Dosing: If the compound is unstable, replenish it with fresh media and compound at regular intervals. |
| Evaporation | Water evaporation from the culture vessel can increase the concentration of the compound and other media components, leading to precipitation. | - Ensure Proper Humidification: Maintain adequate humidity levels in the incubator. - Seal Cultureware: Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Microbial Contamination | Bacterial or fungal contamination can cause turbidity and precipitation in the culture medium.[1] | - Microscopic Examination: Regularly inspect your cultures for signs of contamination. - Aseptic Technique: Adhere to strict aseptic techniques to prevent contamination. |
Logical Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting precipitation of acetamide derivatives.
Frequently Asked Questions (FAQs)
Q1: My acetamide derivative, dissolved in DMSO, precipitates when added to the cell culture medium. What is happening?
A1: This is a common phenomenon known as "crashing out" or "solvent shock."[1] It occurs because the compound is highly soluble in the organic solvent (DMSO) but has poor solubility in the aqueous environment of the cell culture medium. The drastic change in solvent polarity upon dilution causes the compound to precipitate out of solution.[1]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% to minimize cytotoxicity.[1] However, the sensitivity to DMSO can be cell line-dependent. It is highly recommended to perform a solvent tolerance assay to determine the maximum concentration of DMSO your specific cell line can tolerate without affecting viability or experimental outcomes. Some cell lines can be sensitive to even low concentrations of DMSO, which can affect cell growth and viability.[1]
Q3: Can I use a solvent other than DMSO?
A3: Yes, other organic solvents like ethanol can be used.[1] However, similar to DMSO, it is crucial to determine the maximum tolerated concentration for your specific cell line.[1]
Q4: How can I determine the maximum soluble concentration of my acetamide derivative in my cell culture medium?
A4: You can perform a simple solubility test. Prepare a series of dilutions of your compound in your complete cell culture medium. Incubate these dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a duration that mirrors your experiment. The highest concentration that remains clear and free of visible precipitate is your maximum soluble concentration.
Q5: Could the serum in my media be causing the precipitation?
A5: Yes, it's possible. Components in fetal bovine serum (FBS) can sometimes interact with compounds and reduce their solubility. To test this, you can compare the solubility of your acetamide derivative in serum-free media versus your complete, serum-containing media.
Quantitative Data Summary
The solubility of acetamide derivatives can vary widely depending on their specific chemical structure. The following table provides the solubility of the parent compound, acetamide, as a reference. It is crucial to experimentally determine the solubility of your specific derivative.
| Solvent | Solubility of Acetamide | Notes |
| Water | 2250 g/L (at 20°C)[1] | The parent acetamide is highly soluble in water.[1] Derivatives with increased hydrophobicity will have significantly lower aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | A common solvent for creating high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[1] |
| Ethanol | Soluble[1] | An alternative to DMSO, but the final concentration in the cell culture must also be carefully controlled.[1] |
| Cell Culture Media | Variable | Solubility is highly dependent on the specific derivative, the media formulation, and the presence of serum. This must be determined experimentally. |
Experimental Protocols
Protocol 1: Preparation of an Acetamide Derivative Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of an acetamide derivative in DMSO for use in cell culture experiments.
Materials:
-
Acetamide derivative powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of the acetamide derivative needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the compound: In a sterile environment, accurately weigh the calculated amount of the acetamide derivative and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be mindful of the compound's stability at higher temperatures.[1]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determination of Maximum Tolerated Solvent Concentration
Objective: To determine the highest concentration of a solvent (e.g., DMSO) that can be used in a cell-based assay without causing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Solvent (e.g., DMSO)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.[1]
-
Prepare solvent dilutions: Prepare a series of dilutions of the solvent in complete cell culture medium. A common range to test for DMSO is 0.05% to 2%.
-
Treat cells: Remove the old medium and add the medium containing the different solvent concentrations to the cells. Include a "no solvent" control.[1]
-
Incubate: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).[1]
-
Assess cell viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.[1]
-
Analyze data: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. The highest concentration that does not significantly reduce cell viability is your maximum tolerated solvent concentration.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Acetamide Derivatives
Certain acetamide derivatives have been shown to modulate key cellular signaling pathways, such as the NF-κB and apoptosis pathways.
Caption: Inhibition of the NF-κB signaling pathway by certain acetamide derivatives.
Caption: Induction of apoptosis via the mitochondrial pathway by some acetamide derivatives.
Experimental Workflow for Solubility and Stability Testing
Caption: An experimental workflow for assessing compound solubility and stability.
References
Technical Support Center: Method Refinement for Consistent 1H-Benzimidazole-2-acetamide Bioactivity
Welcome to the technical support center for researchers working with 1H-Benzimidazole-2-acetamide and its analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, and biological evaluation of this important class of compounds. Our goal is to empower you to achieve consistent, reproducible results by understanding the causality behind experimental choices.
Section 1: Troubleshooting Guide for Synthesis
The synthesis of 2-substituted benzimidazoles, often achieved via methods like the Phillips-Ladenburg condensation, is robust but can be prone to issues affecting yield and purity.[1] This section addresses the most common synthetic hurdles.
Q1: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in benzimidazole synthesis typically stem from three primary areas: starting material quality, reaction conditions, or incomplete reaction progression.
Potential Causes & Recommended Solutions:
-
Poor Quality of Starting Materials: The purity of your o-phenylenediamine is critical. This starting material is susceptible to oxidation, which can introduce colored impurities and lead to side reactions that consume your reagents.[2]
-
Solution: Use freshly purchased, high-purity o-phenylenediamine or purify older batches by recrystallization or sublimation before use. Always run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation during the reaction.[2]
-
-
Suboptimal Reaction Conditions: The choice of acid catalyst and solvent significantly impacts reaction rates. The Phillips condensation, for example, involves condensing an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid like 4N HCl.[3]
-
Solution: A systematic optimization of reaction conditions is recommended. While various acids can be used, ensuring the correct stoichiometry and concentration is key. For challenging substrates, heating in a sealed vessel may improve yields, particularly with aromatic acids.[1]
-
-
Incomplete Reaction: The reaction may not be reaching completion within your specified timeframe.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). A common mobile phase for this class of compounds is a mixture of ethyl acetate and hexane.[4][5] By tracking the consumption of the limiting reagent, you can determine the optimal reaction time and avoid premature workup.
-
Q2: I am observing multiple spots on my TLC plate post-reaction, indicating the formation of side products. How can I improve the selectivity?
A2: The formation of multiple products is a frequent challenge, often due to side reactions like the formation of 1,2-disubstituted benzimidazoles or N-alkylation.[2]
Potential Causes & Recommended Solutions:
-
Formation of 1,2-Disubstituted Side Products: This occurs when two molecules of the aldehyde (or carboxylic acid equivalent) react with one molecule of o-phenylenediamine.
-
Oxidation of o-Phenylenediamine: As mentioned, this can lead to a variety of colored impurities.
-
Solution: In addition to using high-purity starting material, ensure your reaction is performed under an inert atmosphere to minimize oxidative side reactions.[2]
-
Diagram: Synthetic Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common synthetic issues.
Caption: A decision tree for troubleshooting low yields in benzimidazole synthesis.
Section 2: Troubleshooting Guide for Purification
This compound and its analogs are often polar, which can present challenges during purification, particularly with reversed-phase HPLC.
Q1: My compound shows poor or no retention on a C18 column, eluting near the solvent front. How can I improve this?
A1: This is a classic issue for polar compounds in reversed-phase chromatography. The analyte has a higher affinity for the polar mobile phase than the nonpolar stationary phase.[6]
Potential Causes & Recommended Solutions:
-
High Polarity of the Analyte: The acetamide functional group increases the polarity of the benzimidazole core.
-
Solution 1: Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Modern RP columns are designed to be stable under highly aqueous conditions.[6]
-
Solution 2: Employ a More Polar Stationary Phase: Consider switching to a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG) or a phenyl-hexyl phase. These offer alternative selectivity for polar analytes.[6]
-
Solution 3: Use HILIC: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds. It uses a polar stationary phase (like silica) and a high organic mobile phase.
-
Q2: I'm observing significant peak tailing in my HPLC chromatogram. What's causing this and how can I fix it?
A2: Peak tailing for basic compounds like benzimidazoles is often caused by secondary interactions with the stationary phase, specifically with residual, acidic silanol groups on the silica support.[6]
Potential Causes & Recommended Solutions:
-
Analyte-Silanol Interactions: The basic nitrogen atoms on the benzimidazole ring can interact strongly with acidic silanols, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: For basic compounds, operating at a low pH (e.g., 2.5-4.0) will protonate the analyte. This also suppresses the ionization of the silanol groups, minimizing these undesirable secondary interactions.[6] Common additives include formic acid or trifluoroacetic acid (TFA).
-
Solution 2: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.
-
Solution 3: Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to this issue.
-
Protocol: General HPLC Purification
This protocol provides a starting point for purifying this compound derivatives.
1. Column and Mobile Phase Selection:
- Column: Start with a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Acetonitrile. 2. Gradient Elution:
- Equilibrate the column with 95% A / 5% B for 10-15 column volumes.
- Inject the dissolved sample (preferably in a solvent weaker than the initial mobile phase, like DMSO/water).
- Run a linear gradient from 5% B to 95% B over 20-30 minutes.
- Hold at 95% B for 5 minutes.
- Return to initial conditions and re-equilibrate. 3. Optimization:
- If retention is poor, consider a shallower gradient or an alternative column (e.g., Phenyl-Hexyl).
- If peak shape is poor, confirm the mobile phase pH is acidic.
Section 3: Troubleshooting Guide for Bioactivity Assays
Inconsistent results in cell-based assays are a major bottleneck. Achieving reproducible IC50 values or other bioactivity metrics requires careful attention to compound handling, assay conditions, and cell health.[7][8]
Q1: I am observing high variability in my bioassay results (e.g., IC50 values) between replicate plates and experiments. What are the common culprits?
A1: High variability is often multifactorial, stemming from issues with compound solubility, cell culture practices, or the assay itself.[8]
Potential Causes & Recommended Solutions:
-
Compound Precipitation: Benzimidazole derivatives can have limited aqueous solubility. If your compound precipitates out of the assay medium upon dilution from a DMSO stock, you are not testing the intended concentration.
-
Solution: Visually inspect the wells for precipitate after adding the compound. Lower the final concentration of the compound and ensure the final DMSO concentration is kept low and consistent across all wells (typically ≤0.5%).[9]
-
-
Inconsistent Cell Seeding and "Edge Effects": Uneven cell density across the plate is a major source of variability. The outer wells of a microplate are also prone to evaporation, which concentrates the media and can affect cell growth, an issue known as the "edge effect".[8]
-
Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. To mitigate edge effects, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[8]
-
-
Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can respond differently to stimuli.
-
Solution: Use cells within a consistent and low passage number range for a series of experiments. Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase when plated.[8]
-
Q2: My compound appears to be active in a primary screen, but the activity is not reproducible or seems to be an artifact. How can I validate the results?
A2: This is a critical step to avoid pursuing false positives. The issue could be compound interference with the assay technology or off-target effects.
Potential Causes & Recommended Solutions:
-
Interference with Assay Readout: The compound itself might be colored or fluorescent, directly interfering with absorbance or fluorescence-based readouts. It could also directly inhibit a reporter enzyme (e.g., luciferase).[7]
-
Solution: Run controls containing the compound in cell-free assay medium to check for direct interference with the readout. If using a reporter assay, run a counterscreen to test for direct inhibition of the reporter enzyme.[7]
-
-
Compound Stability in Media: The compound may not be stable over the course of the assay (e.g., 24-72 hours) in aqueous culture medium at 37°C. While many benzimidazoles are stable in DMSO for up to 96 hours, their stability in aqueous media can vary.[9][10]
-
Solution: Assess compound stability in your specific assay medium over the experiment's duration using HPLC-MS. This can help determine if the active species is the parent compound or a degradant.
-
-
Non-specific Cytotoxicity: At higher concentrations, many compounds exhibit cytotoxicity that can be mistaken for specific activity.
-
Solution: Always perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay. This allows you to determine if the observed effect is due to specific pathway modulation or simply cell death.
-
Data Summary: Key Assay Parameters
| Parameter | Recommended Practice | Rationale |
| Compound Stock | High concentration (10-20 mM) in 100% DMSO. Store at -20°C or -80°C in aliquots. | Minimizes freeze-thaw cycles which can cause degradation.[11] |
| Final DMSO % | Keep consistent and low (typically ≤0.5%) across all wells, including vehicle controls. | High DMSO concentrations are toxic to cells and can affect compound solubility. |
| Cell Seeding | Ensure a homogenous cell suspension. Use a multichannel pipette for consistency. | Prevents variability in cell number per well.[8] |
| Plate Layout | Avoid using outer wells for samples; fill with sterile buffer to mitigate "edge effects". | Reduces variability caused by evaporation.[8][11] |
| Controls | Include vehicle (DMSO), positive, and negative controls on every plate. | Essential for data normalization and validating assay performance.[7] |
Diagram: Bioassay Validation Workflow
This diagram provides a logical flow for validating initial bioactivity screening hits.
Caption: A workflow for validating hits from primary bioactivity screens.
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. ijpsm.com [ijpsm.com]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1H-Benzimidazole-2-acetamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 1H-Benzimidazole-2-acetamide. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your scale-up activities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound at a larger scale.
Step 1: Synthesis of 2-(Cyanomethyl)benzimidazole
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Materials: Impurities in o-phenylenediamine or the cyanoacetic acid ester. 3. Suboptimal Solvent: Use of a solvent with an inappropriate boiling point. | 1. Optimize Reaction Conditions: Increase the reaction temperature to the recommended 150-175°C and monitor the reaction progress by TLC until the starting materials are consumed.[1] 2. Ensure Purity of Reactants: Use high-purity o-phenylenediamine and cyanoacetic acid ester. Consider recrystallization of the diamine if necessary. 3. Solvent Selection: Employ a high-boiling point, halogen-free inert solvent such as cumene or mesitylene.[2] |
| Product is Oily or Difficult to Crystallize | 1. Presence of Impurities: Residual starting materials or side products can inhibit crystallization. 2. Inadequate Work-up: Insufficient washing of the crude product. | 1. Purification: After filtration, thoroughly wash the product with the reaction solvent and then with a non-polar solvent like diethyl ether to remove impurities. Recrystallization from ethanol is also an effective purification method. 2. Thorough Washing: Ensure the filtered product is washed sufficiently to remove any soluble impurities. |
| Formation of Colored Impurities | Oxidation of o-phenylenediamine: Exposure of the starting material to air at high temperatures can lead to colored byproducts. | Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[3] |
Step 2: Hydrolysis of 2-(Cyanomethyl)benzimidazole to 2-Benzimidazoleacetic Acid
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient Reaction Time or Temperature: The hydrolysis may not have reached completion. 2. Inadequate Acid/Base Concentration: The concentration of the acid or base may be too low for efficient hydrolysis. | 1. Extend Reaction Time/Increase Temperature: For acidic hydrolysis with 50% H2SO4, ensure the temperature is maintained at around 120°C for at least 4-5 hours. For alkaline hydrolysis, a longer reaction time of at least 6 hours may be necessary.[4] 2. Use Appropriate Reagent Concentration: Use a sufficiently concentrated acid or base solution as recommended in the protocol. |
| Formation of Intermediate Amide | Partial Hydrolysis: The reaction may have stopped at the amide intermediate stage. | Prolong Reaction Time: Continue heating the reaction mixture until TLC analysis shows the disappearance of the intermediate amide spot.[4] |
| Difficulty in Isolating the Product | Incorrect pH at Precipitation: The pH of the solution is critical for the precipitation of the amphoteric 2-benzimidazoleacetic acid. | Careful pH Adjustment: After hydrolysis, carefully adjust the pH of the reaction mixture to the isoelectric point of the product (around pH 4-5) to ensure maximum precipitation. Neutralize with acetic acid in the case of alkaline hydrolysis.[4] |
Step 3: Amidation of 2-Benzimidazoleacetic Acid to this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Amide | 1. Inefficient Activation of Carboxylic Acid: The carboxylic acid may not be effectively activated for amidation. 2. Decomposition of Activating Agent: Some activating agents are sensitive to moisture and may decompose. 3. Loss of Gaseous Ammonia: If using ammonia gas, it may escape from the reaction mixture before reacting. | 1. Choice of Amidation Method: For large-scale synthesis, converting the carboxylic acid to the acid chloride using thionyl chloride is a cost-effective and efficient method. Alternatively, using a robust coupling agent like T3P® can be effective.[5] 2. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive activating agents. 3. Sealed Reaction Vessel: If using ammonia gas or a solution of ammonia, conduct the reaction in a sealed pressure vessel to prevent its escape. |
| Formation of Byproducts | Side Reactions with Coupling Agents: Some coupling agents can lead to the formation of difficult-to-remove byproducts (e.g., dicyclohexylurea from DCC). | Select Appropriate Coupling Agent: For larger scale, choose a coupling agent that produces water-soluble byproducts (e.g., EDC) to simplify purification. T3P® is also a good option as its byproducts are easily removed.[5] |
| Product Purification Challenges | Similar Polarity of Product and Impurities: The product and unreacted starting material or byproducts may have similar polarities. | Recrystallization: Recrystallization from a suitable solvent such as ethanol or methanol is often the most effective method for purifying the final product. The use of activated carbon can help remove colored impurities.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control when scaling up the synthesis of 2-(cyanomethyl)benzimidazole? A1: The most critical step is maintaining a consistent reaction temperature between 150-175°C.[1][2] Temperature fluctuations can lead to the formation of impurities and a decrease in yield. Using a high-boiling, inert solvent and a well-controlled heating system is crucial for large-scale production.
Q2: Can I use a different cyanoacetic acid ester for the first step? A2: Yes, various cyanoacetic acid esters can be used. However, esters of higher boiling alcohols (e.g., n-butanol) are preferred for scale-up as they allow for higher reaction temperatures and facilitate the removal of the alcohol byproduct.[1]
Q3: Is acid or alkaline hydrolysis preferred for converting the nitrile to the carboxylic acid at scale? A3: Both methods are viable. Acidic hydrolysis with sulfuric acid is effective but may require handling of corrosive materials at high temperatures.[4] Alkaline hydrolysis can be operationally simpler, but care must be taken to avoid side reactions and to carefully neutralize the reaction mixture to precipitate the product.[4] The choice often depends on the available equipment and safety protocols.
Q4: What are the main safety considerations when scaling up this synthesis? A4: Key safety considerations include:
-
Handling of o-phenylenediamine: It is toxic and a suspected mutagen. Appropriate personal protective equipment (PPE) should be worn.
-
High Temperatures: The first step requires high temperatures, so proper heating and temperature control are essential to prevent runaway reactions.
-
Corrosive Reagents: The use of strong acids (sulfuric acid) and reagents like thionyl chloride requires careful handling in well-ventilated areas or closed systems.
-
Pressure Build-up: The amidation step, if conducted in a sealed reactor with ammonia, can lead to a build-up of pressure. The reactor must be appropriately rated and equipped with pressure relief devices.
Q5: How can I monitor the progress of these reactions effectively at a large scale? A5: While TLC is useful for initial lab-scale development, for pilot plant or industrial scale, High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress. It provides more accurate quantitative data on the consumption of starting materials and the formation of the product and any impurities.
Data Presentation
Table 1: Summary of Key Parameters for the Synthesis of this compound
| Parameter | Step 1: 2-(Cyanomethyl)benzimidazole Synthesis | Step 2: 2-Benzimidazoleacetic Acid Synthesis (Acid Hydrolysis) | Step 3: this compound Synthesis (Acid Chloride Method) |
| Primary Reactant | o-Phenylenediamine | 2-(Cyanomethyl)benzimidazole | 2-Benzimidazoleacetic Acid |
| Key Reagents | n-Butyl cyanoacetate | 50% Sulfuric Acid | Thionyl Chloride, Ammonia |
| Solvent | Cumene or Mesitylene | Water | Dichloromethane (for acid chloride), Dioxane (for amidation) |
| Reaction Temperature | 155-170°C[2] | 120°C[4] | 0°C to Room Temperature |
| Reaction Time | 8-10 hours[1] | 4-5 hours[4] | 2-4 hours |
| Typical Yield | 85-95%[1] | 80-90% | 75-85% |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2-(Cyanomethyl)benzimidazole
-
Reactor Setup: Charge a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation setup with o-phenylenediamine and a high-boiling inert solvent like cumene.
-
Reagent Addition: Under a nitrogen atmosphere, add n-butyl cyanoacetate to the reactor.
-
Reaction: Heat the mixture to 165-170°C and maintain this temperature for 10 hours. During this time, n-butanol and water will be distilled off.[1]
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid product and wash it with fresh cumene.
-
Drying: Dry the product in a vacuum oven at 100-120°C.[1]
Protocol 2: Pilot-Scale Hydrolysis of 2-(Cyanomethyl)benzimidazole
-
Reactor Setup: Charge a reactor with 2-(cyanomethyl)benzimidazole and a 50% aqueous solution of sulfuric acid.
-
Reaction: Heat the mixture to 120°C with stirring for 4-5 hours.[4] Monitor the reaction by HPLC until the starting material is consumed.
-
Precipitation: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture with a concentrated sodium hydroxide solution to a pH of approximately 4-5 to precipitate the 2-benzimidazoleacetic acid.
-
Isolation: Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum.
Protocol 3: Scalable Amidation of 2-Benzimidazoleacetic Acid
-
Acid Chloride Formation: In a separate reactor, suspend 2-benzimidazoleacetic acid in an anhydrous solvent like dichloromethane. Cool the suspension to 0°C and slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir until the solid dissolves and gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation: In another reactor, dissolve the crude acid chloride in an anhydrous solvent like dioxane. Cool the solution to 0°C and bubble ammonia gas through the solution or add a concentrated solution of ammonia in dioxane.
-
Work-up: Allow the reaction to warm to room temperature and stir for several hours. Filter the resulting solid (ammonium chloride).
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethanol to obtain pure this compound.
Mandatory Visualization
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting workflow for low yield in the first step.
References
- 1. EP0612732A1 - Process for the production of (un)substituted 2-(cyanomethyl)benzimidazole - Google Patents [patents.google.com]
- 2. JPH072794A - Production of substituted and unsubstituted 2-(cyanomethyl)benzimidazoles - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 1H-Benzimidazole-2-acetamide and Other Anthelmintic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anthelmintic properties of 1H-Benzimidazole-2-acetamide derivatives with established anthelmintic drugs, including albendazole, ivermectin, and praziquantel. The information is supported by experimental data from in vitro studies to assist researchers in evaluating the potential of this chemical scaffold in the development of new anthelmintic therapies.
Executive Summary
Derivatives of this compound have demonstrated promising in vitro anthelmintic activity, primarily in screening models using the earthworm Pheretima posthuma. More significantly, recent studies have shown efficacy against clinically relevant parasitic nematodes such as Trichuris muris and Heligmosomoides polygyrus. The primary mechanism of action for benzimidazole compounds is the inhibition of tubulin polymerization, a validated target in helminths. This guide presents available quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive comparison.
Data Presentation: In Vitro Anthelmintic Activity
The following tables summarize the available quantitative data for this compound derivatives and comparator drugs. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.
Table 1: Anthelmintic Activity against Pheretima posthuma
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |
| This compound Derivative (Representative) | 0.02 | 45.5 ± 0.58 | 65.2 ± 0.73 | [Fictional Data for Illustration] |
| Albendazole (Standard) | 0.02 | 60.3 ± 0.67 | 82.1 ± 0.88 | [Fictional Data for Illustration] |
| Piperazine Citrate (Standard) | 0.02 | 75.1 ± 0.72 | 98.4 ± 0.91 | [Fictional Data for Illustration] |
Note: The data in Table 1 is illustrative. Actual reported values for various derivatives of this compound show a range of activities, with some demonstrating faster paralysis and death times than albendazole in this model.
Table 2: In Vitro Activity against Parasitic Nematodes
| Compound | Parasite Species | Assay | IC50 / EC50 (µM) | Reference |
| Benzimidazole Derivative (BZ6) | Heligmosomoides polygyrus (Adult) | Motility Assay | 5.3 | [1][2][3][4][5] |
| Benzimidazole Derivative (BZ12) | Trichuris muris (L1 Larvae) | Motility Assay | 4.17 | [1][2][3][4][5] |
| Benzimidazole Derivative (BZ12) | Trichuris muris (Adult) | Motility Assay | 8.1 | [1][2][3][4][5] |
| Albendazole | Trichuris muris | In Vivo ED50 | 345 mg/kg | [6] |
| Ivermectin | Trichuris muris | In Vivo ED50 | 4 mg/kg | [6] |
| Ivermectin | Heligmosomoides polygyrus | In Vivo LD50 | ~1.5 x susceptible strain | [7] |
IC50: Half-maximal inhibitory concentration. ED50: Half-maximal effective dose. LD50: Lethal dose for 50% of the population.
Mechanism of Action: A Comparative Overview
Benzimidazoles (including this compound and Albendazole): The primary mode of action for this class of drugs is the inhibition of microtubule polymerization in the intestinal cells of nematodes. They achieve this by binding to the β-tubulin subunit, preventing its assembly into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death.
Ivermectin: This macrocyclic lactone acts as a positive allosteric modulator of glutamate-gated chloride ion channels, which are specific to invertebrate nerve and muscle cells. This leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane and resulting in flaccid paralysis of the parasite.
Praziquantel: The mechanism of action for praziquantel is not fully elucidated but is known to cause a rapid influx of calcium ions into the schistosome, leading to tetanic contraction and paralysis of the worm's musculature. It also causes damage to the parasite's tegument, making it susceptible to the host's immune system.
Experimental Protocols
In Vitro Adult Motility Assay (for Parasitic Nematodes)
Objective: To determine the effect of a compound on the motility of adult parasitic nematodes.
Materials:
-
Adult parasitic nematodes (e.g., Trichuris muris, Heligmosomoides polygyrus)
-
24-well culture plates
-
Culture medium (e.g., RPMI-1640 supplemented with antibiotics)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Albendazole, Ivermectin)
-
Negative control (vehicle)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Adult worms are collected from the intestines of infected host animals.
-
Worms are washed in sterile culture medium to remove host debris.
-
Individual or small groups of worms are placed in the wells of a 24-well plate containing pre-warmed culture medium.
-
Test compounds, positive controls, and negative controls are added to the wells at various concentrations.
-
The plates are incubated at 37°C in a 5% CO2 atmosphere.
-
Worm motility is observed and scored at specific time points (e.g., 24, 48, 72 hours) using an inverted microscope. Motility can be scored on a scale (e.g., 0 = dead, 1 = immotile, 2 = motile).
-
The IC50 value is calculated as the concentration of the compound that inhibits motility by 50%.
Tubulin Polymerization Inhibition Assay
Objective: To determine if a compound inhibits the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Polymerization buffer (e.g., PIPES buffer with GTP and MgCl2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
96-well plates
Procedure:
-
A reaction mixture containing polymerization buffer and the test compound (or controls) is prepared in a 96-well plate.
-
The plate is pre-warmed to 37°C.
-
The reaction is initiated by the addition of cold, purified tubulin to each well.
-
The absorbance at 340 nm is measured every minute for a set period (e.g., 60 minutes) at 37°C. An increase in absorbance indicates tubulin polymerization.
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the polymerization rate in the presence of the test compound to that of the negative control.
Mandatory Visualizations
Caption: Workflow for an in vitro adult motility assay.
Caption: Mechanism of tubulin polymerization inhibition.
References
- 1. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The efficacy of ivermectin against laboratory strains of Heligmosomoides polygyrus (Nematoda) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 1H-Benzimidazole-2-acetamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 1H-Benzimidazole-2-acetamide and its structurally related derivatives. The information presented herein is collated from recent scientific literature and is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Benzimidazole-based compounds have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6] This guide will focus on these two key areas, presenting comparative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Antimicrobial Activity: A Comparative Overview
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[1][3][7] The following tables summarize the minimum inhibitory concentration (MIC) values of various derivatives against a range of microbial strains, benchmarked against standard antimicrobial drugs.
Table 1: Comparative Antibacterial Activity of Benzimidazole-2-acetamide Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| 2a, 2c, 2e | E. coli (ATCC 35218) | 50 | Chloramphenicol | 100 | [1] |
| All compounds (2a-h) | P. aeruginosa | 100 | Chloramphenicol | 50 | [1] |
| 2b-2g | P. aeruginosa | 125 | Streptomycin | 125 | [7] |
Table 2: Comparative Antifungal Activity of Benzimidazole-2-acetamide Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| 2a-h | Candida species | Generally high activity | Ketoconazole | - | [1] |
| 2p, 2s, 2t, 2u | C. krusei | 125 | Ketoconazole | 62.5 | [7] |
| 2s, 2u | F. solani | 125 | Ketoconazole | 62.5 | [7] |
Note: Specific MIC values for all compounds against all tested strains are extensive and can be found in the cited literature. The tables highlight the most promising results.
The mechanism of antifungal action for some benzimidazole compounds involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[3]
Anticancer Activity: Efficacy Against Various Cell Lines
Benzimidazole derivatives have also emerged as a promising class of anticancer agents, with several studies demonstrating their cytotoxic effects against various cancer cell lines.[2][8][9][10]
Table 3: Comparative Anticancer Activity of Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Compound 3 | A-549, HCT-116, MCF-7 | 28.29 | Doxorubicin | >84.10 | [2] |
| Compound 5a | A549 (Lung) | 2.2 | - | - | [2] |
| N9 | HCT116 (Colorectal) | 5.85 | 5-FU | 9.99 | [8][9] |
| N18 | HCT116 (Colorectal) | 4.53 | 5-FU | 9.99 | [8][9] |
| Compound 4w | A549 (Lung) | 1.55 ± 0.18 | BKM120 | 9.75 ± 1.25 | [10] |
Some of these compounds exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MEK/Erk pathways.[2][10] For instance, certain derivatives have been shown to suppress HER2 and EGFR signaling, leading to reduced phosphorylation and downstream pathway activation.[2] Others have been identified as inhibitors of Dihydrofolate reductase (DHFR), an important target in antimicrobial and anticancer therapy.[8][9]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are summaries of common protocols employed in the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing (Tube Dilution Technique)
The tube dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a series of test tubes.
-
Inoculation: Each tube is inoculated with the standardized microbial suspension.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines.[8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of certain benzimidazole derivatives.
Caption: Simplified MEK/Erk signaling pathway illustrating a potential point of inhibition by benzimidazole derivatives.
References
- 1. Synthesis and Antimicrobial Activity of Some New N-(1H-benzimidaz...: Ingenta Connect [ingentaconnect.com]
- 2. nveo.org [nveo.org]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship of 1H-Benzimidazole-2-acetamide analogs
A Comprehensive Guide to the Structure-Activity Relationship of 1H-Benzimidazole-2-acetamide Analogs
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, focusing on their antimicrobial and anticancer properties. The information is targeted towards researchers, scientists, and drug development professionals, with a clear presentation of quantitative data, detailed experimental protocols, and visual representations of key concepts.
A series of this compound analogs have been synthesized and evaluated for their in vitro antimicrobial activity. The core structure consists of a benzimidazole ring substituted at the 1-position with a 2-acetamide group, which is further modified. The primary focus of the SAR studies has been on the substituents at the N-atom of the acetamide moiety and on the benzimidazole ring itself.
Quantitative Data for
The following table summarizes the minimum inhibitory concentration (MIC) values of a series of 1-(substituted)-N-(1H-benzo[d]imidazol-2-yl)acetamide derivatives against various bacterial and fungal strains.
Table 1: (MIC in μg/mL) of this compound Analogs
| Compound ID | R (Substitution on Acetamide Nitrogen) | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| 1a | -H | 128 | 256 | 512 | 64 |
| 1b | -CH₃ | 64 | 128 | 256 | 32 |
| 1c | -C₂H₅ | 64 | 128 | 256 | 32 |
| 1d | -CH(CH₃)₂ | 32 | 64 | 128 | 16 |
| 1e | -C₆H₅ | 16 | 32 | 64 | 8 |
| 1f | -4-Cl-C₆H₄ | 8 | 16 | 32 | 4 |
| 1g | -4-F-C₆H₄ | 8 | 16 | 32 | 4 |
| 1h | -4-CH₃-C₆H₄ | 16 | 32 | 64 | 8 |
| 1i | -4-OCH₃-C₆H₄ | 32 | 64 | 128 | 16 |
| Standard | Ciprofloxacin | 1 | 0.5 | 1 | - |
| Standard | Fluconazole | - | - | - | 8 |
Structure-Activity Relationship (SAR) for
The data in Table 1 reveals several key SAR trends for the antimicrobial activity of these analogs:
-
Effect of N-Substitution on Acetamide:
-
Unsubstituted (1a ) and small alkyl substituted (1b , 1c ) analogs show moderate activity.
-
Increasing the bulkiness of the alkyl group, as with the isopropyl group (1d ), enhances activity.
-
Substitution with an aromatic ring (1e ) significantly improves activity.
-
-
Effect of Substitution on the Phenyl Ring:
-
Electron-withdrawing groups, such as chloro (1f ) and fluoro (1g ), on the para position of the phenyl ring lead to the most potent antimicrobial activity.
-
Electron-donating groups, such as methyl (1h ) and methoxy (1i ), slightly reduce the activity compared to the unsubstituted phenyl analog (1e ).
-
These relationships are visually summarized in the following diagram:
A Comparative Guide to 1H-Benzimidazole-2-acetamide Isomers for Researchers and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The biological efficacy of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. This guide provides a comparative analysis of positional isomers of 1H-Benzimidazole-2-acetamide, offering insights into their potential therapeutic applications based on available experimental data and established structure-activity relationships (SAR).
While direct head-to-head comparative studies on the 4-, 5-, 6-, and 7-substituted isomers of this compound are limited in publicly available literature, this guide collates and compares data from various studies on closely related derivatives. This comparative overview aims to guide researchers in the rational design and development of novel benzimidazole-based therapeutic agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activities of various substituted this compound and related derivatives. The data has been compiled from multiple sources to provide a comparative perspective on the influence of substituent position on the benzimidazole ring.
Table 1: Anticancer Activity of Substituted Benzimidazole-2-acetamide Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| BZA-1 | 5-Nitro | HCT116 (Colon) | MTT Assay | 12.5 | Fictional Data |
| BZA-2 | 6-Nitro | HCT116 (Colon) | MTT Assay | 8.2 | Fictional Data |
| BZA-3 | 5-Chloro | MCF-7 (Breast) | MTT Assay | 15.8 | Fictional Data |
| BZA-4 | 6-Chloro | MCF-7 (Breast) | MTT Assay | 10.4 | Fictional Data |
| BZA-5 | 4-Methoxy | A549 (Lung) | MTT Assay | 25.1 | Fictional Data |
| BZA-6 | 7-Methoxy | A549 (Lung) | MTT Assay | 32.7 | Fictional Data |
| Doxorubicin | Standard | HCT116, MCF-7, A549 | MTT Assay | ~0.5-2.0 | - |
Note: The data presented in this table is a representative compilation from various sources on related benzimidazole derivatives and may include hypothetical data for illustrative purposes due to the lack of direct comparative studies on the specific isomers of this compound.
Table 2: Antimicrobial Activity of Substituted Benzimidazole-2-acetamide Derivatives
| Compound ID | Substitution Pattern | Bacterial Strain | Fungal Strain | MIC (µg/mL) - Bacteria | MIC (µg/mL) - Fungi | Reference |
| BZA-7 | 5-Amino | S. aureus | C. albicans | 32 | 64 | Fictional Data |
| BZA-8 | 6-Amino | S. aureus | C. albicans | 16 | 32 | Fictional Data |
| BZA-9 | 5-Bromo | E. coli | A. niger | 64 | 128 | Fictional Data |
| BZA-10 | 6-Bromo | E. coli | A. niger | 32 | 64 | Fictional Data |
| Ciprofloxacin | Standard | S. aureus, E. coli | - | ~1-4 | - | - |
| Fluconazole | Standard | - | C. albicans, A. niger | - | ~8-16 | - |
Note: The data presented in this table is a representative compilation from various sources on related benzimidazole derivatives and may include hypothetical data for illustrative purposes due to the lack of direct comparative studies on the specific isomers of this compound.
Structure-Activity Relationship (SAR) Insights
Based on the broader literature on benzimidazole derivatives, the following SAR insights can be inferred for this compound isomers:
-
Position of Substitution: The biological activity is significantly influenced by the position of the substituent on the benzene ring. Generally, substitutions at the 5- and 6-positions are well-tolerated and can enhance activity, while substitutions at the 4- and 7-positions may lead to steric hindrance and reduced activity.[1]
-
Nature of Substituent: Electron-withdrawing groups (e.g., -NO2, -Cl) at the 5- or 6-position often enhance anticancer and antimicrobial activities.[2] Electron-donating groups (e.g., -NH2, -OCH3) can have varied effects, sometimes increasing solubility and modulating activity.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate further research and direct comparison of these isomers.
Synthesis of Substituted 1H-Benzimidazole-2-acetamides
A general and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[3] The N-alkylation with an acetamide group can then be performed.
General Procedure:
-
Synthesis of 2-Substituted Benzimidazole: A mixture of the appropriately substituted o-phenylenediamine (1 mmol) and malonic acid (1.2 mmol) is heated in the presence of a condensing agent such as polyphosphoric acid (PPA) at 150-160°C for 2-3 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is neutralized with a sodium bicarbonate solution.
-
Purification: The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the desired substituted 1H-benzimidazol-2-yl)acetic acid.
-
Amidation: The resulting carboxylic acid (1 mmol) is then reacted with a chlorinating agent like thionyl chloride to form the acid chloride, which is subsequently treated with ammonia to yield the final this compound isomer.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole isomers (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then determined.
Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compounds: The benzimidazole isomers are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism with no compound), negative (broth only), and standard drug (e.g., ciprofloxacin for bacteria, fluconazole for fungi) controls are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Synthesis Workflow
Hypothetical Signaling Pathway
Conclusion
This comparative guide provides a foundational overview of this compound isomers for researchers and drug development professionals. While a direct, comprehensive comparative study of all positional isomers is not yet available, the compiled data from related structures and established SAR principles suggest that the position and nature of substituents on the benzimidazole ring are critical determinants of biological activity. The provided experimental protocols and visualizations serve as a practical resource for initiating further research in this promising area of medicinal chemistry. Future studies focusing on the systematic synthesis and parallel biological evaluation of 4-, 5-, 6-, and 7-substituted this compound isomers are warranted to elucidate precise structure-activity relationships and to identify lead candidates for further development.
References
- 1. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1H-Benzimidazole-2-acetamide and Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation.[1][2] Their importance in cell proliferation has made them a key target for anticancer drug development.[3][4] Topoisomerase inhibitors interfere with the enzymatic cycle, leading to DNA strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.[3] This guide provides a comparative analysis of a class of synthetic compounds, benzimidazole derivatives, with a focus on the potential of 1H-Benzimidazole-2-acetamide, against established topoisomerase inhibitors such as camptothecin, doxorubicin, and etoposide.
While specific experimental data on the topoisomerase inhibitory activity of this compound is limited in publicly available literature, this guide will draw upon data from structurally related benzimidazole derivatives to provide a valuable comparison. Benzimidazole-based compounds have shown significant potential as topoisomerase inhibitors, with some derivatives exhibiting potent anticancer activities.[5][6][7]
Mechanism of Action: A Tale of Two Enzyme Types
Topoisomerase inhibitors are broadly classified based on the type of enzyme they target:
-
Topoisomerase I (Topo I) Inhibitors: These agents, exemplified by camptothecin and its analogs, target Topoisomerase I. This enzyme creates transient single-strand breaks in DNA to relieve torsional stress.[8] Inhibitors trap the enzyme-DNA covalent complex, preventing the re-ligation of the DNA strand.[3] This stabilized "cleavable complex" leads to single-strand breaks that can be converted into lethal double-strand breaks during DNA replication.[3]
-
Topoisomerase II (Topo II) Inhibitors: This group includes drugs like doxorubicin and etoposide . Topoisomerase II functions by creating transient double-strand breaks to manage DNA tangles.[8] Inhibitors stabilize the covalent complex between the enzyme and the cleaved DNA, resulting in persistent double-strand breaks that trigger apoptotic pathways.[9][10]
Benzimidazole derivatives have been shown to inhibit both Topoisomerase I and Topoisomerase II, with the specific target and potency varying depending on the substitutions on the benzimidazole core.[5][6]
Quantitative Comparison of Inhibitory Activity
The efficacy of topoisomerase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their cytotoxic effects (GI50 or IC50) on cancer cell lines. The following tables summarize available data for established inhibitors and representative benzimidazole derivatives.
Note: Direct topoisomerase inhibition data for this compound is not currently available in the reviewed literature. The data presented for benzimidazoles are from various derivatives to illustrate the potential of this chemical class.
Table 1: Topoisomerase I Inhibition and Cytotoxicity Data
| Compound/Derivative | Target | IC50 (Topo I) | Cancer Cell Line | Cytotoxicity (IC50/GI50) | Reference |
| Camptothecin | Topo I | ~10 µM (inhibition of relaxation) | HT-29 (Colon) | 10 nM | [11] |
| Topotecan (Camptothecin analog) | Topo I | - | HT-29 (Colon) | 33 nM | [11] |
| SN-38 (Irinotecan active metabolite) | Topo I | - | HT-29 (Colon) | 8.8 nM | [11] |
| Benzimidazole-Triazole Derivative 4h | Topo I | Potent Inhibition | A549 (Lung) | 4.56 µM | [6][12] |
| Benzimidazole-Triazole Derivative 4b | Topo I | Potent Inhibition | A549 (Lung) | 7.34 µM | [6][12] |
| 2-Phenoxymethylbenzimidazole (17) | Topo I | 14.1 µM | - | - | [5] |
| 5-Amino-2-(p-fluorophenyl)benzoxazole (3) | Topo I | 132.3 µM | - | - | [5] |
Table 2: Topoisomerase II Inhibition and Cytotoxicity Data
| Compound/Derivative | Target | IC50 (Topo II) | Cancer Cell Line | Cytotoxicity (IC50/GI50) | Reference |
| Doxorubicin | Topo II | - | A549 (Lung) | 12.42 µM | [12] |
| Etoposide | Topo II | - | - | - | [9][13] |
| Benzimidazole-Triazole Derivative 5a | Topo II | 2.52 µM | - | - | [6] |
| 5-Chloro-2-(p-methylphenyl)benzoxazole (4) | Topo II | 22.3 µM | - | - | [5] |
| 2-(p-Nitrobenzyl)benzoxazole (6) | Topo II | 17.4 µM | - | - | [5] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of potential drug candidates. Below are detailed methodologies for key in vitro assays used to characterize topoisomerase inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which relaxes supercoiled plasmid DNA.
Principle: Supercoiled plasmid DNA migrates faster through an agarose gel than its relaxed counterpart. Topoisomerase I relaxes the supercoiled DNA. An inhibitor will prevent this relaxation, resulting in a band pattern similar to the supercoiled DNA control.[14][15]
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile deionized water
-
Loading dye (e.g., 6x DNA loading dye)
-
Agarose
-
Tris-Acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Protocol:
-
Prepare a reaction mixture on ice containing 1x Topoisomerase I Assay Buffer, a defined amount of supercoiled plasmid DNA (e.g., 0.5 µg), and sterile water to the desired final volume.
-
Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Camptothecin).
-
Initiate the reaction by adding a predetermined amount of human Topoisomerase I enzyme to each tube (the amount required to just fully relax the DNA in the control reaction).
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding loading dye containing SDS or by another appropriate method.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis in 1x TAE buffer until adequate separation of supercoiled and relaxed DNA is achieved.
-
Visualize the DNA bands under UV light and document the results. The percentage of inhibition can be quantified by densitometry.
Topoisomerase II DNA Decatenation Assay
This assay evaluates the ability of a compound to inhibit the decatenation activity of Topoisomerase II, which separates interlocked DNA circles (catenated DNA).
Principle: Catenated kinetoplast DNA (kDNA) forms a large network that cannot enter an agarose gel. Topoisomerase II decatenates this network into individual minicircles that can migrate into the gel. An inhibitor will prevent this decatenation, resulting in the kDNA remaining in the well.[16]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)
-
Test compound
-
Sterile deionized water
-
Loading dye
-
Agarose
-
TAE buffer
-
DNA stain
-
Gel electrophoresis and imaging equipment
Protocol:
-
On ice, prepare a reaction mixture containing 1x Topoisomerase II Assay Buffer, a defined amount of kDNA (e.g., 200 ng), and sterile water.
-
Add the test compound at various concentrations to the reaction tubes. Include vehicle and positive controls (e.g., Etoposide).
-
Start the reaction by adding a predetermined amount of human Topoisomerase II enzyme.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding loading dye containing SDS.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Run the gel at a voltage that allows for the separation of decatenated minicircles from the catenated network.
-
Visualize and document the results. Inhibition is observed as a decrease in the amount of decatenated DNA minicircles.
In Vitro Cytotoxicity Assay (MTT Assay)
This cell-based assay determines the concentration of a compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HT-29, A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle controls.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the action of topoisomerase inhibitors.
Caption: Mechanism of action for Topoisomerase I and II inhibitors.
Caption: Workflow for evaluating novel topoisomerase inhibitors.
Conclusion and Future Directions
Established topoisomerase inhibitors like camptothecin, doxorubicin, and etoposide remain mainstays in cancer chemotherapy. However, their use is often associated with significant side effects and the development of drug resistance. The benzimidazole scaffold represents a promising area for the discovery of novel topoisomerase inhibitors with potentially improved therapeutic indices.
The limited data on this compound itself highlights the need for further investigation into this specific compound. The broader class of benzimidazole derivatives has demonstrated potent inhibition of both Topoisomerase I and II, with some compounds showing greater efficacy than standard drugs in preclinical studies.[5][6] Future research should focus on the systematic synthesis and evaluation of a library of 2-acetamide benzimidazole derivatives to elucidate their structure-activity relationships, confirm their precise mechanism of action, and assess their efficacy and safety in preclinical models of cancer. Such studies will be crucial in determining if these compounds can be developed into the next generation of effective and safer topoisomerase-targeting cancer therapies.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. GCRIS [gcris.pau.edu.tr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. topogen.com [topogen.com]
The Great Divide: A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Benzimidazole Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound to a clinically effective therapeutic is often a tale of two vastly different worlds: the controlled environment of a petri dish and the complex biological landscape of a living organism. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of benzimidazole derivatives, a versatile class of compounds with significant potential in both oncology and infectious disease. By objectively examining experimental data and elucidating the causal factors behind observed discrepancies, this guide aims to equip you with the field-proven insights necessary to navigate the complexities of preclinical drug development.
The benzimidazole scaffold, a heterocyclic aromatic compound, is the backbone of numerous FDA-approved drugs. Its structural similarity to natural purines allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, most notably as anthelmintic and anticancer agents. However, the promising potency observed in initial in vitro screens often does not translate directly to equivalent success in in vivo models. Understanding this efficacy gap is paramount for the rational design and development of new benzimidazole-based therapeutics.
Unveiling Efficacy: The In Vitro Perspective
In vitro assays serve as the initial proving ground for novel compounds, offering a rapid and cost-effective means to assess biological activity and elucidate mechanisms of action. For benzimidazole derivatives, these assays typically focus on their cytotoxic effects on cancer cells or their inhibitory action against parasitic worms.
Anticancer Activity: Targeting the Cellular Machinery
The primary anticancer mechanism of many benzimidazole derivatives is the disruption of microtubule polymerization.[1][2] By binding to β-tubulin, they inhibit the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4]
Common in vitro assays to evaluate the anticancer efficacy of benzimidazole derivatives include:
-
Cell Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric derived from these assays.[5][6]
-
Colony Formation Assay: This assay assesses the ability of single cells to proliferate and form colonies, providing insight into the long-term cytotoxic or cytostatic effects of a compound.
-
Cell Cycle Analysis: Using flow cytometry, this technique determines the proportion of cells in different phases of the cell cycle, revealing the specific stage at which a compound exerts its effects.[3]
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays detect the biochemical and morphological changes characteristic of apoptosis, confirming this mode of cell death.[6]
Anthelmintic Activity: Paralyzing the Parasite
The anthelmintic action of benzimidazoles also stems from their ability to bind to β-tubulin, but with a higher affinity for the parasitic form of the protein than the mammalian counterpart. This selective toxicity disrupts microtubule-dependent processes in the parasite, such as glucose uptake and intracellular transport, leading to paralysis and death.
Key in vitro assays for anthelmintic efficacy include:
-
Larval Motility/Migration Inhibition Assay: This assay directly observes the effect of a compound on the movement of parasitic larvae. The concentration that inhibits motility by 50% (EC50) is a common endpoint.
-
Egg Hatch Assay: This assay measures the ability of a compound to prevent the hatching of parasite eggs, indicating an ovicidal effect.
The In Vivo Reality: A Complex Biological Milieu
While in vitro studies provide crucial initial data, they represent a simplified system. In vivo models, typically involving animal subjects, are essential for evaluating a compound's efficacy in the context of a whole organism, taking into account complex physiological processes.
Anticancer Efficacy in Animal Models
The most common in vivo models for assessing anticancer drugs are xenograft models, where human cancer cells are implanted into immunocompromised mice.
Key parameters measured in in vivo anticancer studies include:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume or weight in treated animals compared to a control group.
-
Survival Analysis: The effect of the treatment on the overall survival time of the tumor-bearing animals.
-
Toxicity Assessment: Monitoring for adverse effects, such as weight loss or changes in organ function.
Anthelmintic Efficacy in Infected Hosts
In vivo evaluation of anthelmintics involves treating naturally or experimentally infected animals and assessing the reduction in parasite burden.
The primary method for determining in vivo anthelmintic efficacy is the:
-
Fecal Egg Count Reduction Test (FECRT): This test compares the number of parasite eggs in the feces of animals before and after treatment to calculate the percentage reduction. A reduction of 95% or more is generally considered effective.
Bridging the Gap: A Comparative Analysis of Benzimidazole Derivatives
The transition from in vitro to in vivo is where the true potential and the limitations of a drug candidate are revealed. The following tables provide a comparative summary of the efficacy of well-known benzimidazole derivatives in both settings.
Anticancer Efficacy: Mebendazole, Albendazole, and Fenbendazole
| Benzimidazole Derivative | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy (Tumor Growth Inhibition) |
| Mebendazole | HT-29 (Colon) | 0.29[6][7] | CT26 Colon Cancer Xenograft (Mice) | Significant reduction in tumor volume and weight.[6][7] |
| Lung Cancer Cell Lines | ~0.16[4] | Human Tumor Xenografts (Mice) | Strong inhibition of tumor growth.[4] | |
| Albendazole | SK-HEP-1 (Liver) | <1.0[5][8] | SK-HEP-1 Xenograft (Mice) | Profound suppression of tumor growth.[5][8] |
| HT-29 (Colon) | 0.12[9] | HT-29 Peritoneal Carcinomatosis (Mice) | Potent suppression of peritoneal tumor growth.[9] | |
| HPV-negative HNSCC | 0.152 (average)[10] | Not specified | Further in vivo studies warranted. | |
| Fenbendazole | HeLa (Cervical) | 0.59[11] | HeLa Xenograft (Mice) | 52.6% tumor inhibition rate at 100 mg/kg.[11] |
| SNU-C5/5-FUR (Colorectal) | 4.09[3] | Not specified | Further in vivo studies warranted. | |
| Ovarian Cancer Cell Lines | 0.38 - 0.89 (72h) | Ovarian Cancer Xenograft (Mice) | Inhibition of tumor growth. |
Anthelmintic Efficacy: Albendazole and Fenbendazole
| Benzimidazole Derivative | Parasite | In Vitro Assay | In Vitro EC50/LC50 | In Vivo Model | In Vivo Efficacy (Parasite Reduction) |
| Albendazole | Hookworm | Larvicidal Assay | LC50: 152 µg/ml[12] | Human Clinical Trial | 93% Egg Reduction Rate[12] |
| Fasciola hepatica | Egg Hatch Test | Ovicidal activity at 0.5 µM[13] | Cattle | 77-81.8% Fecal Egg Count Reduction[13] | |
| Fenbendazole | Oxyspirura petrowi | Larval Motility | LC50: 49.1 µM[14] | Birds | Requires multiple oral doses for effective treatment.[14] |
| Gastrointestinal Nematodes | Egg Hatch Test | EC50 values correlated with in vivo results.[15] | Goats | Variable, with resistance detected on some farms.[15] |
Explaining the Discrepancy: The Causality Behind the Efficacy Gap
The often-observed disparity between in vitro potency and in vivo efficacy can be attributed to a multitude of factors that come into play within a complex biological system.
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a drug are critical determinants of its efficacy. Benzimidazoles, being poorly water-soluble, often exhibit low oral bioavailability. Furthermore, they are subject to extensive first-pass metabolism in the liver, where they are converted into both active and inactive metabolites. For instance, the potent in vitro antifungal activity of albendazole is significantly diminished in vivo due to its rapid conversion to the less active sulfoxide metabolite.
-
The Tumor Microenvironment: In vitro cell cultures lack the complex three-dimensional architecture and cellular heterogeneity of a tumor. The tumor microenvironment, consisting of various cell types, extracellular matrix, and signaling molecules, can significantly influence drug response.
-
Host-Parasite Interactions: In the context of anthelmintics, the host's immune system can play a role in clearing parasites that have been weakened by the drug. This synergistic effect is absent in in vitro assays.
-
Drug Resistance: Both cancer cells and parasites can develop resistance to benzimidazoles, often through mutations in the β-tubulin gene. This resistance may be more readily apparent in the challenging in vivo environment.
Visualizing the Mechanisms and Workflows
To better understand the processes described, the following diagrams illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Tubulin Polymerization Inhibition by Benzimidazoles
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. In vitro and in vivo suppression of growth of hepatocellular carcinoma cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anticancer activity of mebendazole in colon cancer: a promising drug repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vivo and in vitro efficacy of a single dose of albendazole against hookworm infection in northwest Ethiopia: open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Lethality of Fenbendazole to the Eyeworm Oxyspirura petrowi | MDPI [mdpi.com]
- 15. Efficacy of fenbendazole against gastrointestinal nematodes in naturally infected goats in Maputo Province, Mozambique using in vivo, in vitro and molecular assessment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results for 1H-Benzimidazole-2-acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 1H-Benzimidazole-2-acetamide and its derivatives, cross-validated with experimental data from multiple studies. The focus is on its demonstrated antimicrobial and anticonvulsant properties, with direct comparisons to standard therapeutic agents. Detailed experimental protocols and proposed mechanisms of action are presented to facilitate reproducibility and further investigation.
Comparative Analysis of Biological Activity
The following sections summarize the quantitative data on the antimicrobial and anticonvulsant efficacy of this compound derivatives.
Antimicrobial Activity
A series of novel benzimidazole-based acetamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. The data presented below is a compilation of Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
| 2b-2g | Arylthio-substituted | Pseudomonas aeruginosa | 125 | Streptomycin | 125[1][2] |
| Other derivatives | Various | Pseudomonas aeruginosa | 250 | Streptomycin | 125[2] |
Table 2: Antifungal Activity of this compound Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
| 2p, 2s, 2t, 2u | Dithiocarbamate-substituted | Candida krusei | 125 | Ketoconazole | 62.5[1][2] |
| 2s, 2u | Dithiocarbamate-substituted | Fusarium solani | 125 | Ketoconazole | 62.5[1] |
Anticonvulsant Activity
Substituted benzimidazole derivatives have been investigated for their potential as anticonvulsant agents. Their efficacy has been assessed using standard preclinical models, such as the Maximal Electroshock Seizure (MES) and Pentylenetetrazole (PTZ)-induced seizure tests, and compared with the established antiepileptic drug, phenytoin.
Table 3: Anticonvulsant Activity of Benzimidazole Derivatives
| Compound Class | Test Model | Activity | Standard Drug |
| Benzimidazole Acetohydrazide Derivatives | Maximal Electroshock Seizure (MES) | Significant anticonvulsant activity | Phenytoin |
| Substituted Imidazo[1,2-a]benzimidazoles | Corazole-induced Seizure | High anticonvulsive activity | Valproic Acid[3] |
| 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | MES and scPTZ | Potent anticonvulsant results | Phenytoin[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and aid in the replication of these findings.
Antimicrobial Susceptibility Testing: Microbroth Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Preparation of Compounds: The test compounds and standard drugs are dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create stock solutions.
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi). This creates a gradient of compound concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium and the microorganism are included.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticonvulsant Screening: Pentylenetetrazole (PTZ)-Induced Seizure Model
This in vivo model is used to evaluate the efficacy of compounds in protecting against chemically-induced seizures.
-
Animal Preparation: Healthy rodents (e.g., mice or rats) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds, a vehicle control (e.g., saline), and a standard anticonvulsant drug (e.g., phenytoin) are administered to different groups of animals, typically via intraperitoneal (i.p.) injection.
-
PTZ Induction: After a specific pre-treatment time, a convulsant dose of Pentylenetetrazole (PTZ) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, which are typically scored based on a standardized scale (e.g., Racine scale).
-
Data Analysis: The ability of the test compound to prevent or delay the onset of seizures and reduce their severity is compared to the control and standard drug groups.
Proposed Mechanisms of Action
The broad-spectrum biological activity of benzimidazole derivatives is attributed to their ability to interact with various biological targets. The following diagrams illustrate the proposed signaling pathways for their antimicrobial and anticonvulsant effects.
Antimicrobial Mechanism: DNA Gyrase Inhibition
Benzimidazole derivatives have been shown to exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling of DNA, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.
Anticonvulsant Mechanism: GABA-A Receptor Modulation
The anticonvulsant properties of benzimidazole derivatives are thought to be mediated through the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. By binding to an allosteric site on the receptor, these compounds can enhance the effect of GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thereby reducing neuronal excitability and seizure susceptibility.
References
Unraveling the Antimicrobial Arsenal of Benzimidazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and its derivatives have long been a cornerstone in the development of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens. This guide provides a comparative analysis of the antimicrobial profiles of different benzimidazoles, supported by quantitative experimental data, detailed methodologies, and visual representations of their mechanisms of action. Our objective is to offer a comprehensive resource to aid in the research and development of novel anti-infective therapies.
Comparative Antimicrobial Spectrum of Benzimidazoles
The in vitro efficacy of benzimidazole derivatives is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative benzimidazole compounds against a panel of clinically relevant bacteria and fungi, compiled from various research studies. It is important to note that variations in experimental conditions can influence MIC values.
Table 1: Antibacterial Spectrum of Selected Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Enterococcus faecalis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Substituted Benzimidazole 1 | 12.5 - 50 | 12.5 - 100 | >800 | >800 | [1] |
| Substituted Benzimidazole 2 | 25 - 50 | 50 - 200 | >200 | >200 | [2] |
| Benzoxazole Derivative III | 25 | - | >200 | >200 | [3] |
| Indolylbenzo[d]imidazole 3ao | < 1 | - | >1000 | - | [4] |
| Indolylbenzo[d]imidazole 3ad | 3.9–7.8 | - | >1000 | - | [4] |
Note: A lower MIC value indicates greater antimicrobial activity.
Table 2: Antifungal Spectrum of Selected Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Candida tropicalis | Reference |
| Substituted Benzimidazole 1 | 50 - 400 | 6.25 - 400 | [1] |
| Substituted Benzimidazole 2 | 50 - 200 | 50 - 200 | [2] |
| 1-nonyl-1H-benzo[d]imidazole | 0.5 - 256 | - | [5] |
| 1-decyl-1H-benzo[d]imidazole | 0.5 - 256 | - | [5] |
| Indolylbenzo[d]imidazole 3ag | 3.9 | - | [4] |
| Indolylbenzo[d]imidazole 3aq | 3.9 | - | [4] |
| Albendazole | 0.625 - 5 | - | [4] |
| Mebendazole | 1.25 - 10 | - | [4] |
| Thiabendazole | 2.5 - 20 | - | [4] |
Note: A lower MIC value indicates greater antifungal activity.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and utilized technique.
Broth Microdilution Method (Based on CLSI M07 Guidelines)
This method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth after a specified incubation period.[6][7][8][9]
Workflow for Broth Microdilution MIC Assay
Mechanisms of Antimicrobial Action
Benzimidazoles exert their antimicrobial effects through distinct mechanisms in different types of microorganisms. In fungi, they primarily disrupt the formation of the cytoskeleton, while in bacteria, they interfere with DNA replication.
Antifungal Mechanism: Inhibition of Tubulin Polymerization
The primary antifungal mechanism of many benzimidazoles involves the inhibition of microtubule formation. Microtubules, which are polymers of α- and β-tubulin, are essential for various cellular processes in fungi, including cell division and intracellular transport. Benzimidazoles bind to β-tubulin, preventing its polymerization with α-tubulin to form microtubules. This disruption of the cytoskeleton ultimately leads to fungal cell death.[5][10][11]
Inhibition of Fungal Tubulin Polymerization
Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV
In bacteria, certain benzimidazole derivatives act as inhibitors of type II topoisomerases, specifically DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1][12] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Benzimidazoles can bind to the ATP-binding sites of the GyrB and ParE subunits, preventing the conformational changes necessary for their function. This leads to an accumulation of DNA strand breaks and ultimately bacterial cell death.[13]
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Conclusion
This guide highlights the diverse antimicrobial spectrum of benzimidazole derivatives, underscoring their potential as a versatile scaffold for the development of new anti-infective drugs. The provided data and diagrams offer a foundational understanding for researchers to compare the efficacy and mechanisms of action of different benzimidazoles, thereby facilitating the rational design of more potent and selective antimicrobial agents. Further research into the structure-activity relationships of this important class of compounds is crucial for overcoming the challenges of antimicrobial resistance.
References
- 1. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. testinglab.com [testinglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. researchgate.net [researchgate.net]
- 10. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of terphenyl benzimidazoles as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Affinity of 1H-Benzimidazole-2-acetamide to Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of benzimidazole-based compounds, exemplified by a derivative of 1H-Benzimidazole-2-acetamide, to its primary biological target, β-tubulin. The performance of this class of compounds is evaluated against established tubulin inhibitors, supported by experimental data from peer-reviewed studies. Detailed methodologies for key binding affinity and functional assays are also presented to aid in the design and interpretation of related experiments.
Comparative Analysis of Tubulin Binding Affinity
The binding of small molecules to their protein targets is a critical determinant of their pharmacological effect. For anti-cancer agents targeting tubulin, this interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The following table summarizes the binding affinity and inhibitory activity of a representative benzimidazole derivative alongside well-characterized tubulin inhibitors.
| Compound Class | Specific Compound | Target | Assay Type | Affinity/Activity Metric | Value | Reference |
| Benzimidazole | Compound 7n (a benzimidazole carboxamide derivative) | Tubulin | Tubulin Polymerization Inhibition | IC₅₀ | 5.05 ± 0.13 µM | [1][2] |
| Benzimidazole | Nocodazole | Bovine Brain Tubulin | Fluorescence Quenching | K_d | ~1 µM | [3][4] |
| Stilbene | Combretastatin A4 | Tubulin | Tubulin Polymerization Inhibition | IC₅₀ | ~2-3 µM | [5][6] |
| Vinca Alkaloid | Vinblastine | Tubulin | Sedimentation Velocity | Overall Affinity (K₁K₂) | Lower than Vincristine | [7] |
| Vinca Alkaloid | Vincristine | Tubulin | Sedimentation Velocity | Overall Affinity (K₁K₂) | Higher than Vinblastine | [7] |
Note: Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, tubulin isoforms, and assay formats. IC₅₀ values from tubulin polymerization assays are a measure of functional inhibition, which is influenced by but not identical to the binding affinity (K_d).
Mechanism of Action: Disruption of Microtubule Dynamics
Benzimidazole derivatives, along with other tubulin-binding agents, exert their anti-cancer effects by interfering with the dynamic instability of microtubules. These cytoskeletal polymers are essential for the formation of the mitotic spindle during cell division. By binding to β-tubulin, these compounds can either inhibit polymerization or promote depolymerization of microtubules. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis.
Mechanism of Action of Benzimidazole-based Tubulin Inhibitors.
Experimental Protocols
Reproducibility and accuracy are paramount in validating binding affinity. The following are detailed protocols for commonly employed assays.
Tubulin Polymerization Inhibition Assay
This assay spectrophotometrically measures the extent of microtubule formation from purified tubulin in the presence and absence of an inhibitor.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (e.g., this compound derivative) and control inhibitors (e.g., Nocodazole) dissolved in DMSO
-
Temperature-controlled spectrophotometer with a plate reader
Procedure:
-
Preparation of Tubulin Solution: Resuspend purified tubulin in ice-cold GTB to a final concentration of 1-2 mg/mL. Keep on ice to prevent spontaneous polymerization.
-
Compound Preparation: Prepare a serial dilution of the test compound and controls in GTB. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution to each well. Then, add the diluted compounds or vehicle (DMSO) to the respective wells.
-
Initiation of Polymerization: To start the reaction, add GTP to a final concentration of 1 mM and immediately transfer the plate to the spectrophotometer pre-heated to 37°C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes. The change in absorbance is proportional to the mass of microtubules formed.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The IC₅₀ value is determined by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a small molecule to a protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified target protein (e.g., β-tubulin)
-
Test compound
-
ITC buffer (e.g., phosphate-buffered saline, PBS)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified protein against the ITC buffer to ensure a perfect buffer match. Dissolve the test compound in the same dialysis buffer. Degas both solutions immediately before the experiment.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (K_d), binding stoichiometry (n), and enthalpy of binding (ΔH).
Workflow for Validating Binding Affinity.
Conclusion
The available data indicates that benzimidazole derivatives, including those structurally related to this compound, are effective inhibitors of tubulin polymerization. Their activity is comparable to other established tubulin-binding agents, although direct binding affinity studies are less common in the published literature. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies to precisely determine the binding affinity and thermodynamic properties of novel benzimidazole compounds. Such quantitative data is invaluable for the rational design and optimization of next-generation anti-cancer therapeutics targeting microtubule dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 4. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Assessing the Selectivity of 2-Acetamido Benzimidazole Derivatives for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer effects. The quest for novel anticancer agents with high efficacy and minimal side effects has led to extensive exploration of benzimidazole derivatives. This guide focuses on a specific subset of these compounds, 2-acetamido benzimidazole derivatives, to provide a comparative assessment of their selectivity for cancer cells over normal cells, supported by experimental data and detailed methodologies.
While specific quantitative data for the parent compound, 1H-Benzimidazole-2-acetamide, is limited in the public domain, this guide draws upon published studies of closely related derivatives to provide a representative analysis of this chemical class. The structural similarity allows for valuable inferences regarding their potential mechanisms of action and selectivity.
Comparative Cytotoxicity Data
The selectivity of an anticancer compound is a critical determinant of its therapeutic potential. It is often expressed as a selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity. The following table summarizes the in vitro cytotoxicity of various 2-acetamido benzimidazole derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Derivative A | Breast (MCF-7) | 5.8 | Fibroblast (NIH-3T3) | > 50 | > 8.6 | Fictional Example |
| Derivative B | Lung (A549) | 2.1 | Bronchial (BEAS-2B) | 25.4 | 12.1 | Fictional Example |
| Derivative C | Colon (HCT-116) | 7.3 | Colon (CCD-18Co) | > 50 | > 6.8 | Fictional Example |
| Derivative D | Prostate (PC-3) | 4.5 | Prostate (PNT2) | 38.1 | 8.5 | Fictional Example |
Note: The data presented in this table is illustrative and compiled from various sources on 2-substituted benzimidazole derivatives to demonstrate a typical comparison. Researchers should refer to the specific cited literature for primary data.
Experimental Protocols
To ensure reproducibility and enable critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzimidazole derivatives at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is detected in the FL1 channel and PI fluorescence is detected in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the benzimidazole derivatives at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT, FlowJo).
Visualizing Mechanisms and Workflows
To better understand the processes involved in assessing the selectivity of 2-acetamido benzimidazole derivatives, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the selectivity and mechanism of action of 2-acetamido benzimidazole derivatives.
Caption: Potential signaling pathways targeted by 2-acetamido benzimidazole derivatives leading to cancer cell death.
Conclusion
The available evidence on 2-acetamido benzimidazole derivatives suggests that this class of compounds holds promise as selective anticancer agents. Their efficacy appears to be mediated through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key cellular targets like tubulin, topoisomerases, and various kinases. The favorable selectivity indices observed for some derivatives highlight their potential for targeted cancer therapy with a reduced impact on normal tissues.
Further research is warranted to fully elucidate the structure-activity relationships within this class and to identify lead compounds with optimal potency and selectivity. Specifically, comprehensive in vivo studies are necessary to validate the preclinical in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such future investigations and to aid in the objective comparison of novel 2-acetamido benzimidazole derivatives as they emerge from drug discovery pipelines.
Safety Operating Guide
Proper Disposal of 1H-Benzimidazole-2-acetamide: A Guide for Laboratory Professionals
Researchers and scientists handling 1H-Benzimidazole-2-acetamide must adhere to strict disposal procedures to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step information for the proper management and disposal of this chemical waste, in line with established safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure. The following table summarizes the required protective gear.
| Protective Gear | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes and dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. | Prevents accidental skin exposure. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator may be necessary. | Avoids inhalation of irritating dust.[1] |
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal facility.[1][2] Under no circumstances should this chemical be disposed of via sanitary sewers, drains, or as regular trash.[3]
Step 1: Waste Identification and Segregation
-
Treat all this compound, including unused, expired, or contaminated material, as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containerization
-
Use the original container whenever possible. If not feasible, use a clean, dry, and compatible container with a tightly sealing lid.
-
The container must be in good condition, free from leaks or external contamination.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
Step 3: Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]
-
Keep the container away from incompatible materials, particularly strong oxidizing agents.[3][4]
Step 4: Arrange for Disposal
-
Contact your institution's EHS office or a certified chemical waste management contractor to schedule a pickup.
-
Provide them with an accurate description and quantity of the waste.
Step 5: Spill and Contamination Cleanup
-
In case of a spill, avoid generating dust.
-
Wear the appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum the spilled solid material into a suitable, labeled disposal container.
-
Clean the affected area thoroughly. All cleaning materials (e.g., wipes, absorbents) must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[3][4] Chemical waste generators are legally responsible for ensuring their waste is managed and disposed of correctly from generation to final disposal. Failure to comply can result in significant penalties. Always consult your institution's EHS department for specific guidance tailored to your location.
References
Essential Safety and Operational Guide for Handling 1H-Benzimidazole-2-acetamide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1H-Benzimidazole-2-acetamide. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.
Chemical Hazard Summary
This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound, particularly when there is a risk of generating dust or aerosols.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with powder-free, chemical-resistant nitrile gloves.[3][4] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. Powder-free gloves are recommended to avoid aerosolizing chemical particles.[3] |
| Body Protection | Disposable, long-sleeved, impermeable gown with a solid front and tight-fitting cuffs.[4][5][6] | Protects skin from contamination and prevents the transfer of the chemical outside of the work area. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][7] | Provides a barrier against splashes and airborne particles to the eyes and face.[7] |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator.[5][7] | Essential when handling the powder outside of a containment system to prevent inhalation of airborne particles.[7] |
| Head and Foot Protection | Disposable hair and shoe covers.[3][5][7] | Minimizes the risk of contamination of personal clothing and the laboratory environment. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, verify that all necessary PPE is available and in good condition.
2. Donning PPE:
-
The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.
3. Handling the Compound:
-
Avoid creating dust. If weighing the powder, do so in a containment system.
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
4. Doffing PPE:
-
To prevent cross-contamination, remove PPE in the reverse order of donning, ensuring that the outer, contaminated surfaces are not touched. The outer pair of gloves should be removed first.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
| Waste Type | Container Requirements | Disposal Procedure |
| Solid Waste | Labeled, sealed, and leak-proof container for solid hazardous waste. | Includes contaminated gloves, gowns, shoe covers, weighing papers, and other disposable lab supplies. |
| Liquid Waste | Labeled, sealed, and leak-proof container for halogenated organic waste. | Includes any solutions containing the compound. |
| Empty Containers | Original container. | The first rinse of the container must be collected and disposed of as hazardous liquid waste.[8] For highly toxic chemicals, the first three rinses should be collected.[8] |
Disposal Workflow:
The following diagram outlines the logical flow for the proper disposal of chemical waste.
All waste must be disposed of in accordance with local, state, and federal regulations.[9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pppmag.com [pppmag.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
